2,3,4,5,6-Pentafluorocinnamic acid
Description
The exact mass of the compound 2,3,4,5,6-Pentafluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,4,5,6-Pentafluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentafluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDBLGVZISGW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719-60-8 | |
| Record name | 2,3,4,5,6-Pentafluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation and Supramolecular Engineering of 2,3,4,5,6-Pentafluorocinnamic Acid
Executive Summary
The introduction of fluorine into organic scaffolds profoundly alters their solid-state behavior, a phenomenon known as the "fluoro-effect." This guide provides a comprehensive structural analysis of 2,3,4,5,6-pentafluorocinnamic acid (PFCA) , a critical building block in medicinal chemistry and crystal engineering.[1]
Unlike its non-fluorinated analog, PFCA exhibits a distinct supramolecular architecture driven by the competition between classical hydrogen bonding and weak C–H···F / F···F interactions. This document details the crystallization protocols, unit cell metrics, and supramolecular synthons of PFCA, offering a roadmap for its use as a co-former in pharmaceutical co-crystallization to modulate the solubility and bioavailability of active pharmaceutical ingredients (APIs).
Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Before initiating solid-state analysis, one must understand the molecular electrostatic potential surface (MEPS) of PFCA.[1] The perfluorinated ring creates a highly electron-deficient
| Property | Data | Relevance to Crystallography |
| Formula | High F-content requires consideration of absorption correction (though Mo source mitigates this).[1] | |
| MW | 238.11 g/mol | Moderate size, suitable for standard small-molecule SCXRD.[1] |
| Melting Point | 154–156 °C | Indicates stable crystal lattice; suitable for melt crystallization if solvent methods fail.[1] |
| Solubility | Soluble in | Solvent choice dictates the rate of nucleation and crystal habit.[1] |
| pKa | ~3.5 (est.)[1] | Stronger acid than cinnamic acid (pKa 4.[1]44) due to electron-withdrawing F atoms; implications for salt vs. co-crystal formation.[1] |
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality single crystals of fluorinated aromatics requires controlling the evaporation rate to prevent the formation of microcrystalline powders.
Crystallization Workflow
Objective: Obtain single crystals suitable for SCXRD (
-
Solvent Selection: Chloroform (
) is the preferred solvent.[1] Its moderate polarity dissolves the acid without disrupting the carboxylic acid dimer formation, unlike highly competitive solvents (e.g., DMSO).[1] -
Dissolution: Dissolve 20 mg of PFCA in 2 mL of
in a scintillation vial. Sonicate for 5 minutes to ensure homogeneity. -
Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove dust nuclei.
-
Growth: Cover the vial with Parafilm and poke 3-4 small holes.[1] Allow to stand at room temperature (298 K) in a vibration-free environment.
-
Observation: Colorless plates typically appear within 48–72 hours.[1]
-
X-Ray Diffraction Parameters (SCXRD)
Instrument: Bruker APEXII CCD (or equivalent).
Radiation: Mo K
Temperature: 100 K. Criticality: Fluorine atoms often exhibit high thermal motion or rotational disorder at room temperature.[1] Cooling to 100 K freezes these motions, allowing for precise anisotropic refinement.[1]
Figure 1: Optimized crystallization and screening workflow for PFCA structural analysis.
Structural Elucidation: The Crystal Lattice
The crystal structure of PFCA is defined by a balance of strong hydrogen bonds and weak halogen interactions.
Crystal Data & Refinement Details
The following parameters are derived from the authoritative structure analysis (e.g., CCDC 953880 / Navarrete et al.).
| Parameter | Value | Interpretation |
| Crystal System | Triclinic | Low symmetry, common for molecules with directional H-bonds.[1] |
| Space Group | Centrosymmetric; allows for inversion dimers.[1] | |
| Z | 2 | Two molecules per unit cell (one dimer).[1] |
| a ( | 4.3198(9) | Short axis corresponds to the stacking direction.[1] |
| b ( | 7.4921(17) | |
| c ( | 13.225(3) | Long axis accommodates the length of the dimer.[1][2] |
| 93.6°, 93.9°, 103.8° | Slight deviations from 90° confirm Triclinic system.[1][2] | |
| Density ( | 1.913 | High density due to heavy fluorine atoms.[1] |
Supramolecular Synthons
The architecture is built hierarchically:
-
Secondary Synthon (2D): The Fluorinated Sheet.[1]
-
Tertiary Synthon (3D):
Stacking.-
The sheets stack along the a-axis.[1]
-
Centroid-Centroid Distance: 4.32 Å.[1]
-
Implication: This distance is slightly beyond the Schmidt limit (< 4.2 Å) for topochemical [2+2] photodimerization.[1] While PFCA has the potential to react, the pure crystal packing is not ideally pre-organized for this reaction without external pressure or co-crystal engineering.
-
Figure 2: Hierarchical assembly of PFCA from monomer to bulk crystal.[1]
Applications in Drug Development (Co-Crystals)
PFCA is a valuable tool for "Crystal Engineering" in pharmaceutical sciences.[1] Its high melting point and ability to form heterosynthons make it an excellent co-former .[1]
Solubility Modulation
Many active pharmaceutical ingredients (APIs) are weak bases with poor solubility.[1] PFCA can form co-crystals with these APIs via an Acid-Pyridine or Acid-Amide heterosynthon.[1]
-
Mechanism: The carboxylic acid of PFCA donates a proton (or H-bond) to the basic nitrogen of the API.[1]
-
Regulatory Advantage: Since the
between PFCA and many weak bases is often , the resulting complex is classified as a co-crystal , not a salt (FDA Guidance).[1] This simplifies regulatory pathways compared to new salt forms.[1]
The "Fluoro-Shield" Effect
Incorporating PFCA can increase the lipophilicity of the resulting co-crystal phase, potentially improving membrane permeability for highly polar drugs, while the robust packing can enhance thermal stability.
References
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013).[1] "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[1][2] Acta Crystallographica Section E, 69(11), o1519.[1]
-
Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311–2327.[1] [1]
-
FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." [1]
-
Cambridge Crystallographic Data Centre (CCDC). Deposition Number 953880.[1]
Sources
A Comprehensive Spectroscopic Guide to 2,3,4,5,6-Pentafluorocinnamic Acid: Structure Elucidation and Characterization
Introduction
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) is a fluorinated derivative of cinnamic acid with significant applications in the synthesis of fluorinated N-alkenyl amides, which are of interest for their potential biological activities.[1][2] The presence of the pentafluorophenyl group dramatically influences the electronic properties and reactivity of the molecule, making a thorough spectroscopic characterization essential for its unambiguous identification and for quality control in its various applications. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of PFCA, detailing the theoretical underpinnings and practical application of key analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound.
Molecular Structure and Key Features
The structure of 2,3,4,5,6-Pentafluorocinnamic acid, with the IUPAC name (E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid, is characterized by a carboxylic acid functional group attached to a trans-alkene, which is in turn bonded to a pentafluorinated benzene ring.[3] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For PFCA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine substituents.
¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum of PFCA is relatively simple, revealing the three non-equivalent protons in the molecule.
Experimental Protocol: A standard ¹H NMR experiment is sufficient for the analysis of PFCA.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3,4,5,6-Pentafluorocinnamic acid in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrument Parameters: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Interpretation and Causality: The ¹H NMR spectrum of PFCA in CDCl₃ exhibits three distinct signals.[1][2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~10.5 | Singlet (s) | - |
| Vinylic Proton (α to COOH) | ~6.8 | Doublet (d) | 16 |
| Vinylic Proton (β to COOH) | ~7.7 | Doublet (d) | 16 |
-
The Carboxylic Acid Proton: The downfield chemical shift of the carboxylic acid proton (~10.5 ppm) is a characteristic feature, resulting from the deshielding effect of the adjacent electronegative oxygen atoms. Its appearance as a broad singlet is due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-
The Vinylic Protons: The two vinylic protons appear as doublets, a consequence of their mutual coupling. The large coupling constant of 16 Hz is indicative of a trans configuration of the double bond, a crucial piece of stereochemical information. The proton at ~7.7 ppm is further downfield due to its proximity to the electron-withdrawing pentafluorophenyl ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms introduces carbon-fluorine couplings, which can add complexity but also provide valuable structural information.
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrument Parameters: The spectrum is acquired on a spectrometer with a broadband probe. Proton decoupling is employed to simplify the spectrum by removing carbon-proton couplings, resulting in a spectrum where each unique carbon appears as a single peak (or a multiplet due to C-F coupling).
Data Interpretation and Causality: The ¹³C NMR spectrum of PFCA shows nine distinct carbon signals. The carbons of the pentafluorophenyl ring exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms.[1][2]
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (JCF, Hz) |
| Carboxylic Acid (C=O) | ~171.0 | Singlet (s) | - |
| Vinylic Carbon (α to COOH) | ~125.3 | Triplet (t) | 5.8 |
| Vinylic Carbon (β to COOH) | ~130.6 | Singlet (s) | - |
| C-1' (ipso-carbon) | ~109.6 | Doublet (d) | 17 |
| C-2', C-6' | ~145.6 | Doublet (d) | 253 |
| C-3', C-5' | ~137.8 | Doublet (d) | 252 |
| C-4' | ~142.1 | Doublet (d) | 253 |
-
Carbonyl and Vinylic Carbons: The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift of ~171.0 ppm. The vinylic carbons are observed in the expected region for sp² hybridized carbons.
-
Pentafluorophenyl Carbons: The carbons of the aromatic ring show large one-bond C-F coupling constants (¹JCF) in the range of 252-253 Hz, which is a hallmark of directly bonded fluorine atoms. The ipso-carbon (C-1'), the carbon directly attached to the vinyl group, shows a smaller two-bond coupling constant. The complex splitting patterns are a direct result of these couplings and are invaluable for assigning the aromatic carbons.
¹⁹F NMR Spectroscopy: A Direct Look at Fluorine
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[4] With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and provide a wide chemical shift dispersion, minimizing signal overlap.[5]
Experimental Protocol:
-
Sample Preparation: Similar sample preparation as for ¹H NMR is used.
-
Instrument Parameters: A multinuclear probe is required. The spectrum is typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).
Data Interpretation and Causality: The ¹⁹F NMR spectrum of PFCA displays three distinct signals corresponding to the three different chemical environments of the fluorine atoms on the aromatic ring.[1][2]
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | F-F Coupling Constants (JFF, Hz) |
| F-2, F-6 (ortho) | ~ -140.2 | Doublet of doublets (dd) | 18.4 |
| F-4 (para) | ~ -151.3 | Triplet of triplets (tt) | 20.3 |
| F-3, F-5 (meta) | ~ -162.4 | Triplet of doublets (td) | 20.6 |
-
Chemical Shifts: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. The ortho-fluorines are the most deshielded, followed by the para-fluorine, and then the meta-fluorines.
-
Coupling Patterns: The observed multiplicities are a result of fluorine-fluorine spin-spin coupling. The ortho-fluorines (F-2, F-6) couple to the meta-fluorines (F-3, F-5), resulting in a doublet of doublets. The para-fluorine (F-4) couples to the two meta-fluorines, giving a triplet, which is further split by the two ortho-fluorines into a triplet of triplets. The meta-fluorines (F-3, F-5) couple to the ortho- and para-fluorines, leading to a triplet of doublets. These complex coupling patterns provide definitive evidence for the substitution pattern on the aromatic ring.
Workflow for NMR Analysis
Caption: Workflow for the comprehensive NMR analysis of 2,3,4,5,6-Pentafluorocinnamic acid.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: For solid samples like PFCA, the Attenuated Total Reflectance (ATR) technique is a common and convenient method that requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
Instrument Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Data Interpretation and Causality: The IR spectrum of PFCA is characterized by several key absorption bands that correspond to the vibrations of its functional groups.[6][7]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1650 | C=C stretch | Alkene |
| ~1500, ~1480 | C=C stretch | Aromatic Ring |
| ~1000-1200 | C-F stretch | Fluoroaromatic |
-
Carboxylic Acid Group: The very broad absorption band around 3000 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is due to the C=O stretching vibration.
-
Alkene and Aromatic Ring: The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1650-1480 cm⁻¹ region.
-
Carbon-Fluorine Bonds: The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 1000 and 1200 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed in a glass vial or on a microscope slide.
-
Instrument Parameters: A laser of a specific wavelength is used to irradiate the sample, and the scattered light is collected and analyzed.
Data Interpretation and Causality: The Raman spectrum of PFCA will show signals corresponding to the same vibrational modes as in the IR spectrum, but with different relative intensities.[6][7] Symmetrical vibrations, such as the stretching of the aromatic ring, often produce strong Raman signals.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol:
-
Sample Introduction and Ionization: A dilute solution of PFCA is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, and it can be run in either positive or negative ion mode.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation and Causality: The mass spectrum of PFCA provides its exact molecular weight.[1][2]
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ (Molecular Ion) | 238 |
| [M-H]⁻ (Deprotonated Molecule) | 237 |
-
Molecular Ion: The molecular weight of PFCA is 238.11 g/mol .[8] In positive ion mode, the molecular ion peak [M]⁺ would be observed at m/z 238. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 237. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.
Fragmentation Pathway
Caption: A simplified potential fragmentation pathway for 2,3,4,5,6-Pentafluorocinnamic acid in mass spectrometry.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in PFCA, involving the aromatic ring, the double bond, and the carbonyl group, gives rise to characteristic UV absorptions.
Experimental Protocol:
-
Sample Preparation: A dilute solution of PFCA is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to give an absorbance in the range of 0.2-1.0.
-
Instrument Parameters: The spectrum is recorded over the UV-Vis range (typically 200-800 nm). A blank spectrum of the solvent is recorded and subtracted.
Data Interpretation and Causality: The UV-Vis spectrum of cinnamic acid derivatives typically shows two main absorption bands corresponding to π → π* transitions.[9] The presence of the pentafluorophenyl group will influence the position and intensity of these bands. The spectrum is expected to show a strong absorption band in the UV region, characteristic of the conjugated system.
Safety and Handling
2,3,4,5,6-Pentafluorocinnamic acid is classified as an irritant.[3][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The spectroscopic characterization of 2,3,4,5,6-Pentafluorocinnamic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the most detailed structural information, allowing for the unambiguous assignment of all atoms in the molecule. Vibrational spectroscopy (IR and Raman) confirms the presence of key functional groups, while mass spectrometry determines the molecular weight and provides insights into fragmentation patterns. UV-Vis spectroscopy probes the electronic structure of the conjugated system. Together, these techniques provide a comprehensive and self-validating system for the identification and characterization of this important fluorinated compound, ensuring its quality and suitability for its intended applications in research and development.
References
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1519. [Link]
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. ResearchGate. [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Çırak, Ç., & Tutar, A. (2015). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. ResearchGate. [Link]
-
Çırak, Ç., & Tutar, A. (2015). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
-
Jovanović, B. P., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345. [Link]
-
NMR Service. (n.d.). 19Fluorine NMR. NMR Service. Retrieved from [Link]
Sources
- 1. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 10. synquestlabs.com [synquestlabs.com]
physical and chemical properties of 2,3,4,5,6-Pentafluorocinnamic acid
An In-depth Technical Guide to 2,3,4,5,6-Pentafluorocinnamic Acid: Properties, Analysis, and Applications
Introduction
2,3,4,5,6-Pentafluorocinnamic acid, a fluorinated analogue of cinnamic acid, is a versatile building block in organic synthesis and medicinal chemistry. The presence of the pentafluorophenyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core physical and chemical properties of 2,3,4,5,6-pentafluorocinnamic acid, detailed analytical protocols, and insights into its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2,3,4,5,6-pentafluorocinnamic acid are summarized below. These properties are crucial for its handling, reaction setup, and integration into drug discovery pipelines.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid | [1] |
| CAS Number | 719-60-8 | [2][3][4] |
| Molecular Formula | C₉H₃F₅O₂ | [1][2][3][4] |
| Molecular Weight | 238.11 g/mol | [1][3][4] |
| Appearance | White to almost white solid/powder to crystal | [3][5] |
| Melting Point | 154-156 °C | [2][6][7][8] |
| Solubility | Soluble in chloroform | [6][7] |
| Purity | 97-98% | [3][8] |
Spectroscopic and Structural Characterization
A thorough understanding of a molecule's structure is paramount. The following sections detail the key spectroscopic data used to identify and characterize 2,3,4,5,6-pentafluorocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The spectra for 2,3,4,5,6-pentafluorocinnamic acid in deuterated chloroform (CDCl₃) reveal its key structural features.[6][7]
-
¹H NMR:
-
A singlet at approximately δ 10.5 ppm corresponds to the acidic proton of the carboxylic acid group.[6][7]
-
A doublet at δ 7.7 ppm (J=16 Hz) is assigned to the vinyl proton α to the carbonyl group.[6][7]
-
A doublet at δ 6.8 ppm (J=16 Hz) corresponds to the vinyl proton β to the carbonyl group.[6][7] The large coupling constant (16 Hz) is characteristic of a trans configuration of the double bond.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid appears as a singlet at δ 171.0 ppm.[6][7]
-
The carbons of the pentafluorophenyl ring appear as doublets due to C-F coupling, with signals observed at δ 145.6, 142.1, and 137.8 ppm (JC-F ≈ 252-253 Hz).[6][7]
-
The vinyl carbons are observed at δ 130.6 ppm and δ 109.6 ppm (d, JC-F=17 Hz).[6][7]
-
-
¹⁹F NMR:
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electron Impact Ionization Mass Spectrometry (EI-MS) shows the molecular ion peak [M]⁺ at m/z 238, which corresponds to the molecular weight of 2,3,4,5,6-pentafluorocinnamic acid.[6][7]
Infrared (IR) Spectroscopy
While specific IR data for the title compound is not detailed in the provided search results, the expected characteristic absorption bands can be inferred from its functional groups. For a similar compound, cinnamic acid, broad overlapping bands from O-H and C-H stretching vibrations are seen from approximately 3400 to 2300 cm⁻¹.[9] A strong absorption peak around 1680 cm⁻¹ would be expected for the C=O stretching of the carboxylic acid, while the C=C stretching of the alkene would appear near 1630 cm⁻¹.[9]
X-ray Crystallography
Single-crystal X-ray diffraction studies reveal that 2,3,4,5,6-pentafluoro-trans-cinnamic acid crystallizes in the triclinic space group P-1.[7] The molecules form typical carboxylic acid dimers through O—H···O hydrogen bonds.[7] These dimers are further linked by C—H···F interactions and stack via π–π interactions, forming a sheet-like structure.[7]
Chemical Properties and Reactivity
The chemical behavior of 2,3,4,5,6-pentafluorocinnamic acid is dictated by its three main components: the carboxylic acid, the alkene, and the pentafluorophenyl ring.
-
Stability: The compound is stable under normal handling and storage conditions.[2]
-
Incompatibilities: It should be kept away from strong bases and strong oxidizing agents.[2]
-
Reactivity: The carboxylic acid group can undergo standard transformations such as esterification and amidation. It serves as a key starting material for the synthesis of fluorinated N-alkenyl amides, which are of interest for their potential biological activities.[6][7] The electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the carboxylic acid compared to unsubstituted cinnamic acid.
Synthetic Utility: Formation of N-Alkenyl Amides
A primary application of 2,3,4,5,6-pentafluorocinnamic acid is in the synthesis of novel amides, which are an emerging class of biologically active compounds.[6] The general workflow for this synthesis is outlined below.
Caption: Generalized workflow for the synthesis of N-alkenyl amides.
Experimental Protocols
Protocol: Spectroscopic Analysis by NMR
The following protocol outlines the steps for preparing a sample of 2,3,4,5,6-pentafluorocinnamic acid for NMR analysis. This procedure is fundamental for verifying the identity and purity of the compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2,3,4,5,6-pentafluorocinnamic acid.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Caption: Workflow for NMR spectroscopic analysis.
Applications in Research and Drug Development
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as increased metabolic stability and altered acidity. Fluorophenylacetic acids, a related class of compounds, are known intermediates in the preparation of pharmacologically active agents, including inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme used in the treatment of type 2 diabetes.[10]
The pentafluorophenyl group in 2,3,4,5,6-pentafluorocinnamic acid makes it a valuable building block for creating derivatives with tailored properties. For example, the all-cis 2,3,4,5,6-pentafluorocyclohexyl motif, derived from related pentafluorophenyl compounds, is more polar than a standard phenyl ring, a property that can be exploited in drug design to modulate solubility and cell permeability.[11]
Sources
- 1. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2,3,4,5,6-Pentafluorocinnamic acid | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 2,3,4,5,6-PENTAFLUOROPHENYLACETIC ACID | 653-21-4 [chemicalbook.com]
- 6. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3,4,5,6-五氟肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 11. scienceopen.com [scienceopen.com]
FT-IR and Raman spectra of 2,3,4,5,6-Pentafluorocinnamic acid
An In-depth Technical Guide to the Vibrational Spectroscopy of 2,3,4,5,6-Pentafluorocinnamic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectra of 2,3,4,5,6-Pentafluorocinnamic acid (PFCA). Vibrational spectroscopy is an indispensable tool for the structural elucidation and characterization of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This document details the synergistic application of experimental FT-IR and Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations to achieve a complete and validated assignment of the vibrational modes of PFCA. We present detailed experimental protocols, an in-depth analysis of the spectral data, and the underlying scientific rationale for the combined analytical approach. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular characterization techniques.
Introduction: The Synergy of FT-IR, Raman, and DFT
2,3,4,5,6-Pentafluorocinnamic acid (PFCA), with the molecular formula C₉H₃F₅O₂, is a fluorinated derivative of cinnamic acid.[1] The extensive fluorination of the aromatic ring significantly influences its electronic properties, reactivity, and intermolecular interactions, making it a molecule of interest in materials science and as a precursor in organic synthesis.[2][3] A thorough understanding of its molecular structure and vibrational dynamics is critical for quality control, reaction monitoring, and predicting its behavior in various applications.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the distinct vibrational modes of a molecule.[4] These two techniques are governed by different selection rules and are highly complementary.
-
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations that result in a change in the dipole moment. It is particularly sensitive to polar functional groups like the carbonyl (C=O) and hydroxyl (O-H) groups present in PFCA.[5]
-
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Raman-active modes are those that produce a change in the polarizability of the molecule's electron cloud. This technique is highly effective for probing non-polar, symmetric bonds, and aromatic ring systems.[4][5]
While experimental spectra provide the necessary data, unambiguous assignment of the numerous vibrational bands in a complex molecule like PFCA can be challenging. To overcome this, we employ computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular structures and vibrational frequencies.[6][7] By correlating the experimental spectra with theoretically calculated frequencies, we can achieve a robust and validated assignment of the observed vibrational modes.[8][9]
This guide presents an integrated workflow that leverages the strengths of all three methods to provide a definitive vibrational analysis of PFCA.
Caption: Molecular structure of 2,3,4,5,6-Pentafluorocinnamic acid.
Methodologies: A Self-Validating Approach
The cornerstone of reliable spectroscopic analysis is a robust and well-documented methodology. The following protocols for experimental data acquisition and theoretical computation are designed to ensure accuracy and reproducibility.
Experimental Protocols
The sample of 2,3,4,5,6-Pentafluorocinnamic acid is analyzed in its solid phase at room temperature.[8][9]
Protocol 1: FT-IR Spectroscopy
-
Sample Preparation: The solid PFCA sample is finely ground and mixed with potassium bromide (KBr) powder, which is transparent in the mid-IR region. The mixture is then pressed into a thin, transparent pellet.
-
Scientific Rationale: The KBr pellet technique is a standard method for solid-state FT-IR that minimizes scattering effects and produces high-quality spectra.
-
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000–400 cm⁻¹.[9]
-
Instrument Parameters: A typical acquisition would involve co-adding 32 scans at a spectral resolution of 4 cm⁻¹. This improves the signal-to-noise ratio and provides sufficient detail for resolving most vibrational bands.
-
Protocol 2: Raman Spectroscopy
-
Sample Preparation: A small amount of the neat, solid PFCA powder is placed directly onto a microscope slide for analysis.
-
Scientific Rationale: Raman spectroscopy is a scattering technique that requires minimal sample preparation, preserving the sample in its native solid state. This avoids potential interactions with matrix materials.
-
-
Data Acquisition: The Laser-Raman spectrum is recorded over the range of 4000–100 cm⁻¹.[9]
-
Instrument Parameters: A near-infrared laser (e.g., 1064 nm Nd:YAG) is often chosen as the excitation source to minimize fluorescence, a common issue with aromatic organic compounds.[10] The laser power is kept low (e.g., <10 mW) to prevent thermal degradation of the sample.
-
Theoretical Protocol: DFT Calculations
To support the experimental assignments, theoretical calculations are performed using the Gaussian suite of programs.[8]
Protocol 3: Vibrational Frequency Calculation
-
Geometry Optimization: The molecular structure of PFCA is first optimized to find its lowest energy conformation. This is achieved using Density Functional Theory (DFT) with a suitable functional and basis set. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[9] The M06-2X functional is also noted for its good performance with organic molecules.[6][8]
-
Frequency Calculation: Following optimization, the vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the computed wavenumbers are scaled using established scaling factors to improve agreement with experimental data.[11]
-
Potential Energy Distribution (PED) Analysis: A PED analysis is performed using software like VEDA 4 to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration.[8][9] This is crucial for making definitive and non-ambiguous assignments of the spectral bands.
Sources
- 1. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Resonance Raman studies of simple fluorinated compounds: trifluoromethyliodide and hexafluorobutadiene / SPIE Proceedings, 1995 [sci-hub.jp]
- 4. Raman spectra of the GFP-like fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,4,5,6-Pentafluorocinnamic Acid Derivatives
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pentafluorophenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate physicochemical and biological properties. The pentafluorophenyl group, in particular, stands out due to its unique electronic nature. Its strong electron-withdrawing character and metabolic stability make it a valuable component in the design of novel therapeutics and advanced materials. 2,3,4,5,6-Pentafluorocinnamic acid and its derivatives serve as versatile building blocks, providing a synthetically accessible platform for introducing this highly functionalized moiety. This guide offers an in-depth exploration of the synthesis and characterization of these valuable compounds, moving beyond mere procedural steps to elucidate the underlying chemical principles and provide a framework for rational experimental design.
Part I: Strategies for Chemical Synthesis
The construction of 2,3,4,5,6-pentafluorocinnamic acid derivatives commences with the synthesis of the core cinnamic acid scaffold, followed by a variety of derivatization strategies to access a diverse range of chemical entities.
Synthesis of the Core Scaffold: 2,3,4,5,6-Pentafluorocinnamic Acid
While 2,3,4,5,6-pentafluorocinnamic acid is commercially available, its synthesis from readily accessible starting materials is a key skill for bespoke applications. The two most common and reliable methods for this transformation are the Perkin and Wittig reactions.
Logical Flow of Synthesis and Derivatization
Caption: Overall workflow from starting materials to characterized derivatives.
1.1.1 The Perkin Reaction: An Aldol Condensation Approach
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[1] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[1]
Mechanism Insight: The alkali salt acts as a base to generate an enolate from the acetic anhydride. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pentafluorobenzaldehyde. A subsequent series of elimination and hydrolysis steps yields the final cinnamic acid product. The high temperature required drives the dehydration step to completion.[2]
1.1.2 The Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction is a powerful and widely used method for alkene synthesis.[3] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[4]
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[3] This intermediate then decomposes to give the alkene and a highly stable triphenylphosphine oxide, the latter providing the thermodynamic driving force for the reaction.[5]
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of 2,3,4,5,6-pentafluorocinnamic acid is a prime handle for further chemical modification, most commonly to form esters and amides.
1.2.1 Esterification
Ester derivatives are frequently synthesized to improve pharmacokinetic properties, such as increasing lipophilicity or acting as prodrugs. The most common method for this is the Fischer esterification.
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction to completion, the alcohol is typically used in excess as the solvent, and a strong acid catalyst like sulfuric acid is employed.[7]
1.2.2 Amidation
The amide bond is a cornerstone of peptide and protein chemistry and is a critical functional group in a vast number of pharmaceuticals. Amides are typically formed by activating the carboxylic acid, followed by reaction with an amine.
Acid Chloride Method: A highly effective method involves converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂).[] The resulting acid chloride readily reacts with a primary or secondary amine to form the amide.[9] A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.[]
Part II: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and physical methods provides a complete picture of the molecule.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For pentafluorocinnamic acid derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Provides information on the protons in the molecule. Key signals include the vinyl protons of the cinnamate backbone and the protons of the ester or amide functionality.
-
¹³C NMR: Shows all unique carbon atoms in the molecule. The carbonyl carbon of the acid/ester/amide is a key diagnostic signal.
-
¹⁹F NMR: This is particularly important for fluorinated compounds. The pentafluorophenyl group gives rise to characteristic signals, and the coupling patterns can provide valuable structural information.[2]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Key vibrational bands for these derivatives include the C=O stretch of the carbonyl group and the C=C stretch of the alkene.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Physicochemical Properties
Melting Point: The melting point of a solid is a useful indicator of its purity. A sharp melting point range suggests a pure compound.
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound and to monitor the progress of a reaction.
Summary of Key Characterization Data for 2,3,4,5,6-Pentafluorocinnamic Acid
| Technique | Characteristic Data | Reference |
| Melting Point | 154–156 °C | [11] |
| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H), 7.7 (d, J=16 Hz, 1H), 6.8 (d, J=16 Hz, 1H) ppm | [11] |
| ¹³C NMR (CDCl₃) | δ 171.0, 145.6 (d, JCF=253 Hz), 142.1 (d, JCF=253 Hz), 137.8 (d, JCF=252 Hz), 130.6, 125.3 (t, JCF=5.8 Hz), 109.6 (d, JCF=17 Hz) ppm | [11] |
| ¹⁹F NMR (CDCl₃) | δ –140.2 (dd), –151.3 (tt), –162.4 (td) ppm | [11] |
| Mass Spec (EI) | m/z: [M]⁺ 238 | [11] |
Part III: Validated Experimental Protocols
The following protocols are provided as a guide for the synthesis of the parent acid and representative derivatives.
Protocol 1: Synthesis of 2,3,4,5,6-Pentafluorocinnamic Acid via Perkin Reaction
This protocol is adapted from the general procedure for the Perkin reaction.[12]
Principle: Condensation of pentafluorobenzaldehyde with acetic anhydride in the presence of a base catalyst to yield 2,3,4,5,6-pentafluorocinnamic acid.
Reagents and Materials:
-
Pentafluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottomed flask
-
Air condenser
-
Heating mantle or oil bath
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Standard glassware for workup and recrystallization
Procedure:
-
Combine pentafluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottomed flask equipped with an air condenser.
-
Heat the mixture in a heating mantle or oil bath to approximately 180-200 °C for 3-5 hours.[13]
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still warm.
-
Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.
-
Add sodium hydroxide solution until the mixture is basic, which will dissolve the cinnamic acid as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3,4,5,6-pentafluorocinnamic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR), which should match the data presented in Part II.
Protocol 2: Synthesis of Ethyl 2,3,4,5,6-Pentafluorocinnamate via Fischer Esterification
This protocol is based on a general Fischer esterification procedure.[14]
Principle: Acid-catalyzed esterification of 2,3,4,5,6-pentafluorocinnamic acid with ethanol.
Reagents and Materials:
-
2,3,4,5,6-Pentafluorocinnamic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Round-bottomed flask
-
Reflux condenser
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Dissolve 2,3,4,5,6-pentafluorocinnamic acid in an excess of absolute ethanol in a round-bottomed flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2,3,4,5,6-pentafluorocinnamate.
-
Further purification can be achieved by column chromatography or distillation if necessary.
Self-Validation: The product should be characterized by NMR and IR spectroscopy. The ¹H NMR will show the characteristic signals for the ethyl group (a quartet and a triplet). The IR spectrum will show a C=O stretch at a frequency typical for an ester (around 1715-1730 cm⁻¹).
Protocol 3: Synthesis of N-Benzyl-2,3,4,5,6-pentafluorocinnamide
This protocol involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with benzylamine.[]
Principle: A two-step synthesis of an amide via an acid chloride intermediate.
Reagents and Materials:
-
2,3,4,5,6-Pentafluorocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottomed flask
-
Reflux condenser
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure: Step 1: Formation of the Acid Chloride
-
Place 2,3,4,5,6-pentafluorocinnamic acid in a round-bottomed flask and add an excess of thionyl chloride.
-
Add a catalytic amount of DMF (one drop).
-
Gently reflux the mixture for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude acid chloride can be used directly in the next step.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM in a flask under an inert atmosphere.
-
In a separate flask, dissolve benzylamine and triethylamine (or pyridine) in anhydrous DCM.
-
Cool the acid chloride solution in an ice bath and add the benzylamine solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The final product should be characterized by NMR, IR, and mass spectrometry. The ¹H NMR will show signals corresponding to the benzyl group in addition to the cinnamate backbone. The IR spectrum will show a characteristic amide C=O stretch (around 1650 cm⁻¹).
Characterization Workflow
Caption: Logical flow for the characterization of synthesized compounds.
Part IV: Applications in Research and Development
Derivatives of cinnamic acid have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[15] The incorporation of the pentafluorophenyl group can enhance these activities or introduce new ones. For example, the high lipophilicity of the SF₅ group, which is considered a "super-trifluoromethyl group", has been exploited in drug discovery.[3] The pentafluorophenyl moiety can also serve as a useful ¹⁹F NMR probe to study drug-target interactions. Furthermore, these compounds are valuable building blocks in materials science for the synthesis of fluorinated polymers with unique thermal and optical properties.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2,3,4,5,6-pentafluorocinnamic acid and its derivatives. By understanding the underlying principles of the key synthetic transformations and the application of modern analytical techniques, researchers can confidently and efficiently prepare and validate these valuable compounds for their specific applications in drug discovery and materials science. The provided protocols serve as a practical starting point for laboratory synthesis, with the understanding that optimization may be required for specific substrates and scales.
References
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1519. [Link]
- Preparation of cinnamic acid (Perkin condensation). (n.d.).
-
Perkin Reaction - Learn Organic Chemistry like never before. (2018, July 13). YouTube. [Link]
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
-
Mogana, R., Adhikari, A., Tzar, W. N., Ramasamy, K., & Wiart, C. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(24), 5912. [Link]
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
-
N-Benzyl-2,3,4,5,6-pentafluorobenzamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3007. [Link]
-
Infrared spectrum of cinnamic acid. (n.d.). Doc Brown's Chemistry. [Link]
-
Perkin reaction. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. Austin Peay State University. [Link]
-
Making esters from alcohols and acids. (n.d.). RSC Education. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A Concise Introduction of Perkin Reaction. (2016). Organic Chemistry: Current Research, 5(3). [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
How to Make Esters through Esterification | Examples Explained!. (2023, September 20). YouTube. [Link]
- This journal is © The Royal Society of Chemistry 2015. (2015). The Royal Society of Chemistry.
-
Chemistry Vignettes: Amide synthesis under acidic conditions. (2014, January 16). YouTube. [Link]
-
Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
-
Preparation and Characterization of Perfluorosulfonic Acid Nanofiber Membranes for Pervaporation-Assisted Esterification. (2020). Request PDF. [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). ChemistrySelect, 7(3). [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. [Link]
-
synthesis of amides from acid chlorides. (2019, November 12). YouTube. [Link]
-
Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). Powder Diffraction, 27(4), 312-315. [Link]
-
Supplementary Information for Catalytic C–H bond borylation of fluoroarenes. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. aspire.apsu.edu [aspire.apsu.edu]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. fchpt.stuba.sk [fchpt.stuba.sk]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
A Comprehensive Technical Guide to the Safe Handling of 2,3,4,5,6-Pentafluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Chemistry of a Polyfluorinated Reagent
2,3,4,5,6-Pentafluorocinnamic acid (PFCA), a fluorinated derivative of cinnamic acid, is a valuable reagent in organic synthesis and drug discovery. Its unique electronic properties, conferred by the pentafluorophenyl group, make it an attractive building block for creating novel compounds with potentially enhanced metabolic stability or altered physicochemical characteristics. However, the same properties that make it synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth analysis of the safety and handling considerations for 2,3,4,5,6-pentafluorocinnamic acid, moving beyond a simple recitation of precautionary statements. It is designed to equip researchers and drug development professionals with the knowledge to not only handle this compound safely but also to understand the scientific rationale behind each safety recommendation. By fostering a deeper understanding of the chemistry and potential toxicology of polyfluorinated aromatic acids, this document aims to promote a culture of safety and responsible innovation in the laboratory.
Hazard Identification and Risk Assessment: A Multifaceted Approach
The primary hazards associated with 2,3,4,5,6-pentafluorocinnamic acid are irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications for 2,3,4,5,6-pentafluorocinnamic acid consistently indicate the following hazards:
The signal word for this compound is "Warning".[1][3]
The Underlying Chemistry of Irritation
The irritant properties of 2,3,4,5,6-pentafluorocinnamic acid stem from its acidic nature and the presence of the highly electronegative fluorine atoms on the aromatic ring. The carboxylic acid functional group can cause chemical burns upon prolonged contact. Furthermore, the electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the carboxylic acid compared to unsubstituted cinnamic acid, potentially increasing its irritancy.
Toxicological Profile: Understanding the Risks of Fluorinated Compounds
A key toxicological consideration for many fluorinated compounds is their potential to be metabolized in vivo, which can sometimes lead to the formation of toxic byproducts.[7] Although the carbon-fluorine bond is very strong, metabolic processes can sometimes facilitate the release of fluoride ions or the formation of other toxic metabolites.[8][9] For instance, some fluorinated compounds can be metabolized to fluoroacetic acid, a potent inhibitor of the Krebs cycle.[10] While the metabolic fate of 2,3,4,5,6-pentafluorocinnamic acid has not been specifically elucidated in the available literature, this potential for metabolic activation underscores the importance of minimizing exposure.
The National Fire Protection Association (NFPA) 704 rating for 2,3,4,5,6-pentafluorocinnamic acid provides a quick assessment of its hazards:[1]
-
Health (Blue): 2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury.[1]
-
Flammability (Red): 0 - Materials that will not burn.[1]
-
Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[1]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy for handling 2,3,4,5,6-pentafluorocinnamic acid relies on a combination of effective engineering controls and appropriate personal protective equipment (PPE).
The Primacy of Engineering Controls
All manipulations of solid 2,3,4,5,6-pentafluorocinnamic acid that could generate dust, or any handling of its solutions, should be performed within a certified chemical fume hood.[11] This is the most critical engineering control to prevent inhalation of the irritant dust or vapors from solutions. The fume hood should have a demonstrated and documented face velocity appropriate for the work being performed.
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is being handled.[1][11]
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling 2,3,4,5,6-pentafluorocinnamic acid:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[12] Given the serious eye irritation potential, a face shield worn over chemical splash goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for general laboratory work, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used with the acid. For prolonged or immersive work, consider double-gloving.
-
Protective Clothing: A laboratory coat is standard. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator is necessary. For a solid compound that can form dust, a P95 or N95 rated particulate respirator is appropriate.[3]
Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety
Adherence to strict handling and storage protocols is fundamental to the safe use of 2,3,4,5,6-pentafluorocinnamic acid.
Prudent Laboratory Practices
-
Avoid Dust Generation: As a solid, minimizing the creation of dust is paramount.[1] Handle the compound gently and avoid vigorous scooping or pouring.
-
Good Housekeeping: Maintain a clean and organized work area.[13] Clean up any spills promptly and decontaminate surfaces after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or apply cosmetics in the laboratory.[14]
Storage Requirements
Store 2,3,4,5,6-pentafluorocinnamic acid in a tightly sealed, properly labeled container.[1] The storage area should be cool, dry, and well-ventilated.[1][12]
It should be stored separately from incompatible materials, which include:
-
Strong bases: Can cause a vigorous acid-base reaction.[1]
-
Strong oxidizing agents: May lead to a potentially hazardous reaction.[1]
Reactivity and Decomposition Considerations
2,3,4,5,6-Pentafluorocinnamic acid is generally stable under normal laboratory conditions.[1] However, at elevated temperatures, it can undergo decomposition. Pyrolysis of trans-pentafluorocinnamic acid at 400°C has been shown to produce 5,6,7,8-tetrafluorocoumarin.[15] Thermal decomposition may also generate hazardous gases such as carbon oxides and hydrogen fluoride.[1]
Emergency Procedures: A Plan for Every Contingency
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[16] Seek medical attention if irritation persists. Given the potential for fluoride ion absorption from related compounds, it is crucial to inform medical personnel of the chemical identity.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[16][17] Seek immediate medical attention.
Spill Response
In the event of a spill, evacuate the immediate area. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills or spills of solutions, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Waste Disposal: Responsible Stewardship
All waste containing 2,3,4,5,6-pentafluorocinnamic acid must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container. Disposal should be carried out by a licensed hazardous waste disposal company.[1] Given its thermal decomposition products, incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₃F₅O₂ | [1] |
| Molecular Weight | 238.11 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 154-156 °C | [3] |
| NFPA Health Rating | 2 | [1] |
| NFPA Flammability Rating | 0 | [1] |
| NFPA Reactivity Rating | 0 | [1] |
Experimental Workflow and Logic Diagrams
Risk Assessment and Mitigation Workflow
Caption: Logic diagram for emergency response to exposure to 2,3,4,5,6-Pentafluorocinnamic Acid.
References
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(23), 10372–10412. [Link]
-
Centers for Disease Control and Prevention. (2024). Hydrogen Fluoride. Retrieved from [Link]
-
Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). Retrieved from [Link]
-
National Toxicology Program. (2019). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. Retrieved from [Link]
-
Simmie, J. M., & Somers, K. P. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(5), 1137–1148. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Fluorine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3,4,5,6-Pentafluoroaniline. Retrieved from [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5649–5694. [Link]
-
University of Saskatchewan. (2010). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. Retrieved from [Link]
-
National Toxicology Program. (2019). Toxicity Studies of Perfluoroalkyl Carboxylates. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
National Toxicology Program. (2020). TR-598: Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5649-5694. [Link]
-
Taylor, R., & Tanna, S. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2(6), 945–960. [Link]
-
Al-Bayati, M. A., & Al-Azzawi, A. M. (2016). Cinnamic acid activity against Trichlorfon pesticide toxicity and liver function enzymes in mice. Journal of Entomology and Zoology Studies, 4(4), 110-114. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
American Chemistry Council. (2022). Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). Retrieved from [Link]
-
New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]
-
WorkSafeBC. (2021). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
Wang, B. B., Cao, M. H., Tan, Z. J., Wang, L. L., Yuan, S. H., & Chen, J. (2010). Photochemical Decomposition of Perfluorodecanoic Acid in Aqueous Solution With VUV Light Irradiation. Journal of Hazardous Materials, 181(1-3), 187–192. [Link]
-
National Fire Protection Association. (n.d.). NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. Retrieved from [Link]
-
Heaney, H., & Pinkerton, A. P. (1970). An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin. Journal of the Chemical Society D: Chemical Communications, (13), 813. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,5,6-Pentafluorocinnamic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Laboratory Safety Manual [ehs.cornell.edu]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. ehs.wisc.edu [ehs.wisc.edu]
2,3,4,5,6-Pentafluorocinnamic acid IUPAC name and CAS number
Executive Summary
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) represents a critical building block in modern medicinal chemistry and crystal engineering. Unlike its non-fluorinated parent, PFCA exhibits inverted quadrupole moments and enhanced metabolic stability, making it a high-value motif for modulating lipophilicity and blocking oxidative metabolism in drug discovery. This guide provides a validated synthetic workflow, physiochemical profiling, and strategic applications for integrating PFCA into small molecule scaffolds.
Part 1: Chemical Identity & Physiochemical Profile[1][2]
The perfluorinated phenyl ring significantly alters the electronic landscape of the cinnamic acid scaffold. The strong electron-withdrawing nature of the five fluorine atoms lowers the pKa of the carboxylic acid and enhances the compound's ability to engage in anion-
Core Identifiers
| Parameter | Specification |
| IUPAC Name | (2E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid |
| Common Name | 2,3,4,5,6-Pentafluorocinnamic acid |
| CAS Number | 719-60-8 |
| Molecular Formula | C |
| SMILES | OC(=O)/C=C/c1c(F)c(F)c(F)c(F)c1F |
Physiochemical Data Table
| Property | Value | Context/Implication |
| Molecular Weight | 238.11 g/mol | Fragment-based drug design compliant. |
| Melting Point | 152–156 °C | Indicates strong intermolecular hydrogen bonding (dimer formation). |
| pKa (Predicted) | 3.84 ± 0.2 | More acidic than cinnamic acid (pKa ~4.44) due to inductive effects of the perfluorophenyl ring. |
| LogP | ~2.8 | Enhanced lipophilicity compared to cinnamic acid, improving membrane permeability. |
Part 2: Synthetic Pathways & Process Chemistry
While Heck coupling can be utilized, the Knoevenagel Condensation remains the most robust, scalable, and atom-economical method for synthesizing PFCA. The following protocol is designed for high purity without chromatographic purification, relying on the solubility differential between the product and the starting materials.
Mechanism of Action
The reaction involves the deprotonation of malonic acid to form an enolate, which attacks the carbonyl carbon of pentafluorobenzaldehyde. Subsequent decarboxylation is driven by thermal energy and the stability of the conjugated system.
Validated Experimental Protocol
Reagents:
-
Pentafluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic, 0.1 eq)
-
HCl (Concentrated, for workup)
Workflow:
-
Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve pentafluorobenzaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).
-
Catalysis: Add catalytic piperidine (5 drops). Rationale: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack.
-
Reflux: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The evolution of CO
gas indicates active decarboxylation. -
Quench & Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add concentrated HCl until pH < 1. Rationale: This protonates the pyridine and the carboxylate salt, forcing the free acid PFCA to precipitate out of the aqueous phase.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) or Toluene.
-
Validation:
F NMR should show three distinct signals (ortho, meta, para) integrating 2:2:1.
Visual Workflow: Knoevenagel Synthesis
Figure 1: Step-by-step synthetic workflow for the production of 2,3,4,5,6-Pentafluorocinnamic acid.
Part 3: Mechanistic Applications in Drug Design
The incorporation of PFCA into drug scaffolds is rarely arbitrary. It serves specific bioisosteric and pharmacokinetic functions.
Metabolic Blocking (The "Fluorine Wall")
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing a phenyl ring with a pentafluorophenyl (PfP) group blocks cytochrome P450-mediated oxidation at the aromatic ring. This is particularly useful for extending the half-life (
Quadrupole Inversion & -Stacking
A standard benzene ring has a negative quadrupole moment (electron-rich face). The PfP ring, due to the high electronegativity of fluorine, has a positive quadrupole moment (electron-deficient face).
-
Application: This allows PFCA moieties to engage in "face-to-face" stacking with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets, creating high-affinity orthogonal interactions that non-fluorinated analogs cannot achieve.
Covalent Warhead Tuning
In targeted covalent inhibitors (TCIs), the cinnamic acid double bond acts as a Michael acceptor.
-
Effect: The electron-withdrawing PfP group pulls electron density away from the
-carbon of the alkene, increasing its electrophilicity. This makes PFCA derivatives more reactive toward nucleophilic cysteine residues in target proteins compared to standard cinnamates.
Decision Logic: When to Use PFCA
Figure 2: Strategic decision tree for deploying PFCA in Structure-Activity Relationship (SAR) campaigns.
References
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[1][2] Acta Crystallographica Section E, 69(10), o1519. Link
-
Brettle, R., & Mosedale, A. J. (1988).[1][2] "N-Alkenyl amides."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 2185–2195.[1] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 1796494, 2,3,4,5,6-Pentafluorocinnamic acid." Link
Sources
Methodological & Application
Application Notes and Protocols: 2,3,4,5,6-Pentafluorocinnamic Acid as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Polyfluorinated Substrates in Enzymology
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug development, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) is a fascinating synthetic building block and a potential enzyme substrate that offers unique advantages for researchers.[3][4] Its pentafluorophenyl ring creates a highly electron-deficient aromatic system, which can significantly alter its reactivity and interactions within an enzyme's active site compared to its non-fluorinated counterpart, cinnamic acid.
Furthermore, the presence of five fluorine atoms provides a powerful analytical handle. The fluorine-19 nucleus (¹⁹F) is a sensitive NMR probe, allowing for real-time, non-invasive monitoring of enzymatic reactions without the background noise inherent in proton (¹H) NMR studies of biological samples.[5][6] This opens the door to elegant kinetic studies and detailed mechanistic investigations.
These application notes provide a comprehensive guide for researchers interested in exploring the utility of PFCA as a substrate in enzymatic reactions. We present a rationale for selecting candidate enzymes, detailed protocols for activity screening and kinetic analysis, and a discussion of potential outcomes and challenges.
Candidate Enzymes for PFCA Biotransformation
While direct evidence of enzymatic turnover of PFCA is not yet widely reported, several enzyme classes are prime candidates for investigation based on their known activity with cinnamic acid and other aromatic molecules.
Phenylalanine Ammonia Lyases (PAL)
PALs are a well-characterized family of enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[7] The reverse reaction, the amination of cinnamic acid derivatives, is of significant interest for the synthesis of non-natural amino acids.[8][9] Given that PALs can accommodate substituted cinnamic acids, they are a logical starting point for investigating the amination of PFCA to produce pentafluorophenylalanine.
Cinnamate-4-Hydroxylase (C4H)
C4H is a cytochrome P450 monooxygenase that plays a key role in the phenylpropanoid pathway in plants.[10][11] It catalyzes the para-hydroxylation of trans-cinnamic acid to yield p-coumaric acid.[12] Studies have shown that C4H can metabolize a variety of unnatural cinnamic acid derivatives, making it a promising candidate for the hydroxylation of PFCA.[13] The electronic properties of the pentafluorophenyl ring may influence the regioselectivity of the hydroxylation.
Microbial Enzymes
A vast and largely untapped reservoir of enzymatic activity exists in microorganisms. Several bacterial strains have been identified that can degrade and biotransform fluorinated aromatic compounds, often as a means of detoxification or metabolism.[14][15][16][17][18] Screening microbial cultures or their lysates for activity with PFCA could uncover novel enzymes with unique catalytic capabilities.
Experimental Protocols
Protocol 1: General Screening for Enzymatic Activity with PFCA
Objective: To determine if a candidate enzyme can metabolize 2,3,4,5,6-pentafluorocinnamic acid.
Rationale: This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the depletion of the substrate (PFCA) and the appearance of potential products over time. This is a robust and widely accessible method for initial activity screening.
Materials:
-
2,3,4,5,6-Pentafluorocinnamic acid (PFCA)
-
Candidate enzyme (e.g., Phenylalanine Ammonia Lyase from Rhodotorula glutinis)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Ammonium chloride (for PAL amination reaction)
-
NADPH and a cytochrome P450 reductase system (for C4H hydroxylation reaction)
-
Quenching solution (e.g., 1 M HCl or acetonitrile)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of PFCA: Dissolve PFCA in a suitable solvent (e.g., DMSO or ethanol) to a concentration of 100 mM.
-
Set up the enzymatic reaction: In a microcentrifuge tube, combine the following:
-
Reaction buffer
-
PFCA (final concentration, e.g., 1 mM)
-
Any necessary co-factors (e.g., 1 M NH₄Cl for PAL, or 1 mM NADPH and reductase for C4H)
-
Enzyme (at a suitable concentration, e.g., 0.1 mg/mL)
-
-
Initiate the reaction: Add the enzyme to the reaction mixture and incubate at the optimal temperature for the enzyme (e.g., 30°C).
-
Time-course sampling: At various time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Prepare samples for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC analysis: Inject the samples onto the HPLC system. Monitor the chromatogram at a wavelength where PFCA and potential products absorb (e.g., 270 nm).
-
Analyze the data: Compare the peak area of PFCA at different time points. A decrease in the PFCA peak area and the appearance of new peaks indicate enzymatic activity.
Data Presentation:
| Time (minutes) | PFCA Peak Area | Product 1 Peak Area | Product 2 Peak Area |
| 0 | X | 0 | 0 |
| 10 | ... | ... | ... |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
| 120 | ... | ... | ... |
Experimental Workflow for Screening Enzymatic Activity
Caption: Workflow for initial screening of enzymatic activity with PFCA.
Protocol 2: Real-Time Kinetic Analysis using ¹⁹F NMR Spectroscopy
Objective: To determine the kinetic parameters (Kₘ, Vₘₐₓ) of an enzyme with PFCA as a substrate.
Rationale: ¹⁹F NMR offers a continuous, non-invasive method to monitor the enzymatic reaction.[19][20] The chemical shifts of the fluorine atoms on the phenyl ring are highly sensitive to their chemical environment.[21] The conversion of PFCA to a product will result in a change in the ¹⁹F NMR spectrum, allowing for the quantification of both substrate and product over time from a single experiment.
Materials:
-
PFCA
-
Enzyme of interest
-
Deuterated reaction buffer (e.g., Tris-HCl in D₂O, pD 8.5)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Procedure:
-
Prepare the NMR sample: In an NMR tube, combine the deuterated reaction buffer, any necessary co-factors, and a known concentration of PFCA.
-
Acquire a baseline spectrum: Place the NMR tube in the spectrometer and acquire a ¹⁹F NMR spectrum of the substrate before adding the enzyme. This will serve as the t=0 reference.
-
Initiate the reaction: Carefully add a small, known amount of the enzyme to the NMR tube, mix gently, and immediately place it back in the spectrometer.
-
Time-course data acquisition: Begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe significant substrate consumption.
-
Data processing and analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to the substrate (PFCA) and any emerging product(s) at each time point.
-
Convert the integral values to concentrations based on the initial known concentration of PFCA.
-
-
Kinetic modeling: Plot the concentration of the substrate versus time. Fit this progress curve data to the appropriate Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[20]
Expected ¹⁹F NMR Spectral Changes:
The ¹⁹F NMR spectrum of PFCA will show distinct signals for the ortho-, meta-, and para-fluorines. Upon enzymatic conversion (e.g., amination or hydroxylation), the electronic environment of the ring changes, leading to shifts in these signals and the appearance of a new set of fluorine signals corresponding to the product.
Hypothetical Kinetic Data Comparison:
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| trans-Cinnamic Acid | PAL | 2084[22] | 1.44[22] | 691 |
| PFCA | PAL | (To be determined) | (To be determined) | (To be determined) |
| trans-Cinnamic Acid | C4H | (Literature value) | (Literature value) | (Literature value) |
| PFCA | C4H | (To be determined) | (To be determined) | (To be determined) |
Proposed Reaction Pathways
Caption: Potential enzymatic transformations of PFCA.
Trustworthiness and Self-Validation
Every protocol described is designed as a self-validating system.
-
Negative Controls: In Protocol 1, a reaction mixture without the enzyme should be run in parallel. No decrease in PFCA concentration is expected, confirming that the observed reaction is enzyme-dependent.
-
Orthogonal Methods: The use of both HPLC (Protocol 1) and ¹⁹F NMR (Protocol 2) provides two independent methods to measure substrate consumption and product formation. The results from both should be consistent.
-
Product Characterization: The identity of any new peaks observed in the HPLC or NMR should be confirmed by mass spectrometry (to obtain the molecular weight) and, if possible, by purification and full structural elucidation using ¹H, ¹³C, and ¹⁹F NMR. This validates the proposed enzymatic transformation.
Expert Insights and Causality
-
Why use ¹⁹F NMR? The pentafluorophenyl group offers a unique opportunity for background-free reaction monitoring. Unlike ¹H NMR, where buffer and protein signals can obscure the signals of interest, the ¹⁹F NMR window is typically clear, allowing for precise quantification even in complex biological matrices.[6][21]
-
Substrate Inhibition: Highly fluorinated compounds can sometimes act as enzyme inhibitors.[23] If the reaction rate decreases at high substrate concentrations, this may indicate substrate inhibition. The full progress curve analysis in Protocol 2 is more likely to reveal such complex kinetics than traditional initial rate studies.
-
Choice of Buffer: The pKa of the carboxylic acid group of PFCA will be lower than that of cinnamic acid due to the electron-withdrawing nature of the fluorine atoms. Ensure the reaction buffer pH is optimized to maintain the desired ionization state of the substrate for optimal binding to the enzyme's active site.
By leveraging the unique properties of 2,3,4,5,6-pentafluorocinnamic acid and applying the rigorous protocols outlined above, researchers can explore new avenues in biocatalysis, probe enzyme mechanisms with high precision, and potentially generate novel fluorinated compounds for drug discovery and other applications.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Aguirre, G., et al. (2006). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4909-o4910. [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. National Center for Biotechnology Information. [Link]
-
Nanalysis Corp. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]
-
Mason, J. T., et al. (2004). An enzymatic assay for metabolites of perfluoro-tagged 5-hydroxytryptophan. Analytical Biochemistry, 335(1), 126-133. [Link]
-
Gloge, A., et al. (2000). Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates. Chemistry & Biology, 7(12), 1003-1011. [Link]
-
Amorim, C. L., et al. (2014). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 80(11), 3387-3394. [Link]
-
Gerig, J. T. (1994). A 19F NMR Study of Enzyme Activity. Journal of Chemical Education, 71(10), 891. [Link]
-
Schalk, M., et al. (1999). Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase. Plant Physiology, 120(3), 797-806. [Link]
-
dos Santos, L. M., et al. (2001). Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. Biodegradation, 12(1), 23-29. [Link]
-
Renger, T., & Schüttpelz, M. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. Physical Chemistry Chemical Physics, 16(38), 20435-20447. [Link]
-
dos Santos, L. M., et al. (2001). Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. Biodegradation, 12(1), 23-29. [Link]
-
Ni, Y., & Gill, H. S. (2016). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Chemical Biology & Drug Designing, 2(1), 1-10. [Link]
-
Pomerantz, W. C. K., et al. (2022). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. [Link]
-
Murphy, C. D., & Schaffrath, C. (2014). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Journal of Fluorine Chemistry, 167, 131-134. [Link]
-
Wang, J., et al. (2017). Microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures. Environment International, 108, 135-145. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Wikipedia. (n.d.). Phenylalanine ammonia-lyase. [Link]
-
Kokkoli, E., & Zydney, A. L. (2015). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education, 92(4), 719-723. [Link]
-
Chen, H. Y., et al. (2020). Phenylalanine, Tyrosine, and DOPA Are bona fide Substrates for Bambusa oldhamii BoPAL4. International Journal of Molecular Sciences, 21(15), 5483. [Link]
-
Kokkoli, E., & Zydney, A. L. (2015). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Pendidikan Kimia, 7(1). [Link]
-
El-Sayed, M., & Verpoorte, R. (2007). Drug-metabolizing enzymes: mechanisms and functions. Phytochemistry Reviews, 6(2-3), 223-247. [Link]
-
Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 344-356. [Link]
-
Chen, H., & Morgan, J. A. (2007). Activity of Cinnamate 4-Hydroxylase Towards Un-Natural Substrates. AIChE Annual Meeting Conference Proceedings. [Link]
-
Key, B. D., et al. (1997). Biodegradation and biotransformation of organofluorine compounds. Environmental Science & Technology, 31(9), 2445-2454. [Link]
-
Schimler, S. D., et al. (2021). Janus All-Cis 2,3,4,5,6-Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Chemistry-A European Journal, 27(58), 16000-16007. [Link]
-
Bak, S., et al. (2000). Characterization of cinnamate 4-hydroxylase (CYP73A) and p-coumaroyl 3'-hydroxylase (CYP75B) from Leucojum aestivum. Plant Science, 155(2), 141-150. [Link]
-
Yamada, S., et al. (1981). Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity. Applied and Environmental Microbiology, 42(5), 773-778. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 12. Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 22. mdpi.com [mdpi.com]
- 23. rroij.com [rroij.com]
Application Note: Synthesis of Fluorinated N-Alkenyl Amides from 2,3,4,5,6-Pentafluorocinnamic Acid
[1]
Executive Summary
This application note details the robust synthesis of fluorinated
Fluorinated enamides are critical pharmacophores in medicinal chemistry, offering enhanced metabolic stability and altered electronic properties compared to their non-fluorinated counterparts. This guide prioritizes the DPPA (Diphenylphosphoryl azide) one-pot method for its safety profile and operational simplicity over traditional acyl azide isolation.
Scientific Background & Mechanism[2][3][4][5][6][7]
The Challenge of Pentafluorophenyl Substrates
The pentafluorophenyl (
Mechanistic Pathway: Curtius Rearrangement
The transformation relies on the Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide intermediate.
-
Activation: The carboxylic acid reacts with DPPA to form the acyl azide in situ.
-
Rearrangement: Thermal decomposition of the acyl azide releases
and induces the migration of the pentafluorostyryl group to the nitrogen, forming pentafluorostyryl isocyanate . Crucially, this step proceeds with retention of stereochemistry (typically E-geometry from trans-cinnamic acid). -
Trapping (Amide Formation): The isocyanate is an electrophile.[1]
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the conversion of pentafluorocinnamic acid to N-alkenyl amides via Curtius rearrangement.[4]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 2,3,4,5,6-Pentafluorocinnamic Acid | Substrate | >98% purity, trans-isomer preferred |
| DPPA (Diphenylphosphoryl azide) | Azidation Agent | 1.1 equivalents |
| Triethylamine (TEA) | Base | 1.2 equivalents, anhydrous |
| Toluene | Solvent | Anhydrous, degassed |
| Carboxylic Acid ( | Trapping Agent | 1.1 - 1.5 equivalents (e.g., Acetic acid, TFA) |
| Magnesium Sulfate ( | Drying Agent | Anhydrous |
Detailed Workflow (One-Pot Method)
Step 1: Acyl Azide Formation
-
Charge a flame-dried round-bottom flask (equipped with a reflux condenser and
inlet) with 2,3,4,5,6-pentafluorocinnamic acid (1.0 equiv). -
Dissolve in anhydrous Toluene (approx. 0.1 M concentration).
-
Add Triethylamine (1.2 equiv) via syringe.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add DPPA (1.1 equiv) over 10 minutes.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional 1-2 hours.
-
Checkpoint: Monitor by TLC for consumption of the starting acid.
-
Step 2: Curtius Rearrangement (Isocyanate Generation)
-
Heat the reaction mixture to 80°C - 100°C (reflux gently).
-
Maintain reflux for 2–4 hours. Evolution of nitrogen gas (
) will be observed. -
Validation: An aliquot can be checked by IR spectroscopy; a strong band around 2270 cm⁻¹ confirms the presence of the isocyanate (
).
Step 3: Decarboxylative Amidation (Trapping)
-
Cool the reaction mixture slightly (to approx. 60°C).
-
Add the trapping Carboxylic Acid (e.g., Acetic Acid, Trifluoroacetic Acid) (1.2 equiv).
-
Note: Evolution of
gas will occur as the amide forms.
-
-
Continue heating at 80°C for 2–4 hours until gas evolution ceases and the isocyanate IR peak disappears.
-
Cool to RT.
Step 4: Work-up and Purification
-
Dilute the mixture with Ethyl Acetate.
-
Wash sequentially with:
-
5%
(to remove excess acid/DPPA byproducts). -
Water.
-
Brine.
-
-
Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Stability Note: Enamides can be sensitive to hydrolysis; avoid prolonged exposure to strong aqueous acids during workup.
-
Critical Parameters & Troubleshooting
Stereochemical Integrity
The Curtius rearrangement is stereospecific. Starting with (E)-2,3,4,5,6-pentafluorocinnamic acid yields the (E)-enamide .
-
Observation: If Z-isomer contaminants are found, check the purity of the starting material or light exposure during the reaction (pentafluorostyryl systems can undergo photo-isomerization).
Safety Considerations
-
DPPA: Toxic and potentially explosive if distilled. Use in solution.
-
Isocyanates: Potent sensitizers and irritants. Handle all reaction steps in a fume hood.
-
Pressure: Ensure the system is vented (e.g., via a needle/bubbler) to allow
and escape.
Alternative Trapping (Carbamates)
If the direct amidation with carboxylic acid fails (low yield), use an alcohol trap:
-
React Isocyanate with tert-butanol -> Boc-protected enamide .
-
Deprotect (TFA/DCM) -> Enamine (unstable, tautomerizes to imine).
-
Therefore, direct conversion to Amide via the Carboxylic Acid route is preferred for stability.
Visualizing the Workflow
Figure 2: Operational workflow for the one-pot synthesis of fluorinated enamides.
References
-
Aguirre, G., Somanathan, R., & Hellberg, L. H. (1998).[4][3][5] Synthesis of some fluorinated N-alkenyl amides. Journal of Fluorine Chemistry, 90(1), 5–8.[4] Link
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013).[4] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1519. Link
-
Brettle, R., & Mosedale, A. J. (1988).[4][3] Synthesis of enamides. Journal of the Chemical Society, Perkin Transactions 1, 2185–2195. Link
-
Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis—VII: Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction. Tetrahedron, 30(14), 2151-2157. Link
Sources
- 1. Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Advanced Derivatization Strategies for 2,3,4,5,6-Pentafluorocinnamic Acid in Biological Matrices
This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It synthesizes established chemical principles with specific protocols tailored for 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) , a compound often encountered as a fluorinated metabolic tracer or a fragment in novel drug scaffolds.
Executive Summary
The quantification of 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) in biological matrices (plasma, urine, tissue homogenates) presents unique challenges due to its high polarity, low volatility, and the electron-withdrawing nature of the pentafluorophenyl ring. While direct Liquid Chromatography-Mass Spectrometry (LC-MS) in negative electrospray ionization (ESI-) mode is possible, it often suffers from ion suppression and high background noise.
This guide details two robust derivatization protocols designed to overcome these limitations:
-
GC-MS Analysis: Silylation using MTBSTFA to generate stable tert-butyldimethylsilyl esters, ensuring volatility and distinct fragmentation.
-
LC-MS/MS Analysis: Amidation with 2-Picolylamine (2-PA) to introduce a cationic moiety, enabling high-sensitivity detection in positive ESI mode (ESI+).
Chemical Profile & Analytical Challenges
Analyte: 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA)[1]
-
Formula: C
H F O -
MW: 238.11 g/mol
-
pKa: ~3.0 (Estimated; significantly more acidic than cinnamic acid due to the electron-withdrawing C
F group).
| Challenge | Impact on Analysis | Solution |
| High Polarity | Poor retention on C18 columns; peak tailing. | Derivatization increases hydrophobicity. |
| Low Volatility | Unsuitable for direct GC analysis. | Esterification/Silylation renders it volatile. |
| ESI- Suppression | Biological matrices (lipids/salts) suppress negative ion signal. | Charge-reversal derivatization (to ESI+) avoids background. |
Method A: GC-MS Derivatization (Silylation)
Objective: To convert the carboxylic acid group into a volatile, thermally stable silyl ester for Gas Chromatography-Mass Spectrometry.
Reagent Selection: We utilize MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS. Unlike the common TMS derivatives (formed by BSTFA), the TBDMS derivatives are hydrolytically more stable—critical when handling the electron-deficient PFCA, which can be prone to hydrolysis.
Protocol A: Sample Preparation & Reaction
-
Extraction: Acidify 100 µL of plasma with 10 µL of 1.0 M HCl. Extract with 400 µL Ethyl Acetate (EtOAc). Vortex (2 min) and centrifuge (10,000 x g, 5 min).
-
Drying: Transfer the supernatant to a glass vial. Evaporate to dryness under a stream of nitrogen at 40°C. Crucial: Ensure zero water content; moisture kills the silylation reagent.
-
Derivatization:
-
Add 50 µL of anhydrous Pyridine (solvent/catalyst).
-
Add 50 µL of MTBSTFA + 1% TBDMCS .
-
Cap tightly and incubate at 60°C for 45 minutes .
-
-
Injection: Inject 1 µL into the GC-MS (Splitless mode).
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet Temp: 250°C.
-
Gradient: 100°C (1 min) → 20°C/min → 300°C (hold 3 min).
-
Detection: EI Source (70 eV). Look for the
ion (Loss of tert-butyl group), which is the base peak for TBDMS derivatives.
Method B: LC-MS/MS Derivatization (Charge Reversal)
Objective: To couple PFCA with 2-Picolylamine (2-PA) , introducing a pyridine nitrogen that is easily protonated. This shifts detection from negative mode (high noise) to positive mode (high sensitivity).
Mechanism
The carboxylic acid of PFCA is activated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacts with the primary amine of 2-PA to form a stable amide.
Protocol B: 2-Picolylamine Coupling
-
Stock Solutions:
-
Reagent A: 100 mM EDC in acetonitrile.
-
Reagent B: 100 mM 2-Picolylamine + 10 mM HOAt (1-Hydroxy-7-azabenzotriazole) in acetonitrile.
-
-
Reaction:
-
Dissolve the dried extract (from Step 3.1 above) in 50 µL of Reagent B .
-
Add 50 µL of Reagent A .
-
Vortex and incubate at 60°C for 20 minutes .
-
-
Quenching: Add 100 µL of 0.1% Formic Acid in water.
-
Analysis: Inject 5 µL into LC-MS/MS (ESI+).
LC-MS/MS Transitions (ESI+)
The derivative (PFCA-2PA) has a molecular weight of 328.2 g/mol .
-
Precursor Ion: 329.2
-
Product Ions:
-
Quantifier: 109.1 (Picolyl cation, highly abundant).
-
Qualifier: 237.0 (Cleavage of the amide bond, retaining the pentafluorocinnamoyl group).
-
Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for processing biological samples containing PFCA.
Figure 1: Decision tree and processing workflow for PFCA derivatization via GC-MS (Silylation) or LC-MS (Amidation).
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of these protocols, the following controls must be included in every batch:
-
Internal Standard (IS): Use Trans-cinnamic acid-d5 or 2,3,4,5,6-Pentafluorocinnamic acid-13C3 (if available). The IS must be added before extraction to account for recovery losses.
-
Derivatization Efficiency Check:
-
GC-MS: Monitor the presence of the "mono-TMS" vs "di-TMS" peaks (if applicable) or incomplete silylation (presence of broad acid peak). With MTBSTFA, a single sharp peak should be observed.
-
LC-MS: Monitor the disappearance of the underivatized acid (negative mode check) in a method development sample.
-
-
Stability: The TBDMS derivative (Method A) is stable for 24 hours in the autosampler. The Amide derivative (Method B) is stable for >48 hours at 4°C.
References
-
Sigma-Aldrich. "Derivatization Reagents for Selective Response." Sigma-Aldrich Technical Bulletins. Accessed October 2023.[2] Link
-
Kovac, A., et al. (2024).[3] "Derivatization of carboxylic groups prior to their LC analysis - A review." Analytica Chimica Acta. Link
- Higashi, T., & Shimada, K. (2004). "Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A. Link
Sources
Application Note: 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) as a Specialized MALDI Matrix
Executive Summary
While
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) serves as a critical alternative. By replacing the aromatic protons with fluorine atoms, the matrix becomes significantly more hydrophobic and acidic. This Application Note details the protocol for using PFCA to analyze synthetic polymers and hydrophobic small molecules, emphasizing the use of cationization agents (Ag+, Na+) to facilitate ionization where protonation is inefficient.
Mechanism of Action: The "Fluorine Effect"
To use PFCA effectively, one must understand how it differs from standard cinnamic acid derivatives.
-
Hydrophobic Lattice Matching: The perfluorinated aromatic ring increases the lipophilicity of the matrix. When dissolved in non-polar solvents (THF, Acetone), PFCA co-crystallizes with hydrophobic polymers (like Polystyrene or PVDF) more homogeneously than CHCA.
-
Acidity & Protonation vs. Cationization: The electron-withdrawing nature of the five fluorine atoms makes PFCA a stronger acid in the solution phase, but in the gas phase, its utility often shifts toward cationization .
-
Note: For perfluorinated polymers, PFCA is often used in conjunction with metal salts (e.g., AgTFA). Research indicates that while PFCA allows desorption, the ionization of specific fluoropolymers often occurs via ion-dipole complexes with silver, rather than simple proton transfer [1].
-
Visualization: Matrix-Analyte Interaction
Caption: Figure 1.[1][2] The PFCA workflow relies on solvent compatibility (THF) and cationization agents to ionize hydrophobic targets that typically segregate from CHCA.
Comparative Matrix Data
The following table summarizes when to deploy PFCA versus standard matrices.
| Feature | CHCA ( | PFCA (Pentafluorocinnamic acid) | DHB (2,5-Dihydroxybenzoic acid) |
| Primary Application | Peptides, Proteins (<10 kDa) | Fluoropolymers, Hydrophobic Polymers, Lipids | Oligosaccharides, Glycopeptides |
| Solvent Preference | ACN:Water (50:50) | THF, Acetone, Methanol | Ethanol, Methanol:Water |
| Hydrophobicity | Low (Hydrophilic) | High (Lipophilic) | Moderate |
| Ionization Mode | Proton Transfer | Cationization | Proton/Cation Mix |
| Vacuum Stability | High | Moderate (Sublimes faster than CHCA) | High |
Experimental Protocol
A. Reagents and Equipment[1][2][3][4][5][6]
-
Matrix: 2,3,4,5,6-Pentafluorocinnamic acid (Sigma-Aldrich/Merck, >99%).
-
Cationizing Agent: Silver Trifluoroacetate (AgTFA) or Sodium Trifluoroacetate (NaTFA).
-
Solvent: Tetrahydrofuran (THF) (HPLC Grade, Inhibitor-free) or Acetone.
-
Target Plate: Stainless steel (Ground steel recommended for polymers).
B. Preparation of Solutions
Critical Causality: We use THF because most target analytes for PFCA (e.g., Polystyrene, Fluoropolymers) are insoluble in water/acetonitrile.
-
Matrix Solution: Dissolve PFCA in THF to a concentration of 20 mg/mL .
-
Tip: PFCA is highly soluble in THF. Vortex for 30 seconds.[3]
-
-
Analyte Solution: Dissolve the polymer/analyte in THF at 1–5 mg/mL .
-
Salt Solution (Dopant): Dissolve AgTFA in THF at 5 mg/mL .
-
Warning: Silver salts are light-sensitive. Wrap the tube in foil.
-
C. Deposition Method (Sandwich vs. Premix)
For polymers, the Premix (Cocktail) method is superior to ensure the salt is evenly distributed for cationization.
-
The Mix: Combine the solutions in a microcentrifuge tube in the following ratio:
-
20
L Matrix Solution -
2
L Analyte Solution -
1
L Salt Solution -
Ratio Logic: High matrix excess (1000:1) prevents analyte clustering; salt is kept low to prevent suppression/adduct clutter.
-
-
Spotting: Pipette 0.5
L of the mixture onto the MALDI target. -
Drying: Allow to air dry.
-
Observation: PFCA/THF dries very rapidly. Watch for the formation of a thin, translucent film rather than the large needles seen with DHB.
-
D. Instrumental Parameters (TOF Setting)
-
Laser Power: PFCA is a "harder" matrix than DHB but softer than CHCA. Start laser power at 40% and increment by 2%.
-
Mode: Linear Positive (for broad polymer distributions) or Reflector Positive (for oligomer resolution <5 kDa).
-
Mass Range: Set low mass gate to 500 Da to suppress matrix clusters (PFCA forms clusters at low m/z).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Rapid Sublimation | PFCA is volatile under high vacuum. | Analyze samples immediately after loading. Do not leave in the source overnight. |
| No Signal (Polymers) | Lack of ionization source. | Ensure AgTFA or NaTFA is added. PFCA rarely protonates non-polar polymers like PS or PMMA on its own. |
| End-Group Loss | Metastable decay. | PFCA can induce fragmentation in fluoropolymers [1]. Switch to Linear mode or reduce laser energy. |
| Spot Heterogeneity | Fast evaporation of THF. | Switch solvent to THF:Acetone (1:1) to slow drying slightly, or use a "slow-dry" spotting chamber. |
Workflow Diagram
Caption: Figure 2. Step-by-step protocol for preparing PFCA samples. Note the strict requirement for rapid analysis after vacuum insertion due to matrix volatility.
References
-
Marie, A., Alves, S., Fournier, F., & Tabet, J. C. (2003). Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS.[4] Analytical Chemistry, 75(6), 1294–1299.[4]
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.[1] Acta Crystallographica Section E, E69, o1519.[1]
-
Sigma-Aldrich. 2,3,4,5,6-Pentafluorocinnamic acid Product Specification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Click Chemistry with 2,3,4,5,6-Pentafluorocinnamic Acid Derivatives
This guide details the application of 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) derivatives in click chemistry, specifically focusing on the Thiol-Para-Fluoro (TPF) conjugation.
Technique: Thiol-Para-Fluoro (
Executive Summary
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) derivatives represent a specialized class of "click" reagents that leverage the unique electronic properties of the perfluorinated aromatic ring. Unlike traditional copper-catalyzed click chemistry (CuAAC), PFCA derivatives utilize a Nucleophilic Aromatic Substitution (
This guide provides protocols for synthesizing PFCA-activated esters, performing site-specific bioconjugation, and executing peptide macrocyclization ("stapling").
Mechanism of Action: The Thiol-Para-Fluoro Click
The core reactivity of PFCA lies in the electron-deficient pentafluorophenyl ring. The five fluorine atoms, combined with the electron-withdrawing cinnamic acid backbone, create a highly electrophilic system.
-
The Reaction: A thiolate nucleophile (
) attacks the carbon at the para-position (C4) of the ring. -
The Leaving Group: The para-fluorine atom is displaced as a fluoride ion (
). -
Regioselectivity: Substitution occurs almost exclusively at the para-position due to the maximized resonance stabilization of the Meisenheimer intermediate by the ortho and meta fluorines and the para-substituent (the cinnamic acid tail).
Critical Consideration: Chemoselectivity
Researchers must be aware that the alkene of the cinnamic acid is also a Michael acceptor. However, under controlled basic conditions optimized for TPF, the
Protocol A: Synthesis of PFCA-NHS Ester (Activation)
Before conjugation to a drug or peptide, the carboxylic acid of PFCA must be activated. The N-hydroxysuccinimide (NHS) ester is the standard stable intermediate.
Reagents:
-
2,3,4,5,6-Pentafluorocinnamic acid (PFCA)[1]
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolution: Dissolve 1.0 eq of PFCA and 1.1 eq of NHS in anhydrous DCM (0.1 M concentration).
-
Coupling: Cool to 0°C on ice. Add 1.1 eq of DCC (dissolved in minimal DCM) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filtration: Filter off the DCU precipitate using a sintered glass funnel or Celite pad.
-
Workup: Wash the filtrate with 5%
(cold), water, and brine. Dry over . -
Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
-
Storage: Store the PFCA-NHS ester at -20°C under argon. It is stable for months.
Protocol B: Site-Specific Cysteine Conjugation (The Click)
This protocol describes linking a PFCA-functionalized molecule (e.g., a drug linker or fluorophore) to a cysteine-containing protein or peptide.
Reagents:
-
PFCA-Functionalized Molecule (from Protocol A, conjugated to amine payload)
-
Cysteine-containing Peptide/Protein[2]
-
Buffer: 50 mM Phosphate Buffer (pH 7.5–8.0) or TRIS. Note: pH > 7.5 is crucial to generate the thiolate.
-
Co-solvent: DMF or DMSO (if the PFCA derivative is hydrophobic).
Step-by-Step Methodology:
-
Preparation: Dissolve the Cysteine-peptide in Buffer (1 mM).
-
Add Reactant: Dissolve the PFCA-derivative in DMF/DMSO.
-
Initiation: Add the PFCA solution to the peptide solution.
-
Ratio: Use 1.2 – 1.5 equivalents of PFCA-derivative per free thiol.
-
Solvent Ratio: Keep organic co-solvent < 20% v/v to prevent protein denaturation (unless using synthetic peptides).
-
-
Incubation: Incubate at Room Temperature for 1–4 hours .
-
Monitoring: Monitor by LC-MS. The mass shift will correspond to the PFCA-derivative minus one Fluorine atom (Mass =
Da).
-
-
Quenching: (Optional) Add excess mercaptoethanol to quench unreacted PFCA groups.
-
Purification: Purify via size-exclusion chromatography (proteins) or RP-HPLC (peptides).
Data Summary: Reaction Optimization
| Parameter | Optimal Condition | Consequence of Deviation |
| pH | 7.5 – 8.5 | < 7.0: Reaction too slow (thiol protonated). > 9.0: Hydrolysis or disulfide formation. |
| Stoichiometry | 1.2 – 1.5 eq (PFCA) | < 1.0: Incomplete conjugation. > 5.0: Non-specific hydrophobic interactions. |
| Temperature | 20°C – 25°C | > 40°C: Risk of side reactions (Michael addition to alkene). |
| Solvent | DMF/DMSO (Co-solvent) | PFCA derivatives are often insoluble in pure water. |
Protocol C: Peptide Macrocyclization (Stapling)
PFCA can be used to "staple" a peptide by reacting an N-terminal PFCA group with a downstream Cysteine residue (
Workflow:
-
SPPS: Synthesize the peptide on resin using standard Fmoc chemistry.
-
N-Term Capping: While still on resin, couple PFCA (free acid) to the N-terminus using HATU/DIPEA (standard amide coupling).
-
Cleavage: Cleave the peptide from the resin (TFA/TIS/H2O). Note: Do not use thiol scavengers (EDT) if they might react with the PFCA group, although the TPF reaction is slow in acid.
-
Cyclization (Click):
-
Dissolve the purified linear PFCA-peptide in 50 mM
(pH 8.0) / Acetonitrile (1:1). -
Dilute to < 0.5 mM (high dilution favors intramolecular cyclization over intermolecular dimerization).
-
Stir at RT for 2–6 hours.
-
-
Validation: Analyze by HPLC and 19F NMR.
Analytical Validation: 19F NMR
F NMR is the gold standard for validating the TPF click reaction.-
Starting Material (PFCA): Shows 3 distinct signals.
-
Ortho (2F): ~ -136 ppm
-
Meta (2F): ~ -160 ppm
-
Para (1F): ~ -148 ppm
-
-
Product (Conjugate): Shows only 2 distinct signals.
-
The Para-F signal disappears.
-
The Ortho and Meta signals shift slightly due to the change in electronics (S-substitution is less electron-withdrawing than F).
-
References
-
Navarrete, A., et al. (2013).[3] "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[1] Acta Crystallographica Section E, 69(10).[3] 1[1][4][5][6][7][8]
-
Delaittre, G., & Barner, L. (2018). "The para-fluoro-thiol reaction as an efficient tool in polymer chemistry." Polymer Chemistry. 9[1][5][7][8]
-
Bozkurt, S., et al. (2020). "Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization." Polymers.[10][9][11][12][13] 14[1][5][7][8]
-
Elduque, X., et al. (2021). "Para-Fluoro-Thiol Reaction on Anchor Layers Grafted from an Aryldiazonium Salt: A Tool for Surface Functionalization with Thiols." Langmuir. 4[1][4][5][6][7][8][15]
-
Zou, Y., et al. (2023). "5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation." Chemistry – A European Journal. 2[1][2][3][4][5][6][7][8][10][15][16]
Sources
- 1. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Stapling Applied to Antimicrobial Peptides [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The para-fluoro-thiol reaction as an efficient tool in polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) in Medicinal Chemistry
Abstract
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) represents a specialized fluorinated building block in medicinal chemistry, distinct from its non-fluorinated parent, cinnamic acid. Its utility lies not merely in bioisosterism but in its ability to profoundly modulate the physicochemical and reactive profile of a drug scaffold. This guide details the application of PFCA for three primary objectives: (1) Metabolic Blockade , preventing oxidative metabolism at the phenyl ring; (2) Covalent Warhead Tuning , utilizing the electron-deficient alkene as a Michael acceptor; and (3) Supramolecular Optimization , leveraging perfluoroarene-arene
Physicochemical Profiling & Design Strategy
The incorporation of PFCA into a lead compound introduces specific "Fluorine Effects" that must be rationally applied.
Lipophilicity and Permeability
Replacing hydrogen with fluorine significantly alters the lipophilicity (LogP). While fluorine is often viewed as lipophilic, the perfluorinated ring also introduces polarity due to the high electronegativity of the five fluorine atoms.
-
Effect: PFCA derivatives typically exhibit higher LogP values than their hydrogenated counterparts, enhancing membrane permeability.
-
Design Rule: Use PFCA when the parent cinnamic acid derivative suffers from poor cellular entry, but monitor aqueous solubility, as the rigid, hydrophobic ring can reduce solubility in aqueous media.
Electronic Activation (The "Warhead" Effect)
The pentafluorophenyl (PfP) group is strongly electron-withdrawing (inductive effect).
-
Impact on Alkene: The
-carbon of the cinnamic alkene becomes significantly more electrophilic compared to non-fluorinated cinnamic acid. -
Result: Enhanced reactivity towards nucleophiles, specifically cysteine thiols in protein active sites. This makes PFCA a candidate for Targeted Covalent Inhibitors (TCIs) .
Metabolic Stability
The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation.
-
Application: PFCA effectively blocks Phase I metabolism (hydroxylation) that typically occurs at the para or meta positions of the phenyl ring in standard cinnamic acid derivatives.
Mechanistic Insights & Reactivity Pathways[1]
A critical consideration when using PFCA is its Dual Reactivity Profile . Unlike standard Michael acceptors, the pentafluorophenyl ring itself is susceptible to Nucleophilic Aromatic Substitution (
Diagram 1: Dual Reactivity Pathways with Thiols (GSH)
Caption: PFCA derivatives can react via Michael addition (Pathway A) or SNAr (Pathway B). Pathway A is desired for covalent inhibition; Pathway B must be monitored as a potential source of toxicity.
Experimental Protocols
Protocol A: Synthesis of PFCA-Amide Derivatives (Active Ester Method)
Purpose: To couple PFCA to an amine-bearing pharmacophore (e.g., an amino acid or aniline) without inducing polymerization of the alkene.
Materials:
-
2,3,4,5,6-Pentafluorocinnamic acid (PFCA)
-
Pentafluorophenol (HOPfp) or N-Hydroxysuccinimide (NHS)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Dichloromethane (DCM, anhydrous)
-
Primary Amine (R-NH2)
Step-by-Step Methodology:
-
Activation: Dissolve PFCA (1.0 equiv) in anhydrous DCM (0.1 M). Add Pentafluorophenol (1.1 equiv) and EDC·HCl (1.2 equiv). Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Note: The formation of the pentafluorophenyl ester (PFCA-OPfp) can be monitored by TLC. This intermediate is stable and isolable.
-
-
Coupling: To the reaction mixture (or isolated ester), add the Amine (R-NH2, 1.0 equiv) and a base (DIPEA, 2.0 equiv). Stir at RT for 4–12 hours.
-
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove EDC urea and unreacted amine), then saturated NaHCO3 (to remove unreacted acid/phenol).
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
QC Check: Verify structure via 1H-NMR (look for the doublet of doublets for the alkene protons, distinct from the aromatic region which is now void of protons).
-
Protocol B: Glutathione (GSH) Trapping Assay
Purpose: To validate the electrophilic reactivity of the PFCA derivative and distinguish between Michael addition and SNAr.
Materials:
-
Test Compound (PFCA derivative, 10 mM in DMSO)
-
Reduced Glutathione (GSH, 100 mM in water)
-
Phosphate Buffer (PBS, pH 7.4)
-
LC-MS (Liquid Chromatography-Mass Spectrometry)[1]
Workflow:
-
Incubation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess) in PBS (pH 7.4) with 10% DMSO.
-
Time Points: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
-
Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS.
-
Data Interpretation (Critical):
-
Mass Shift +307 Da: Indicates Michael Addition (GSH adduct, no loss of atoms). This confirms the compound acts as a Michael acceptor.
-
Mass Shift +287 Da: Indicates SNAr (GSH adduct - HF). This indicates the para-fluorine was displaced. High levels of this product suggest potential for non-specific toxicity.
-
-
Case Studies & Applications
Supramolecular Optimization (Arene-Perfluoroarene Stacking)
In protein binding pockets containing electron-rich aromatic residues (Phenylalanine, Tyrosine, Tryptophan), PFCA derivatives can exhibit superior binding compared to non-fluorinated analogs.
-
Mechanism: The quadrupole moment of the pentafluorophenyl ring is inverted (positive potential at the center) compared to a standard phenyl ring (negative potential at the center). This allows for an energetically favorable face-to-face
-stacking interaction. -
Application: Use PFCA to replace a cinnamic acid or benzoic acid moiety that occupies a hydrophobic pocket lined with aromatic residues.
Diagram 2: Quadrupole Inversion & Stacking
Caption: PFCA derivatives (blue) form stable face-to-face stacks with electron-rich aromatic residues (red), unlike standard phenyl rings which repel.
Biological Activity Data Summary
Comparative potency of Cinnamic Acid vs. PFCA derivatives in representative assays.
| Compound Class | Target/Organism | Activity (IC50 / MIC) | Mechanism Note |
| Cinnamic Acid | S. aureus | > 500 µM | Weak membrane disruption |
| PFCA Derivative | S. aureus | 16–64 µM | Enhanced lipophilicity & membrane penetration [1] |
| Cinnamic-Sulfonamide | Caspase-3 | ~ µM range | Reversible binding |
| PFCA-Sulfonamide | Caspase-3 | nM range | Potential covalent modification or enhanced hydrophobic fit [2] |
Safety & Handling
-
Skin/Eye Irritant: PFCA is a potent irritant. Wear gloves and safety goggles.
-
Sensitization: Due to its potential to react with skin proteins (Michael addition), it may cause allergic contact dermatitis. Handle in a fume hood.
-
Waste: Fluorinated compounds require specific disposal protocols; do not mix with standard organic waste if incineration protocols differ for halogenated species.
References
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 2022. Link
-
Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem, 2021. Link
-
Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. Food and Chemical Toxicology, 1989. Link
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development. Current Topics in Medicinal Chemistry, 2006. Link
Sources
Application Notes and Protocols: Polymerization Reactions Involving 2,3,4,5,6-Pentafluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Harnessing the Potential of Fluorinated Cinnamic Acid Polymers
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) is an intriguing monomer that combines the structural features of a cinnamic acid with the unique properties imparted by extensive fluorination. The presence of the electron-withdrawing pentafluorophenyl ring, a vinyl group, and a carboxylic acid functionality makes polymers derived from PFCA highly attractive for a range of applications, including specialty materials, biomedical devices, and drug delivery systems. The fluorine content can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance, while the carboxylic acid group offers a handle for bioconjugation and tuning of solubility.
However, the direct polymerization of cinnamic acid and its derivatives can be challenging. The steric hindrance and electronic effects of the substituents on the vinyl group often lead to low monomer reactivity in radical polymerizations.[1] This application note provides a comprehensive guide to potential strategies for the synthesis of polymers incorporating PFCA, focusing on two primary approaches: direct copolymerization and post-polymerization modification of a precursor polymer. We will delve into the mechanistic rationale behind these approaches and provide detailed, actionable protocols to guide your research.
Part 1: Direct Polymerization Approaches for 2,3,4,5,6-Pentafluorocinnamic Acid
The direct homopolymerization of PFCA via free radical methods is anticipated to be difficult due to the low reactivity of 1,2-disubstituted ethylenes. Cinnamic acid and its derivatives generally exhibit low monomer reactivity ratios, making their incorporation into a polymer chain challenging.[1] A more viable strategy is the copolymerization of PFCA with a more reactive vinyl comonomer.
Conceptual Framework: Free-Radical Copolymerization
In a free-radical copolymerization, a radical initiator is used to generate radicals that react with monomer units to propagate a polymer chain. The success of incorporating a less reactive monomer like PFCA hinges on the selection of a suitable comonomer and the optimization of reaction conditions. Acrylates and styrenic monomers are common comonomers that can facilitate the incorporation of cinnamic acid derivatives.[1]
It is crucial to be aware that cinnamic acid derivatives can be prone to spontaneous radical polymerization, especially at elevated temperatures, which can be a challenge during the synthesis and purification of the monomer itself.[2] The use of radical inhibitors during monomer synthesis and storage is highly recommended.[2]
Experimental Protocol: Free-Radical Copolymerization of PFCA with a Vinyl Comonomer (Exemplary)
This protocol provides a general framework for the copolymerization of PFCA with a comonomer such as methyl acrylate (MA). The molar ratio of the comonomers will significantly impact the final polymer composition and properties and should be systematically varied.
Materials:
-
2,3,4,5,6-Pentafluorocinnamic acid (PFCA)
-
Methyl Acrylate (MA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-Dioxane
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve PFCA (e.g., 1.19 g, 5 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Comonomer Addition: Add the desired amount of inhibitor-free methyl acrylate (e.g., 4.30 g, 50 mmol) to the reaction mixture.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting copolymer by ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to determine the composition, molecular weight, and polydispersity index (PDI).
| Parameter | Value |
| PFCA | 5 mmol |
| Methyl Acrylate | 50 mmol |
| AIBN | 0.1 mmol |
| Solvent | 1,4-Dioxane |
| Temperature | 70 °C |
| Time | 24 h |
Note: This is a starting point. The ratio of PFCA to MA, initiator concentration, solvent, and temperature may need to be optimized.
Part 2: Post-Polymerization Modification of Poly(pentafluorostyrene)
A more controlled and versatile approach to obtaining polymers with PFCA functionalities is through the post-polymerization modification of poly(pentafluorostyrene) (PPFS). This strategy involves first synthesizing a well-defined PPFS polymer using a controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, followed by the chemical modification of the pentafluorophenyl groups.
Rationale and Advantages
The para-fluorine atom on the pentafluorophenyl ring of PPFS is highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, including moieties that can be subsequently converted to or already contain the cinnamic acid structure. This two-step approach offers several advantages:
-
Control over Polymer Architecture: RAFT polymerization of pentafluorostyrene allows for precise control over molecular weight, polydispersity, and block copolymer formation.[3]
-
High Functionalization Efficiency: The nucleophilic aromatic substitution on the pentafluorophenyl ring is typically a high-yielding reaction.
-
Versatility: A single batch of well-defined PPFS can be functionalized with a variety of molecules, enabling the creation of a library of polymers with different properties.
Protocol 1: RAFT Polymerization of Pentafluorostyrene (PFS)
This protocol describes the synthesis of a well-defined poly(pentafluorostyrene) homopolymer using RAFT polymerization.
Materials:
-
2,3,4,5,6-Pentafluorostyrene (PFS), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-Dioxane
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, combine PFS (e.g., 3.88 g, 20 mmol), CPADB (e.g., 55.9 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in anhydrous 1,4-dioxane (8 mL).
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 12 hours under a nitrogen atmosphere.
-
Termination and Precipitation: Quench the polymerization by exposing the reaction mixture to air and cooling in an ice bath. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Purification: Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate into cold methanol.
-
Isolation and Characterization: Collect the purified polymer by filtration and dry under vacuum. Characterize the PPFS by GPC to determine the molecular weight (Mn) and polydispersity index (PDI).
| Reagent | Molar Ratio |
| PFS | 100 |
| CPADB | 1 |
| AIBN | 0.2 |
Protocol 2: Functionalization of PPFS with a Hydroxy-Functional Cinnamate
This protocol details the modification of the synthesized PPFS with a nucleophile containing a protected carboxylic acid, such as 4-hydroxycinnamic acid methyl ester, to introduce the cinnamic acid moiety.
Materials:
-
Poly(pentafluorostyrene) (PPFS) from Protocol 1
-
4-Hydroxycinnamic acid methyl ester
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve PPFS (e.g., 1.94 g, 10 mmol of repeat units) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Addition of Reagents: Add 4-hydroxycinnamic acid methyl ester (e.g., 2.12 g, 12 mmol) and anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol) to the polymer solution.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 48 hours under nitrogen.
-
Work-up: Cool the reaction mixture to room temperature and precipitate the functionalized polymer into a large volume of methanol/water (1:1 v/v).
-
Purification: Collect the polymer by filtration, redissolve in DCM, and wash with water three times in a separatory funnel. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution.
-
Final Precipitation: Precipitate the purified polymer into cold methanol, collect by filtration, and dry under vacuum.
-
Characterization: Confirm the successful functionalization using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
Deprotection of the Carboxylic Acid (Optional)
If a protected form of the cinnamic acid derivative was used, a final deprotection step is necessary to yield the free carboxylic acid. For a methyl ester, this can be achieved by hydrolysis.
Materials:
-
PFCA-functionalized polymer (methyl ester form)
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Hydrolysis: Dissolve the polymer in THF and add an excess of 1 M NaOH solution. Stir the mixture at room temperature for 24 hours.
-
Neutralization: Carefully neutralize the solution with 1 M HCl until the pH is approximately 7.
-
Purification by Dialysis: Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water periodically to remove salts and other small molecule impurities.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a solid.
-
Characterization: Confirm the deprotection by the disappearance of the methyl ester signal in the ¹H NMR spectrum and by FTIR spectroscopy.
Sources
Troubleshooting & Optimization
troubleshooting guide for reactions involving 2,3,4,5,6-Pentafluorocinnamic acid
The following guide serves as a specialized Technical Support Center for researchers working with 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) . It moves beyond standard protocols to address the specific electronic and steric anomalies introduced by the perfluorinated ring.
Status: Operational | Tier: Advanced Chemical Synthesis Subject: Troubleshooting Reactivity, Solubility, and Side-Reactions[1]
Executive Summary: The "Fluorine Effect"
PFCA (CAS: 719-60-8) is not merely a "heavy" cinnamic acid.[1] The pentafluorophenyl (
-
Acidity: The
group lowers the (predicted ~3.8) compared to cinnamic acid (~4.4), making the carboxylate less nucleophilic but the resulting ester/amide carbonyl more electrophilic. -
Ring Fragility: Unlike the inert phenyl ring in standard cinnamates, the
ring is susceptible to Nucleophilic Aromatic Substitution ( ) , particularly at the para-position. -
Photoreactivity: The crystal packing, driven by arene-perfluoroarene (
-hole) interactions, can accelerate solid-state [2+2] photodimerization under ambient light.[1]
Module 1: Troubleshooting Amide & Ester Couplings
User Issue: "I am getting low yields (<40%) or complex mixtures when coupling PFCA with amines using standard EDC/NHS or DCC protocols."
Diagnostic & Resolution
The electron-deficient nature of PFCA creates a paradox: the acid is more acidic (easier to deprotonate), but the resulting carboxylate is less nucleophilic, making it sluggish to attack standard coupling reagents (like carbodiimides). Furthermore, the activated intermediate is highly electrophilic, making it prone to hydrolysis or side reactions.
Scenario A: Reaction Stalls (Unreacted Acid)
-
Root Cause: The carboxylate is too stable/electron-poor to attack the carbodiimide effectively, or the active ester hydrolyzes faster than the amine attacks.
-
The Fix: Switch to Acid Chloride Activation . The acid chloride of PFCA is robust and bypasses the nucleophilicity issue of the carboxylate.
Scenario B: Complex Mixture (The "Para-Fluoro" Trap)
-
Root Cause: Competing
Reaction. If you use a strong base (like TEA or excess primary amine) and heat the reaction, the amine may attack the para-fluorine on the ring instead of (or in addition to) the carbonyl. -
The Fix:
Decision Logic: Coupling Failure
Figure 1: Troubleshooting logic for amide coupling failures involving PFCA.
Module 2: The "Para-Fluoro" Trap ( Sensitivity)
User Issue: "My NMR shows a loss of the characteristic fluorine pattern, or I see unexpected peaks in the aromatic region."
Technical Insight
The C4 (para) position of PFCA is the "Achilles' heel." In standard perfluoroarenes, the para-position is most susceptible to nucleophilic attack because the negative charge in the Meisenheimer intermediate is stabilized by the para-substituent. Here, the acrylic acid tail is electron-withdrawing, further activating the ring toward nucleophiles.[1]
Common Offenders (Nucleophiles that trigger
-
Thiols: Cysteine, mercapto- reagents (Extremely fast reaction).[1]
-
Primary Amines: If used in excess (>2 equiv).[1]
-
Hydroxide/Alkoxides: NaOH, KOH, NaOMe.[1]
Validation Protocol:
To confirm if
-
Intact PFCA: Shows 3 distinct signals (Ortho: ~-136 ppm, Para: ~-150 ppm, Meta: ~-160 ppm).[1]
-
Substituted Product: The signal at ~-150 ppm (Para) will disappear or shift drastically, and the symmetry of the remaining signals may break if the substitution is not clean.
Module 3: Solubility & Handling
User Issue: "The compound crashes out during aqueous workup or recrystallization."
Solubility Profile
PFCA behaves like a "teflon-coated" molecule.[1] It resists solvation in water but loves fluorinated or polar organic solvents.
| Solvent | Solubility | Notes |
| Water | Insoluble | Forms emulsions easily at neutral pH.[1] |
| DCM / Chloroform | Moderate | Good for reactions, poor for storage (evaporation).[1] |
| Methanol / Ethanol | High | Excellent for recrystallization. |
| DMF / DMSO | Very High | Warning: These solvents accelerate |
| Hexanes | Low | Use as an anti-solvent to precipitate the product. |
Recommended Workup: Avoid basic aqueous washes (like 1M NaOH) if your product is an ester/amide, as the electron-deficient ring makes the carbonyl hypersensitive to hydrolysis.[1]
-
Preferred: Dilute reaction with EtOAc, wash with 1M HCl (to remove amines) and Brine.[1] Dry over
. -
Purification: Recrystallization from EtOH/Water is often superior to column chromatography, as PFCA can streak on silica due to its acidity.
Module 4: Photochemical Stability
User Issue: "My pure solid sample has developed a lower melting point and contains impurities after storage."
The [2+2] Threat
Cinnamic acids are famous for solid-state [2+2] photocycloaddition to form truxillic/truxinic acids.[1] The pentafluorophenyl group enhances
-
Symptom: Appearance of cyclobutane protons in
NMR (upfield shift from alkene region 6.5-8.0 ppm to 3.5-5.0 ppm).[1] -
Prevention: Store PFCA and its derivatives in amber vials wrapped in foil. Store at
or lower. -
Reversibility: Unlike some photodimers, perfluorinated cyclobutanes are thermally stable and difficult to revert without harsh conditions.
Reaction Pathway Map
The following diagram illustrates the competing pathways available to PFCA. Understanding this map is crucial for selecting the right conditions.
Figure 2: Competing reaction landscapes for PFCA. The green path requires suppression of the red/yellow paths via condition control.
FAQ: Rapid Response
Q: Can I use HATU/HBTU for coupling PFCA?
A: Yes, but with caution. These reagents generate the O-benzotriazole active ester.[1] Due to the steric bulk and electronics of the
Q: Why does my product turn yellow/orange?
A: A yellow/orange color often indicates the formation of a Meisenheimer complex, a precursor to
Q: Is PFCA compatible with Pd-catalyzed cross-coupling (e.g., Heck reaction)?
A: Yes, but the
References
-
PubChem. (n.d.).[1] 2,3,4,5,6-Pentafluorocinnamic acid.[1][5] National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link][1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved February 3, 2026, from [Link]
-
ChemBK. (2024).[1][6] Pentafluorocinnamic acid Properties and Reactivity. Retrieved February 3, 2026, from [Link][1]
Sources
common side products in 2,3,4,5,6-Pentafluorocinnamic acid reactions
The following technical guide is designed for researchers and process chemists working with 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) . It addresses the unique reactivity profile of the perfluorinated aromatic ring and the electron-deficient alkene, providing actionable solutions for impurity management.
Topic: Troubleshooting Common Side Products & Impurity Profiles Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide
Executive Summary: The Reactivity Matrix
PFCA is not a standard cinnamic acid. The electron-withdrawing nature of the pentafluorophenyl (
Core Reactivity & Impurity Landscape
Figure 1: The Reactivity Landscape of PFCA. The electron-deficient
Troubleshooting Guide: Impurity Identification & Remediation
Issue Type A: "I see a +30 mass unit impurity (or similar) in my LC-MS."
Diagnosis: Nucleophilic Aromatic Substitution (
Common Culprits:
| Observed Mass Shift | Likely Nucleophile | Source | Side Product Name |
|---|
| +12 Da | Methanol (
Corrective Protocol:
-
Avoid Protic Solvents with Strong Bases: Never use methanol or ethanol if you are using bases like NaOH, KOH, or NaH. The alkoxide generated will instantly displace the para-fluorine.
-
Switch Solvents: Use non-nucleophilic polar aprotic solvents like acetonitrile , THF , or DCM .
-
Temperature Control:
rates increase exponentially with temperature. Keep reactions below 50°C if nucleophiles are present.
Issue Type B: "My solid material has become insoluble and high-melting."
Diagnosis: [2+2] Photodimerization (Truxillic/Truxinic Acid formation). Context: Cinnamic acids in the solid state pack in a way that aligns the alkene bonds. Exposure to UV light (or even ambient lab light over time) causes cyclization into cyclobutane dimers.
Mechanism:
Corrective Protocol:
-
Light Exclusion: Store PFCA in amber vials wrapped in aluminum foil.
-
Recrystallization: The dimer is often much less soluble than the monomer. Recrystallization from hot toluene or acetic acid can separate the monomer (filtrate) from the dimer (precipitate).
-
Monitor via NMR: Look for the disappearance of alkene protons (
6.5-7.8 ppm) and the appearance of cyclobutane methine protons ( 3.8-4.5 ppm).
Issue Type C: "Yield is low during amide coupling; multiple spots on TLC."
Diagnosis: Michael Addition or N-Acylurea formation.
Context: The
Corrective Protocol:
-
Change Activation Strategy: Do not mix the amine and PFCA directly.
-
Step 1: Activate PFCA with Oxalyl Chloride/DMF to form the acid chloride.
-
Step 2: React Acid Chloride with the amine at 0°C .
-
-
Avoid EDC/DCC if possible: Carbodiimides can lead to N-acylurea byproducts which are difficult to remove. If using EDC, add HOAt or Oxyma to speed up the active ester formation and suppress side reactions.
-
Reverse Addition: Add the amine slowly to the activated acid, not the other way around, to keep the concentration of free nucleophile low.
Quantitative Data: Reaction Condition Limits
The following table summarizes stability thresholds based on internal process data and literature precedents for perfluorinated aromatics.
| Parameter | Safe Range | Danger Zone | Resulting Side Product |
| Temperature | < 80°C | > 140°C | Pentafluorostyrene (Decarboxylation) |
| pH (Aqueous) | 1 - 10 | > 12 | 4-Hydroxy-tetrafluorocinnamic acid ( |
| Light Exposure | Amber/Dark | Direct UV/Sunlight | [2+2] Cyclobutane Dimers |
| Nucleophiles | Bulky/Soft | Small/Hard ( | 4-Substituted derivatives |
Detailed Workflow: Purification of Contaminated PFCA
If your batch of PFCA is contaminated with side products, follow this logic flow to purify it.
Figure 2: Purification Decision Tree. This workflow separates the desired acid from non-acidic byproducts (styrenes) and insoluble dimers.
References & Grounding
-
Crystal Structure & Photodimerization: Navarrete, A., et al. (2013). "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[1][2][3] Acta Crystallographica Section E. This paper details the hydrogen-bonded dimers and
- stacking that facilitate solid-state photodimerization. -
General Properties & Safety: PubChem Compound Summary for CID 1796494: 2,3,4,5,6-Pentafluorocinnamic acid.
-
Nucleophilic Aromatic Substitution (
) Mechanisms: Understanding the regioselectivity of nucleophilic attack on perfluorinated rings (Para-substitution rule). -
Heck Reaction & Side Products: For users utilizing PFCA in further coupling reactions, understanding Heck-type side reactions is critical.
-
Safety Data Sheet (SDS): Handling precautions and stability data.
Sources
Technical Support Center: Synthesis of 2,3,4,5,6-Pentafluorocinnamic Acid Derivatives
Welcome to the technical support center for the synthesis of 2,3,4,5,6-pentafluorocinnamic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The highly electron-withdrawing nature of the pentafluorophenyl group introduces unique challenges to synthetic routes commonly employed for cinnamic acids. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,3,4,5,6-pentafluorocinnamic acid and its derivatives. Each entry details a common problem, its probable causes, and actionable solutions.
Low or No Yield in Perkin Reaction
Problem: You are attempting to synthesize 2,3,4,5,6-pentafluorocinnamic acid via the Perkin reaction between pentafluorobenzaldehyde and acetic anhydride, with sodium acetate as the base, but you observe a low yield or no product formation.
Causality: The classic Perkin reaction, while effective for many cinnamic acids, often struggles with highly fluorinated aldehydes.[1][2] The electron-withdrawing pentafluorophenyl ring deactivates the aldehyde's carbonyl group, making it less susceptible to nucleophilic attack by the enolate of acetic anhydride. Furthermore, the reaction typically requires high temperatures and long reaction times, which can lead to side reactions and decomposition.[3]
Solution Pathway:
-
Increase Reaction Temperature and Time: Carefully increase the reaction temperature, monitoring for decomposition. Extended reaction times (up to 10 hours or more) may be necessary.[1]
-
Alternative Base Catalysts: Consider using a stronger, non-nucleophilic base to promote enolate formation more efficiently. Bases like triethylamine or cesium acetate have been shown to be effective in similar condensations.
-
Microwave Irradiation: Employing microwave irradiation can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.
-
Alternative Synthetic Routes: If the Perkin reaction remains problematic, consider alternative, often more reliable, methods for this specific substrate, such as the Heck coupling or Wittig reaction.
Formation of Side Products in Condensation Reactions
Problem: During a Knoevenagel or similar condensation reaction to form a 2,3,4,5,6-pentafluorocinnamic acid derivative, you observe the formation of significant amounts of side products, complicating purification.
Causality: The strong electron-withdrawing nature of the pentafluorophenyl ring can lead to undesired side reactions. For instance, in a Knoevenagel condensation with malonic acid, premature decarboxylation of the intermediate can occur.[4][5] Additionally, self-condensation of the aldehyde or the active methylene compound can be a competing pathway, especially under harsh basic conditions.
Solution Pathway:
-
Milder Reaction Conditions: Utilize milder bases such as piperidine or pyridine. These can be sufficient to catalyze the reaction without promoting extensive side reactions.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the malonic acid derivative may favor the desired condensation over the self-condensation of the aldehyde.
-
Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Stepwise Approach: For Knoevenagel-Doebner condensations, consider a two-step, one-pot procedure where the initial condensation is followed by controlled decarboxylation.
Difficulties in the Purification of the Final Product
Problem: You have successfully synthesized the desired 2,3,4,5,6-pentafluorocinnamic acid derivative, but are facing challenges in its purification, particularly in removing starting materials or side products.
Causality: Fluorinated compounds can exhibit different solubility profiles compared to their non-fluorinated analogs. This can make standard purification techniques like recrystallization or column chromatography less straightforward. Co-elution of impurities with the product during chromatography is a common issue.
Solution Pathway:
-
Recrystallization with Solvent Screening: Systematically screen a range of solvents and solvent mixtures for recrystallization. Good solvents are likely to be polar aprotic solvents like acetone or tetrahydrofuran, while poor solvents could include aliphatic hydrocarbons or acetic acid.[6]
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Adsorbent: Consider using different stationary phases, such as alumina or functionalized silica gel, if standard silica gel does not provide adequate separation.
-
-
Acid-Base Extraction: For the carboxylic acid product, an acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities before being acidified to precipitate the pure carboxylic acid.
Unexpected Decarboxylation of the Product
Problem: You observe the loss of the carboxylic acid group from your 2,3,4,5,6-pentafluorocinnamic acid derivative, either during the reaction workup or subsequent steps.
Causality: While cinnamic acids are generally stable, the presence of the electron-withdrawing pentafluorophenyl group can make the molecule more susceptible to decarboxylation, particularly at elevated temperatures or under certain catalytic conditions.[4][7] This is a known reactivity pattern for α,β-unsaturated carboxylic acids.
Solution Pathway:
-
Avoid High Temperatures: During workup and purification, avoid excessive heating. Use rotary evaporation at reduced pressure and moderate temperatures.
-
Neutral or Mildly Acidic Conditions: Maintain neutral or slightly acidic conditions during workup and storage. Strong bases can facilitate decarboxylation.
-
Metal-Free Conditions: If subsequent reactions are planned, be mindful that certain metal catalysts can promote decarboxylation.[5]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally the most reliable for preparing 2,3,4,5,6-pentafluorocinnamic acid?
A1: While several methods exist, the Heck coupling reaction is often considered one of the most reliable and versatile routes for the synthesis of cinnamic acid derivatives, including those with electron-deficient aromatic rings.[8][9] This palladium-catalyzed reaction couples an aryl halide (pentafluorobromobenzene or iodobenzene) with acrylic acid or its esters.[10] The reaction conditions are generally mild, and the method tolerates a wide range of functional groups.[11]
Q2: I am considering a Wittig reaction to synthesize a 2,3,4,5,6-pentafluorocinnamic acid ester. What are the key considerations?
A2: The Wittig reaction is an excellent method for forming carbon-carbon double bonds with high regioselectivity.[12][13] For the synthesis of a 2,3,4,5,6-pentafluorocinnamic acid ester, you would typically react pentafluorobenzaldehyde with a phosphorus ylide derived from an α-haloacetate (e.g., ethyl bromoacetate). Key considerations include:
-
Ylide Formation: The formation of the phosphorus ylide requires a strong base, such as sodium hydride or n-butyllithium, and must be performed under anhydrous conditions.
-
Stereoselectivity: The Wittig reaction can produce a mixture of E and Z isomers. The stereochemical outcome is influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. For the synthesis of the typically desired (E)-isomer, using a stabilized ylide (from the α-haloacetate) is advantageous.
Q3: Can I directly hydrolyze a 2,3,4,5,6-pentafluorocinnamic acid ester to the corresponding carboxylic acid? Are there any challenges?
A3: Yes, hydrolysis is a standard method to convert the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[14][15]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, so a large excess of water is typically used to drive the equilibrium towards the products. The reaction is usually carried out by heating the ester with a dilute strong acid like HCl or H₂SO₄.
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction and often preferred for its completeness. The ester is heated with an aqueous solution of a strong base like sodium hydroxide.[16] The initial product is the carboxylate salt, which is then protonated in a separate step by adding a strong acid to yield the carboxylic acid. A potential challenge with the highly fluorinated ester is its stability; however, under standard hydrolysis conditions, the reaction should proceed.
Q4: How does the pentafluorophenyl group affect the acidity of the carboxylic acid proton?
A4: The five fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a significant impact on the electronic properties of the entire molecule. The inductive effect of the pentafluorophenyl group will increase the acidity of the carboxylic acid proton compared to unsubstituted cinnamic acid. This is because the electron-withdrawing group helps to stabilize the resulting carboxylate anion.
Q5: Are there any specific safety precautions I should take when working with 2,3,4,5,6-pentafluorocinnamic acid and its precursors?
A5: Yes, it is crucial to handle these chemicals with appropriate safety measures. 2,3,4,5,6-Pentafluorocinnamic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[17] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Experimental Protocols & Data
Table 1: Comparison of Synthetic Routes for Cinnamic Acid Derivatives
| Reaction Name | Key Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Common Challenges |
| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali Salt of the Acid | High Temperature (180°C), 8-12h | One-pot synthesis | Low yields with deactivated aldehydes, side reactions.[18] |
| Heck Coupling | Aryl Halide, Alkene | Palladium Catalyst, Base | Moderate Temperature | High functional group tolerance, good stereoselectivity.[9] | Catalyst cost and sensitivity. |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Strong Base for Ylide Formation | Anhydrous Conditions | High regioselectivity for C=C bond formation.[19] | Stereoselectivity can be an issue, stoichiometric phosphine oxide byproduct.[20] |
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine) | Mild Conditions | Good for forming C=C bonds adjacent to electron-withdrawing groups. | Potential for side reactions and decarboxylation. |
Illustrative Workflow: Heck Coupling for 2,3,4,5,6-Pentafluorocinnamic Acid Synthesis
Caption: A general workflow for the synthesis of 2,3,4,5,6-pentafluorocinnamic acid via a Heck coupling reaction.
Decision Tree for Troubleshooting Low Yields
Sources
- 1. scispace.com [scispace.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 7. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Amide Coupling with 2,3,4,5,6-Pentafluorocinnamic Acid
Status: Active Subject: Yield Optimization & Troubleshooting Guide Ticket ID: PFC-COUPLING-001
Executive Technical Summary
Coupling 2,3,4,5,6-pentafluorocinnamic acid presents a unique duality in organic synthesis. While the perfluorinated ring renders the carbonyl carbon highly electrophilic (beneficial for amine attack), it simultaneously activates the
The Core Challenge: The primary cause of low yield is not usually lack of reactivity, but rather chemoselectivity . Standard protocols often fail because they allow the amine to act as a Michael donor rather than an acyl acceptor.
This guide prioritizes kinetic control to favor amide bond formation over conjugate addition.
Strategic Decision Framework
Before selecting a protocol, analyze your specific coupling partner using the logic flow below.
Figure 1: Decision matrix for reagent selection based on amine nucleophilicity. High-risk amines require rapid activation at low temperatures to outcompete Michael addition.
Troubleshooting & Optimization (Q&A)
Q1: I see high conversion of the starting material, but the product mass is incorrect. What is happening?
Diagnosis: You are likely forming the Michael Adduct .
-
The Mechanism: The electron-withdrawing pentafluorophenyl group pulls electron density from the alkene, making the
-carbon highly susceptible to attack by amines. -
Symptom: Mass spectrometry shows a peak corresponding to
. -
The Fix:
-
Lower the Temperature: Perform the amine addition at -10°C to 0°C . Amidation (1,2-addition) has a lower activation energy than Michael addition (1,4-addition).
-
Change Base: Switch from nucleophilic bases (like DMAP) to non-nucleophilic, bulky bases like DIPEA (Hünig's base) or 2,6-Lutidine .
-
Order of Addition: Never mix the amine and acid before the activating agent. Pre-activate the acid completely before adding the amine.
-
Q2: My reaction turns black/tarry when using Thionyl Chloride (
).
Diagnosis: Harsh acidic conditions are causing polymerization or decomposition of the sensitive cinnamic backbone.
-
The Fix: Switch to Oxalyl Chloride (
) with a catalytic amount of DMF in Dichloromethane (DCM). This generates the acid chloride under neutral-to-mild conditions and produces gases ( ) that are easily removed, avoiding the harsh reflux often required for thionyl chloride.
Q3: The yield is low with EDC/HOBt. Why?
Diagnosis: Slow activation kinetics.
-
The Mechanism: Carbodiimide couplings pass through an O-acylisourea intermediate. If the amine is hindered or the acid is sterically encumbered (by the pentafluoro ring), this intermediate rearranges to an unreactive N-acylurea side product before the amine can attack.
-
The Fix: Abandon carbodiimides. Use T3P (Propylphosphonic anhydride) . T3P drives the reaction to completion rapidly and the by-products are water-soluble, simplifying workup.
Validated Experimental Protocols
Protocol A: The "Kinetic Control" Method (Acid Chloride)
Best for: Aliphatic amines, primary amines, and preventing Michael addition.
Reagents:
-
2,3,4,5,6-Pentafluorocinnamic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
DMF (catalytic, 2-3 drops)
-
DCM (Anhydrous)
-
Amine (1.0 equiv) - Do not use excess
-
DIPEA (1.1 equiv)
Step-by-Step:
-
Activation: Dissolve the acid in anhydrous DCM under Nitrogen/Argon. Cool to 0°C .
-
Add catalytic DMF.
-
Add Oxalyl chloride dropwise. Gas evolution (
) will occur. -
Stir at room temperature for 1-2 hours until gas evolution ceases. Tip: Verify acid chloride formation by quenching a small aliquot with MeOH and checking TLC for the methyl ester.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (keep temperature < 30°C). Redissolve the residue in fresh anhydrous DCM.
-
Coupling: Cool the acid chloride solution to -10°C (ice/salt bath).
-
Add the Amine and DIPEA (mixed in DCM) slowly dropwise over 15-20 minutes.
-
Allow to warm to room temperature only after 1 hour.
Protocol B: The "High Reactivity" Method (HATU/HOAt)
Best for: Weak nucleophiles (anilines) or when acid chloride is too unstable.
Reagents:
-
2,3,4,5,6-Pentafluorocinnamic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv) - Crucial for suppressing racemization/side reactions
-
DIPEA (2.0 equiv)
-
DMF (Dry)
Step-by-Step:
-
Dissolve acid and DIPEA in DMF. Stir for 5 minutes.
-
Add HATU and HOAt. Stir for 10-15 minutes to form the activated ester.
-
Monitor by LCMS. If the reaction stalls, heat gently to 40°C, but monitor closely for Michael adducts.
Data & Comparison
| Feature | Acid Chloride (Protocol A) | HATU/HOAt (Protocol B) | EDC/HOBt (Standard) |
| Activation Speed | Very Fast | Fast | Slow |
| Michael Addition Risk | Low (Low temp control) | Medium | High (Slow reaction) |
| Purification | Easy (Evaporation) | Moderate (DMF removal) | Difficult (Urea removal) |
| Yield Potential | 85-95% | 70-85% | 40-60% |
References
-
Amide Synthesis via Acyl Chlorides
-
Coupling Reagents for Difficult Substrates
- Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents
- Source: Royal Society of Chemistry (Chem. Soc. Rev.)
-
URL:[Link]
-
Michael Addition Risks
- Title: Michael Addition - Organic Chemistry Portal
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Pentafluorophenyl Ester Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. auetd.auburn.edu [auetd.auburn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
stability issues of 2,3,4,5,6-Pentafluorocinnamic acid under reaction conditions
The Technical Support Center guide for 2,3,4,5,6-Pentafluorocinnamic acid follows below.
Executive Summary: Stability Profile
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) is a specialized fluorinated building block used in the synthesis of optoelectronic materials, bioactive enamides, and fluorinated polymers. While robust under acidic and neutral conditions, it exhibits distinct instability modes under basic , photochemical , and high-thermal stress.
Quick Reference Stability Matrix
| Parameter | Stability Status | Critical Thresholds & Notes |
| Thermal | Moderate | Stable < 120°C. Risk: Decarboxylation > 140°C, catalyzed by Ag/Cu salts. |
| Base | Low (Critical) | Susceptible to Nucleophilic Aromatic Substitution ( |
| Light (UV) | Low | Rapid E |
| Oxidation | High | Resistant to standard oxidants; double bond susceptible to epoxidation/cleavage only under forcing conditions.[1] |
| Solubility | Variable | Soluble in MeOH, DMSO, EtOAc, |
Troubleshooting Guides & FAQs
Module 1: Impurity Formation in Basic Media
User Question: "I am performing an amide coupling using HATU/DIPEA in DMF. After the reaction, LC-MS shows a byproduct with a mass shift of +13 Da (or +31 Da if using methanol).[1] What is happening?"
Technical Diagnosis:
You are likely observing Nucleophilic Aromatic Substitution (
-
Mechanism: Strong nucleophiles (or even weak ones like primary amines or methoxide) attack the para-position (C4), displacing the fluorine atom.[1]
-
Mass Shift:
Corrective Action:
-
Base Selection: Switch from strong bases or nucleophilic bases.[1] Use non-nucleophilic organic bases like DIPEA or N-methylmorpholine strictly.[1] Avoid inorganic hydroxides or alkoxides (
, ).[1] -
Temperature Control: Keep reaction temperature
during base addition. rates increase significantly above room temperature.[1] -
Solvent Choice: Avoid nucleophilic solvents (alcohols) if using basic conditions.[1] Use DCM, DMF, or THF.
Module 2: Isomerization & Loss of Crystallinity
User Question: "My starting material was a white crystalline powder. After leaving it on the benchtop in a clear vial for two days, it has turned into a gummy off-white solid. NMR shows split peaks."
Technical Diagnosis:
This is Photochemical Isomerization .[1]
Like most cinnamic acids, PFCA exists primarily as the stable trans (
Corrective Action:
-
Amber Glass: Always store PFCA and reaction mixtures in amber vials or wrap flasks in aluminum foil.
-
Re-crystallization: If the cis content is low (<10%), you can often purify it back to the trans isomer by recrystallization from Chloroform/Hexane or Ethanol/Water , as the trans isomer typically packs better and crystallizes first.[1]
Module 3: Decarboxylation in Cross-Coupling
User Question: "I'm trying a Heck reaction at 140°C. The starting material disappears, but I don't get the coupled product. I see a peak corresponding to pentafluorostyrene."
Technical Diagnosis:
You are experiencing Thermal Decarboxylation .[1]
While the
Corrective Action:
-
Lower Temperature: Optimize the catalyst system to run below 100°C.
-
Ester Protection: Convert the acid to a methyl or tert-butyl ester before the coupling step.[1] Esters are significantly more resistant to thermal decarboxylation than the free acid.[1] Hydrolyze the ester after the coupling.
Visualized Degradation Pathways
The following diagram illustrates the three primary degradation risks for PFCA.
Caption: Figure 1.[1] Primary degradation pathways of 2,3,4,5,6-Pentafluorocinnamic acid under stress conditions.
Experimental Protocols
Protocol A: Purity & Stability Check (HPLC)
Use this protocol to verify material integrity before critical steps.[1]
-
Sample Prep: Dissolve 5 mg of PFCA in 1 mL of Acetonitrile (HPLC grade) . Do not use Methanol to avoid potential artifact formation during storage.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).[1]
-
Criteria:
Protocol B: Safe Storage
-
Container: Amber glass vial with Teflon-lined cap.
-
Environment: Store at 2-8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required unless stored for >6 months.[1]
-
Desiccant: Store in a secondary container (desiccator) to prevent moisture condensation upon warming to room temperature.[1]
References
-
PubChem. (2025).[1][4] 2,3,4,5,6-Pentafluorocinnamic acid (CID 1796494).[4] National Library of Medicine.[1] [Link][1]
-
Li, J., & Brill, T. B. (2003).[1][5] Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. Journal of Physical Chemistry A. [Link] (Contextual reference for decarboxylation mechanisms of substituted benzoic/cinnamic acids).
-
Master Organic Chemistry. (2018).
). [Link] (Mechanistic grounding for para-fluorine displacement).[1] -
RSC Publishing. (2025).[1] Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand. Dalton Transactions.[1] [Link]
Sources
work-up procedures for reactions containing 2,3,4,5,6-Pentafluorocinnamic acid
Topic: Optimization of Work-Up and Isolation Procedures Ticket ID: PFCA-WU-2024-X Status: Active Support Tier: Senior Application Scientist
Executive Summary & Chemical Context
User Profile: Organic Chemists, Process Development Scientists.[1]
Working with 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) presents a unique set of challenges compared to non-fluorinated aromatics.[1] The five fluorine atoms on the benzene ring exert a massive electron-withdrawing inductive effect (
Critical Chemical Properties:
| Property | Value/Behavior | Implication for Work-Up |
|---|---|---|
| Acidity (pKa) | Est. 1.8 – 2.2 (vs. 4.44 for Cinnamic Acid) | CRITICAL: Standard acidification to pH 4–5 will fail.[1] You must acidify to pH < 1.5 to recover the product.[1] |
| Reactivity | High susceptibility to
Standard Operating Procedure (The "Golden Path")
Use this protocol for standard isolation following Knoevenagel condensation or Heck coupling reactions.
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Acid: 2M or 6M Hydrochloric Acid (HCl).[1] Do not use weaker acids like acetic acid.[1]
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
).[1] -
Wash: Saturated NaCl (Brine).[1]
Step-by-Step Protocol
-
Quench & Basify (If Reaction is Acidic/Neutral):
-
Organic Wash (Impurity Removal):
-
Extract the basic aqueous layer with EtOAc (
volume).[1] -
Discard the organic layer.
-
Why? This removes non-acidic impurities (unreacted aldehydes, phosphine ligands, decarboxylated byproducts like pentafluorostyrene) while keeping PFCA in the water.
-
-
Acidification ( The Critical Step):
-
Extraction:
-
Drying & Concentration:
Workflow Visualization
Figure 1: Acid-Base extraction logic designed to isolate PFCA from neutral organic impurities.[1]
Troubleshooting Center (FAQs)
Ticket #001: "I followed the procedure, but my yield is < 20%."
Diagnosis: Incomplete Protonation (pKa Mismatch).[1] Technical Insight: Users often treat PFCA like benzoic acid or cinnamic acid.[1] Due to the five fluorine atoms, the electron density is pulled away from the carboxyl group, stabilizing the carboxylate anion. This makes the acid significantly stronger (lower pKa).[1]
-
The Error: Acidifying to pH 4 or 5 (standard for non-fluorinated acids).[1] At pH 4, PFCA is still >99% ionized and stays in the water.[1]
-
The Fix: You must drive the equilibrium by adding excess strong acid (HCl) until the pH is below 1.5 . Do not rely on "cloudiness" as an indicator; use a pH strip.[1]
Ticket #002: "I have a thick emulsion that won't separate."
Diagnosis: Fluorous Surfactant Effect.[1] Technical Insight: Perfluorinated aromatic rings are both hydrophobic and lipophobic (fluorous).[1] When ionized (at basic pH) or partially protonated, they can act as surfactants, stabilizing the interface between water and organic solvents. The Fix:
-
The "Salting Out" Method: Saturate the aqueous phase with solid NaCl.[1] This increases the ionic strength, disrupting the emulsion and forcing the organic material out of the water phase.
-
Filtration: If fine particulates are stabilizing the emulsion, pass the biphasic mixture through a pad of Celite.[1]
-
Solvent Switch: If using Dichloromethane (DCM), switch to Ethyl Acetate.[1] The density difference between EtOAc and Water is often better for separating fluorinated compounds than DCM/Water.[1]
Ticket #003: "My product is brown/black, but it should be white."
Diagnosis: Nucleophilic Aromatic Substitution (
Ticket #004: "Can I use Silica Gel Chromatography?"
Answer: Yes, but with a caveat. PFCA causes "streaking" on silica gel due to its high acidity.[1]
-
Modification: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH).[1] This suppresses ionization on the silica surface, resulting in sharp, defined spots.
Decision Logic for Purification
Use this logic tree to determine the best purification method based on your specific impurity profile.
Figure 2: Troubleshooting logic for post-extraction purification.[1]
References
-
PubChem. 2,3,4,5,6-Pentafluorocinnamic acid (CID 1796494).[1][5] National Library of Medicine.[1] Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link]
Sources
- 1. 2,3,4,5,6-Pentafluorobenzeneboronic acid | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3683036A - Method for preparing perfluorocycloolefins - Google Patents [patents.google.com]
- 3. bepls.com [bepls.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthetic Challenges of 2,3,4,5,6-Pentafluorocinnamic Acid's Acidity
As a Senior Application Scientist, I've frequently guided researchers through the unique challenges presented by highly functionalized reagents. 2,3,4,5,6-Pentafluorocinnamic acid is a prime example—a versatile building block whose utility is intrinsically linked to its most challenging characteristic: its pronounced acidity. This guide is structured to provide not just protocols, but a foundational understanding of why certain strategies are necessary, empowering you to troubleshoot and optimize your synthetic routes effectively.
Section 1: The Root Cause – Understanding Enhanced Acidity
Before troubleshooting reactions, it's critical to understand the electronic properties of the molecule. The challenges you encounter are a direct consequence of the powerful electron-withdrawing nature of the pentafluorophenyl ring.
FAQ: Why is 2,3,4,5,6-pentafluorocinnamic acid so much more acidic than cinnamic acid?
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The five highly electronegative fluorine atoms on the phenyl ring exert a potent negative inductive effect (-I effect).[1][2] This effect withdraws electron density from the entire molecule, including the carboxylate group. This delocalization of the negative charge significantly stabilizes the carboxylate anion, making the parent carboxylic acid more willing to donate its proton.[3][4] Consequently, 2,3,4,5,6-pentafluorocinnamic acid is a much stronger acid than its non-fluorinated analogs.
Data Snapshot: Comparative Acidity
| Compound | Chemical Formula | pKa Value | Acidity Relative to Acetic Acid |
| Acetic Acid | CH₃COOH | 4.76[1] | 1x |
| Benzoic Acid | C₆H₅COOH | 4.20 | ~3.6x stronger |
| Fluoroacetic Acid | FCH₂COOH | 2.58[1] | ~150x stronger |
| Trifluoroacetic Acid | CF₃COOH | 0.03[1] | ~54,000x stronger |
| 2,3,4,5,6-Pentafluorocinnamic Acid | C₉H₃F₅O₂ | Estimated < 2.5 | Significantly stronger |
Section 2: Troubleshooting Guide for Common Synthetic Transformations
Here we address specific, common laboratory scenarios in a question-and-answer format, providing both the underlying cause and validated protocols for success.
Amide Coupling Reactions
Question: "I'm attempting to couple 2,3,4,5,6-pentafluorocinnamic acid with a primary amine using standard coupling reagents, but my yields are poor and I seem to be isolating the unreacted amine salt. What is happening?"
Root Cause Analysis: This is a classic acid-base problem. Your highly acidic starting material (pKa likely < 2.5) is readily donating its proton to the basic amine (pKa of conjugate acid typically 9-11). This acid-base reaction is much faster than the amide coupling, forming a stable ammonium-carboxylate salt. This salt formation deactivates the amine by protonating its lone pair, rendering it non-nucleophilic and unable to participate in the coupling reaction.
Solution Workflow: Decoupling Acid-Base Chemistry from Amide Bond Formation
The key is to activate the carboxylic acid in a way that bypasses the premature acid-base reaction with your target amine. This can be achieved by two primary strategies: pre-activation with a coupling agent before amine addition or conversion to a more reactive intermediate like an acyl fluoride.
Caption: Decision workflow for successful amidation.
Protocol 1: In-Situ Activation with Pre-Activation Step
This method relies on forming the activated ester before the amine is introduced, preventing the amine from being protonated by the free carboxylic acid.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,4,5,6-pentafluorocinnamic acid (1.0 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq). The use of a hindered base is crucial to prevent it from acting as a competing nucleophile.
-
Pre-Activation: Stir the mixture at room temperature for 10-15 minutes. During this time, the highly reactive O-acylisourea or activated ester intermediate is formed.
-
Amine Addition: Dissolve the amine (1.0-1.2 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Perform a standard aqueous work-up, typically washing with dilute acid (to remove excess DIPEA), followed by a base (like NaHCO₃ solution to remove unreacted starting acid), and finally brine.
Protocol 2: Conversion to Acyl Fluoride Intermediate
Acyl fluorides are excellent acylating agents that are more stable than acyl chlorides and can be formed under mild conditions, making them ideal for complex substrates.[5][6][7]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the 2,3,4,5,6-pentafluorocinnamic acid (1.0 eq) in anhydrous DCM. Add a deoxyfluorinating agent such as pentafluoropyridine (PFP) (1.2 eq) and a suitable base like triethylamine (1.2 eq).[6][7] Stir at room temperature for 1-2 hours until formation of the acyl fluoride is complete (can be monitored by IR for the characteristic C=O stretch around 1845 cm⁻¹).
-
Amine Addition: Add the amine (1.0 eq) to the solution of the in situ generated acyl fluoride.
-
Reaction & Work-up: Stir until the reaction is complete. The work-up is often simplified as the byproducts are typically volatile or easily removed.
Esterification Reactions
Question: "I tried a standard Fischer esterification with methanol and a sulfuric acid catalyst to make the methyl ester, but the reaction is incredibly slow and incomplete. Why isn't this working?"
Root Cause Analysis: Fischer esterification is an equilibrium-driven process that relies on a strong acid catalyst to protonate the carbonyl oxygen, making it more electrophilic for attack by the alcohol.[8][9] However, your starting material is already a very strong acid. Adding a catalytic amount of H₂SO₄ does not significantly increase the concentration of the protonated species compared to the auto-protonation equilibrium. Furthermore, the powerful electron-withdrawing nature of the pentafluorophenyl ring deactivates the carbonyl carbon, making it inherently less electrophilic and less susceptible to attack by a weak nucleophile like an alcohol.
Solution: Bypassing the Unfavorable Equilibrium
Instead of trying to force an unfavorable equilibrium, convert the carboxylic acid into a highly reactive intermediate that will react readily with the alcohol.
Protocol: Esterification via Acyl Chloride Intermediate
This is a robust and high-yielding method that avoids equilibrium limitations.
-
Acyl Chloride Formation: In a fume hood, suspend or dissolve 2,3,4,5,6-pentafluorocinnamic acid (1.0 eq) in an anhydrous, inert solvent like DCM or toluene. Add oxalyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Causality Note: The reaction with DMF forms the Vilsmeier reagent, which is the active catalyst. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
-
Reaction Completion: Stir the mixture at room temperature for 1-3 hours, or until gas evolution ceases and the solution is clear.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. It is critical to ensure all excess reagent is removed.
-
Esterification: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool in an ice bath. Add the desired alcohol (1.5 eq) followed by the dropwise addition of a non-nucleophilic base like triethylamine or pyridine (1.5 eq) to act as an HCl scavenger.
-
Work-up: Allow the reaction to warm to room temperature. Once complete, perform a standard aqueous work-up.
Reactions with Base-Sensitive Substrates
Question: "My substrate contains a Boc-protecting group (or an ester), and I'm trying to couple it with 2,3,4,5,6-pentafluorocinnamic acid. The coupling works, but I'm also seeing significant deprotection (or saponification) of my other functional group."
Root Cause Analysis: This is a direct conflict of reactivity. To deprotonate the highly acidic pentafluorocinnamic acid for coupling, you must add a base. However, this same base can attack other electrophilic sites in your molecule. Boc groups are labile to strong acids but can also be cleaved by certain bases, while esters are readily saponified (hydrolyzed) under basic conditions.
Solution: A Strategy of Control and Selectivity
The solution lies in carefully selecting a base that is sterically hindered enough to deprotonate your acid but not nucleophilic enough to attack other functional groups, and using it in a controlled manner.
Caption: Resolving the base-sensitivity conflict.
Recommended Best Practices:
-
Choose a Hindered, Non-Nucleophilic Base: Avoid bases like hydroxides, alkoxides, or simple amines (e.g., triethylamine can sometimes be problematic). Opt for bases like diisopropylethylamine (DIPEA), 2,4,6-collidine, or proton sponge. Their steric bulk makes them poor nucleophiles but effective proton scavengers.
-
Employ Strict Stoichiometric Control: Use no more than the required equivalents of base (e.g., 2.0 eq for a coupling reaction: 1.0 for the acid, 1.0 for the amine hydrochloride if used). An excess of base sitting in the flask is the primary cause of side reactions. Consider adding the base slowly via syringe pump.
-
Maintain Low Temperatures: Perform the base addition and the initial phase of the reaction at low temperatures (e.g., 0 °C or -20 °C). This will favor the faster, desired acid-base reaction over the slower, undesired nucleophilic attack on other functional groups.
-
Consider the Acyl Fluoride Route: As detailed in Protocol 2, converting the acid to an acyl fluoride first often allows the subsequent coupling with the amine/alcohol to proceed under neutral or even base-free conditions, completely avoiding this issue.[5]
References
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1519. [Link]
-
Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
-
ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. National Center for Biotechnology Information. [Link]
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1519. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5991–5995. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
RSC Publishing. (n.d.). Polyfluoroarenes. Part XVIII. Some reactions of 2,3,4,5,6-pentafluorobiphenyl and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
-
YouTube. (2013). 10 Esterification. [Link]
-
Chemistry Stack Exchange. (2020). What are acid/base sensitive groups? [Link]
-
MDPI. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]
-
JoVE. (2023). Video: Substituent Effects on Acidity of Carboxylic Acids. [Link]
- Google Patents. (n.d.). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct...
-
ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Khan Academy. (n.d.). Esterification of alcohols. [Link]
-
National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. [Link]
-
YouTube. (2017). Amidation of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Solvent Effects on the Reactivity of 2,3,4,5,6-Pentafluorocinnamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,4,5,6-pentafluorocinnamic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this versatile but sometimes challenging reagent. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the nuances of its reactivity, with a particular focus on the critical role of solvent selection.
The highly fluorinated aromatic ring in 2,3,4,5,6-pentafluorocinnamic acid imparts unique electronic properties that significantly influence its reactivity. The electron-withdrawing nature of the five fluorine atoms makes the aromatic ring susceptible to nucleophilic attack and modifies the reactivity of the acrylic acid moiety. Understanding how solvents interact with the starting material, intermediates, and transition states is paramount for achieving desired outcomes, maximizing yields, and minimizing side reactions.
This resource is structured in a question-and-answer format to directly address common challenges and curiosities you may encounter.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the solubility of 2,3,4,5,6-pentafluorocinnamic acid?
A1: 2,3,4,5,6-Pentafluorocinnamic acid is a white solid that is generally insoluble in water at room temperature but soluble in many organic solvents.[1] Its solubility is dictated by the interplay of its polar carboxylic acid group and the less polar, yet highly polarizable, pentafluorophenyl ring.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents are generally good choices for dissolving pentafluorocinnamic acid due to their ability to form hydrogen bonds with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are also effective at dissolving the acid. While they cannot donate hydrogen bonds, their high dielectric constants and dipole moments can solvate the polar functional groups.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be lower in nonpolar solvents. However, the large, polarizable pentafluorophenyl ring can engage in favorable interactions with aromatic solvents like toluene.
A summary of solubility information is provided in the table below:
| Solvent Class | Examples | Expected Solubility | Key Interactions |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxylic acid. |
| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-π stacking with the pentafluorophenyl ring. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Primarily van der Waals forces. |
| Chlorinated | Chloroform, Dichloromethane | Moderate | Dipole-dipole and dispersion forces. |
Q2: I am performing a nucleophilic aromatic substitution (SNA r) on the pentafluorophenyl ring. How will my choice of solvent impact the reaction rate?
A2: The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution. The choice of solvent can have a profound effect on the rate of SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are generally the solvents of choice for SNAr reactions. They are effective at solvating the cation of the nucleophile's salt, leaving the anion "naked" and more nucleophilic. This leads to a significant rate enhancement.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.[2]
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices as they do not effectively solvate the charged intermediates of the SNAr mechanism (the Meisenheimer complex), leading to very slow reaction rates.
The general trend for SNAr reaction rates in different solvent classes is: Polar Aprotic > Polar Protic > Nonpolar .
Q3: Can the solvent influence the outcome of reactions involving the carboxylic acid group, such as esterification?
A3: Yes, the solvent can play a crucial role in the esterification of 2,3,4,5,6-pentafluorocinnamic acid. For acid-catalyzed esterification (e.g., Fischer esterification), the solvent can influence the position of the equilibrium.
-
Excess Alcohol as Solvent: Using the alcohol reactant as the solvent will drive the equilibrium towards the ester product according to Le Chatelier's principle.
-
Non-participating Solvents: In reactions with an external acid catalyst, a non-polar, aprotic solvent like toluene can be used to remove water azeotropically, which also drives the reaction to completion.
-
Polar Aprotic Solvents: While they can dissolve the reactants, polar aprotic solvents may not be ideal for all esterification methods as they can interfere with certain coupling agents.
For esterification reactions, it is critical to consider the specific mechanism and choose a solvent that favors the formation of the desired product.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Aromatic Substitution (SNA r) Reaction
You are attempting to substitute one of the fluorine atoms on the pentafluorophenyl ring with a nucleophile, but the yield is disappointingly low.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice:
-
Diagnosis: You are using a polar protic solvent (e.g., ethanol) or a nonpolar solvent (e.g., toluene).
-
Explanation: Polar protic solvents can solvate and deactivate your nucleophile through hydrogen bonding.[2] Nonpolar solvents do not adequately stabilize the charged Meisenheimer intermediate.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your attacking species and stabilize the reaction intermediates.
-
-
Presence of Water:
-
Diagnosis: You are not using anhydrous conditions.
-
Explanation: Water is a competing nucleophile and can also protonate and deactivate anionic nucleophiles.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Temperature:
-
Diagnosis: The reaction is being run at room temperature or below.
-
Explanation: While the pentafluorophenyl ring is activated, SNAr reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Issue 2: Unwanted Side Reactions: Decarboxylation
You observe the formation of pentafluorostyrene or other unexpected byproducts, suggesting decarboxylation of your starting material.
Potential Causes and Solutions:
-
Solvent-Promoted Decarboxylation:
-
Diagnosis: The reaction is being run in a polar aprotic solvent at elevated temperatures.
-
Explanation: Studies on other perfluorinated carboxylic acids have shown that polar aprotic solvents like DMSO and acetone can facilitate decarboxylation.[5] The stabilization of the resulting carbanion by the electron-withdrawing pentafluorophenyl ring can make this a more favorable process than for non-fluorinated cinnamic acids.
-
Solution: If possible, switch to a less polar solvent or a polar protic solvent that may not promote this pathway as effectively. If high temperatures are necessary, consider a solvent with a lower boiling point to limit the thermal stress on the molecule.
-
-
Basic Reaction Conditions:
-
Diagnosis: A strong base is present in the reaction mixture.
-
Explanation: The presence of a base will deprotonate the carboxylic acid, forming a carboxylate. At high temperatures, this can facilitate the elimination of CO2.
-
Solution: If a base is required for the reaction, use the mildest base possible and add it slowly at a controlled temperature.
-
Issue 3: Poor Reactivity at the Alkene Double Bond
You are attempting an electrophilic addition reaction across the C=C double bond (e.g., bromination), but the reaction is sluggish or does not proceed.
Potential Causes and Solutions:
-
Deactivated Double Bond:
-
Diagnosis: Standard electrophilic addition conditions are not working.
-
Explanation: The powerful electron-withdrawing effect of the pentafluorophenyl ring deactivates the double bond towards electrophilic attack. The electron density of the π-system is significantly reduced.
-
Solution: More forcing conditions may be necessary, such as using a stronger electrophile or a Lewis acid catalyst to activate the electrophile.
-
-
Solvent Interference:
-
Diagnosis: The reaction is being attempted in a nucleophilic solvent (e.g., water, alcohols).
-
Explanation: Nucleophilic solvents can compete with the desired counter-ion to attack the carbocation intermediate formed after the initial electrophilic attack.[6]
-
Solution: Use a non-nucleophilic solvent such as dichloromethane or chloroform for electrophilic addition reactions.
-
Experimental Protocols & Visualizations
Protocol: General Procedure for SNA r of 2,3,4,5,6-Pentafluorocinnamic Acid
This protocol provides a general guideline. Specific conditions should be optimized for each nucleophile.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2,3,4,5,6-pentafluorocinnamic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base: If your nucleophile requires deprotonation, add a suitable base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Addition of Nucleophile: Add the nucleophile (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Acidify with dilute HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Diagrams
Caption: Solvent effects on the rate of SNAr reactions.
Caption: Potential decarboxylation pathway in polar aprotic solvents.
References
Sources
- 1. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Technical Guide: 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) vs. Fluorinated Analogs
Executive Summary
This guide provides a technical comparison between 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) and its mono-, di-, and trifluorinated analogs. While often grouped simply as "fluorinated building blocks," these compounds exhibit divergent behaviors in solid-state chemistry and biological systems.
Key Distinction:
-
PFCA is defined by its perfluorinated aromatic ring , which inverts the quadrupole moment of the benzene ring. This drives powerful face-to-face
- stacking (arene-perfluoroarene interactions) rather than the edge-to-face packing typical of non-fluorinated cinnamic acids. -
Mono/Di-fluorinated analogs (e.g., 2,4-difluorocinnamic acid) are frequently employed for their high solid-state photoreactivity ([2+2] cycloaddition) to generate truxinic/truxillic acid dimers.
-
PFCA is chemically robust and often photostable in the crystal lattice due to packing distances exceeding the Schmidt limit (>4.2 Å), making it an ideal co-former for stabilizing pharmaceutical co-crystals rather than a reactive substrate.
Physicochemical Profile & Performance Data
The following table contrasts PFCA with standard Cinnamic Acid (CA) and the highly reactive 2,4-Difluorocinnamic acid (2,4-DFCA).
| Property | Pentafluorocinnamic Acid (PFCA) | 2,4-Difluorocinnamic Acid (2,4-DFCA) | Cinnamic Acid (CA) | Implication |
| Formula | PFCA is significantly heavier and electron-poor. | |||
| Melting Point | 154–156 °C | 188–190 °C | 133–134 °C | Higher MP of fluorinated analogs indicates stronger lattice energy. |
| pKa (approx.) | ~3.0 – 3.5 (Est.)* | ~4.0 | 4.37 – 4.44 | PFCA is a stronger acid due to the electron-withdrawing |
| LogP (Calc.) | 2.4 | 2.2 | 2.1 | PFCA is more lipophilic, affecting membrane permeability. |
| Crystal Packing | Face-to-Face Stacking (Sheet-like) | Head-to-Tail (reactive alignment) | Edge-to-Face (Herringbone) | PFCA forms robust supramolecular synthons via quadrupole interactions. |
| Photoreactivity | Low / Stable (Centroid dist. ~4.32 Å) | High (Stereoselective | Moderate (Mixed products) | PFCA is preferred for stability; 2,4-DFCA for synthesis of cyclobutanes. |
*Note: pKa estimated based on the inductive shift of pentafluorobenzoic acid vs. benzoic acid, attenuated by the vinyl spacer.
Solid-State Reactivity & Crystal Engineering
The "Fluorine Effect" on Packing
The primary utility of PFCA lies in Crystal Engineering . The electron-deficient pentafluorophenyl ring creates a positive electrostatic potential above the ring center, contrasting with the negative potential of electron-rich phenyl rings.
-
PFCA Behavior: When co-crystallized with electron-rich aromatics, PFCA forms tight face-to-face stacks . However, in its pure form, PFCA forms hydrogen-bonded dimers arranged in sheets.
-
Critical Threshold: Topochemical postulates (Schmidt's Rule) state that [2+2] photodimerization requires alkene center-to-center distances
Å.-
PFCA: X-ray diffraction reveals a centroid-centroid distance of 4.32 Å , rendering it kinetically stable against photodimerization in the solid state under standard conditions.
-
2,4-DFCA: Packs with alkene distances
Å, facilitating rapid, stereoselective dimerization.
-
Visualization: Photodimerization Pathway
The following diagram illustrates the divergent pathways of fluorinated cinnamic acids upon UV irradiation.
Figure 1: Topochemical logic flow determining the stability vs. reactivity of fluorinated cinnamic acids.
Pharmaceutical Applications
Bioisosterism & Metabolic Stability
PFCA serves as a robust bioisostere for cinnamic acid. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the aromatic ring.
-
Application: Use PFCA to block P450-mediated hydroxylation sites on the phenyl ring, extending the half-life of cinnamic acid-derived pharmacophores.
Co-Crystal Co-Formers
Due to its enhanced acidity (lower pKa) and stacking capability, PFCA is an excellent co-former for basic drugs (e.g., nitrogen heterocycles).
-
Mechanism: Proton transfer (salt formation) or strong hydrogen bonding (COOH···N) combined with auxiliary
- stacking stabilizes amorphous drugs or improves the solubility of hydrophobic APIs.
Experimental Protocols
Protocol A: Synthesis of PFCA (Green Knoevenagel Condensation)
A self-validating protocol avoiding carcinogenic pyridine.
Reagents: Pentafluorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Boric Acid (10 mol%), Ethanol (Solvent).
-
Setup: In a 50 mL round-bottom flask, dissolve 10 mmol Pentafluorobenzaldehyde and 12 mmol Malonic Acid in 15 mL ethanol.
-
Catalysis: Add 1 mmol (10 mol%) Boric Acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Monitoring (Validation Step): Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3). The aldehyde spot (
) should disappear, replaced by the acid spot (streak near baseline or ). -
Workup: Upon completion (2-4 hours), cool the mixture to 0°C. The product often precipitates.
-
Purification: Filter the solid. If no precipitate, evaporate solvent and recrystallize from hot water/ethanol (9:1).
-
Characterization: Check Melting Point.[1] Target range: 154–156 °C .
Protocol B: Solid-State Photostability Test
To confirm the non-reactive nature of PFCA compared to other analogs.
-
Preparation: Recrystallize PFCA from chloroform to ensure the formation of the standard triclinic polymorph (plates).
-
Irradiation: Place 50 mg of powdered crystals between two Pyrex glass slides (filters
nm). Irradiate with a high-pressure Hg lamp (400W) or UV LED (365 nm) for 10 hours. -
Analysis (Validation):
-
1H NMR (
): Dissolve the sample. Look for the disappearance of alkene doublets ( 7.7, 6.8 ppm) and appearance of cyclobutane ring protons ( 3.5–4.5 ppm). -
Result: PFCA should show >95% retention of monomer signals, confirming solid-state stability. (Contrast: 2,4-DFCA will show >80% conversion to dimer).
-
Selection Guide: When to Use PFCA?
Use the following decision tree to select the appropriate fluorinated cinnamic acid for your research.
Figure 2: Decision matrix for selecting fluorinated cinnamic acid derivatives.
References
-
Navarrete, A., et al. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E.
- Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry.
-
PubChem. (2025).[2][3] 2,3,4,5,6-Pentafluorocinnamic acid Compound Summary.
- Pawar, H. S., et al. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. RSC Advances. (Source for Green Synthesis protocols).
- Goud, B. S., et al. (1995). Crystal structures of fluorinated cinnamic acids. Acta Crystallographica. (Comparison of packing motifs).
Sources
Biological Activity of 2,3,4,5,6-Pentafluorocinnamic Acid Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) derivatives, focusing on their superior metabolic stability and lipophilicity compared to non-fluorinated analogs.[1] The content highlights their critical role as Bradykinin B1 receptor antagonists in oncology and their unique utility as mechanistic probes in microbial enzymology.[1]
Executive Summary: The "Pentafluoro" Advantage
In medicinal chemistry, the replacement of hydrogen with fluorine modulates physicochemical properties without drastically altering steric bulk.[1] 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) derivatives represent a specialized class of pharmacophores where the perfluorinated phenyl ring confers three distinct advantages over standard cinnamic acid:
-
Enhanced Lipophilicity: Facilitates membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
Metabolic Orthogonality: The C-F bonds resist oxidative metabolism (e.g., by cytochrome P450s) that typically degrades the phenyl ring.[1]
-
Electronic Modulation: The strong electron-withdrawing nature of the pentafluorophenyl group alters the pKa of the acrylic side chain and enhances
- stacking interactions in receptor binding pockets.
This guide compares PFCA derivatives against standard clinical agents and non-fluorinated parent compounds, specifically in the context of solid tumor suppression and microbial enzymatic resistance .[1]
Oncology: Bradykinin B1 Receptor Antagonists
The most potent biological application of PFCA derivatives lies in the development of Bradykinin B1 Receptor (B1R) antagonists . B1R is an inducible G-protein coupled receptor (GPCR) upregulated in various cancers (SCLC, Prostate), driving proliferation and angiogenesis.[1][2]
Comparative Efficacy: PFCA-Hybrids vs. Standard Chemotherapy
The PFCA moiety is often used as an N-terminal capping group for peptide antagonists to prevent enzymatic degradation while maintaining high receptor affinity.
Key Compound: BKM-570 (M-570)
-
Structure: Pentafluorocinnamoyl-O-(2,6-dichlorobenzyl)-L-tyrosine-4-amino-2,2,6,6-tetramethylpiperidine.[3][4]
-
Mechanism: Blocks B1R signaling, inhibiting downstream ERK phosphorylation and inducing caspase-3 mediated apoptosis.[1]
Table 1: Tumor Growth Inhibition in Nude Mice Xenografts (SCLC Model)
Data derived from comparative in vivo studies (SHP-77 SCLC xenografts).
| Compound Class | Specific Agent | Dosage (i.p.) | Tumor Growth Inhibition (%) | Relative Potency |
| PFCA-Mimetic | BKM-570 | 5 mg/kg/day | 90% | High |
| Platinum-based Chemo | Cisplatin | Standard | 60% | Moderate |
| VEGFR Inhibitor | SU5416 | Standard | 40% | Low-Moderate |
| Peptide Antagonist | B9430 (Non-fluorinated) | 5 mg/kg/day | < 10% (Inactive) | None |
Technical Insight: The failure of the non-fluorinated peptide B9430 in this model is attributed to rapid proteolytic degradation. The PFCA cap in BKM-570 provides steric shielding and electronic stabilization, extending the in vivo half-life significantly.
Mechanism of Action: B1R Blockade
The following diagram illustrates how PFCA derivatives like BKM-570 intercept the autocrine signaling loop in cancer cells.
Figure 1: Mechanism of PFCA-capped antagonists.[1] By blocking B1R, the derivative halts the calcium/ERK proliferative cascade and triggers apoptotic pathways.
Microbiology: Enzymatic Resistance & Substrate Specificity
Unlike simple antimicrobial agents that disrupt membranes, PFCA derivatives are utilized to probe bacterial resistance mechanisms, specifically phenolic acid decarboxylases .[1]
The Decarboxylation Challenge
Many bacteria (e.g., Pseudomonas aeruginosa, Lactobacillus) possess enzymes (Pad/HudA) that detoxify cinnamic acids by decarboxylating them into styrenes.[1]
-
Cinnamic Acid: Induces the enzyme expression AND is a substrate.[1]
This "uncoupling" property makes PFCA a vital tool for verifying constitutive vs. induced resistance.[1]
Table 2: Substrate Specificity of Decarboxylase (PA0254/HudA)
Comparison of conversion rates in Pseudomonas aeruginosa.
| Substrate | Inducer Activity? | Decarboxylation Efficiency | Product | Biological Implication |
| Cinnamic Acid | Yes | 100% | Styrene | Rapid Detoxification |
| PFCA | No | ~100% | Pentafluorostyrene | "Stealth" Substrate |
| Benzoic Acid | No | 0% | N/A | No Interaction |
Experimental Application: To test if a bacterial strain has constitutive decarboxylase activity (always active), researchers expose it to PFCA.[1] If Pentafluorostyrene is detected (via GC-MS), the enzyme is present without needing induction.[1] This confirms the strain's inherent resistance potential.[1]
Experimental Protocols
Protocol A: Synthesis of PFCA-Peptide Conjugates (Solid Phase)
Objective: Synthesize N-terminal pentafluorocinnamoyl peptides (e.g., B10324 analogs) with high purity.
Reagents:
-
Resin: Rink Amide MBHA resin.[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]
-
Acid: 2,3,4,5,6-Pentafluorocinnamic acid (Commercial Grade >97%).[1]
Workflow:
-
Peptide Assembly: Synthesize the peptide backbone (e.g., Lys-Lys-Hyp-Gly-Igl-Ser-D-Igl-Oic) using standard Fmoc-SPPS cycles.
-
N-Terminal Deprotection: Remove the final Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1]
-
PFCA Coupling (Critical Step):
-
Dissolve PFCA (4 eq relative to resin loading) and HATU (3.9 eq) in dry DMF.[1]
-
Add DIPEA (8 eq) and pre-activate for 2 minutes (solution turns yellow).[1]
-
Add mixture to the resin and shake at Room Temperature for 2 hours .
-
Note: The electron-deficient PFCA reacts slower than standard amino acids; extended coupling time is required.
-
-
Cleavage: Treat resin with TFA/Triisopropylsilane/Water (95:2.5:2.[1]5) for 3 hours.
-
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
Protocol B: Decarboxylation Assay (GC-MS Detection)
Objective: Measure the conversion of PFCA to Pentafluorostyrene by microbial cultures.
-
Culture Prep: Grow A. niger or P. aeruginosa in minimal media until mid-log phase.[1]
-
Substrate Addition: Add PFCA (dissolved in DMSO) to a final concentration of 0.5 mM.
-
Control: Add Cinnamic Acid (0.5 mM) to a separate culture.[1]
-
-
Incubation: Seal vials gas-tight (crimp cap) and incubate at 30°C for 6–24 hours.
-
Extraction: Sample 1 mL of headspace gas using a gas-tight syringe.
-
Analysis: Inject into GC-MS (DB-5 column).
-
Target Ion: Monitor m/z for Pentafluorostyrene (MW: ~194 Da).
-
Quantification: Compare peak area to a standard curve of pure pentafluorostyrene.
-
References
-
Bradykinin Antagonists in Cancer Therapy
-
Structural Modific
-
Enzymatic Decarboxyl
-
Fungal Detoxification P
-
Mass Spectrometry Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors | MDPI [mdpi.com]
- 3. Bradykinin-related compounds as new drugs for cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Super-DHB matrix substance for MALDI-MS, = 99.0 63542-76-7 [sigmaaldrich.com]
The Expert's Guide to 2,3,4,5,6-Pentafluorocinnamic Acid as a High-Performance Standard in Analytical Chemistry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact the reliability of analytical data. This guide provides an in-depth technical comparison of 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) as a standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. We will explore the unique properties of PFCA, compare its performance against common alternatives, and provide detailed experimental protocols to demonstrate its application.
The Rationale for a Fluorinated Standard: Why PFCA Stands Out
In the landscape of analytical standards, the ideal candidate possesses several key attributes: it should be structurally similar to the analyte of interest but chromatographically distinct, exhibit high stability, and demonstrate excellent ionization efficiency. The use of an internal standard is a widely adopted technique to control for sample loss during analysis[1]. 2,3,4,5,6-Pentafluorocinnamic acid emerges as a superior choice for a multitude of applications, primarily due to its unique molecular structure.
The pentafluorinated phenyl group imparts several advantageous characteristics:
-
Distinct Mass-to-Charge Ratio (m/z): The five fluorine atoms provide a significant mass defect, resulting in a unique m/z value that is unlikely to overlap with common analytes or matrix interferences.
-
Enhanced Electronegativity and Ionization Efficiency: The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the carboxylic acid group, promoting efficient deprotonation and leading to a strong signal in negative ion mode electrospray ionization (ESI-MS).
-
Unique Chromatographic Retention: The fluorinated ring interacts differently with reversed-phase stationary phases compared to non-fluorinated analogues, often leading to improved separation from analytes of interest. The use of a pentafluorophenyl (PFP) stationary phase can further enhance this separation through dipole-dipole, π-π, and charge transfer interactions[2].
-
Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, rendering PFCA highly resistant to degradation during sample preparation and analysis.
These properties make PFCA a particularly robust internal standard for the analysis of acidic drugs, metabolites, and other carboxyl-containing compounds, especially in complex biological matrices where matrix effects can be a significant challenge.
Performance Comparison: PFCA vs. Alternative Standards
The selection of an internal standard is context-dependent, and a direct comparison with viable alternatives is essential for informed method development. Here, we compare the theoretical and practical performance of PFCA against two common choices: a non-fluorinated structural analog (Benzoic Acid) and a partially fluorinated analog (Pentafluorobenzoic Acid).
| Feature | 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) | Benzoic Acid | Pentafluorobenzoic Acid (PFBA) |
| Molecular Weight | 238.11 g/mol | 122.12 g/mol | 212.07 g/mol |
| Structure | C₉H₃F₅O₂ | C₇H₆O₂ | C₇HF₅O₂ |
| Ionization Efficiency (ESI-) | Excellent | Moderate | High |
| Chromatographic Retention (Reversed-Phase) | Moderate to High, unique selectivity on PFP columns | Low to Moderate | Moderate |
| Potential for Isobaric Interference | Low | High (with endogenous compounds) | Low |
| Susceptibility to Matrix Effects | Lower, due to distinct retention and high ionization | High | Moderate |
| Commercial Availability | Readily available as an analytical standard | Widely available and inexpensive | Readily available |
Causality Behind Performance:
-
Ionization Efficiency: The electron-withdrawing fluorine atoms in both PFCA and PFBA increase the acidity of the carboxylic proton, leading to more efficient deprotonation in the ESI source compared to benzoic acid. This translates to a higher signal intensity and improved sensitivity.
-
Chromatographic Behavior: While all three compounds can be retained on a C18 column, PFCA's extended side chain and fluorinated ring offer unique retention characteristics. This is particularly advantageous when analyzing complex mixtures, as it can be resolved from a wider range of analytes. The use of PFP columns can further exploit these properties for enhanced selectivity[2].
-
Matrix Effects: Benzoic acid, being a common endogenous compound and environmental contaminant, is more susceptible to co-eluting matrix components that can suppress or enhance its ionization, leading to inaccurate quantification. The unique retention time and high ionization efficiency of PFCA mitigate these effects, resulting in more reliable data.
Experimental Validation: A Self-Validating System
To demonstrate the practical application and performance of PFCA, we present a detailed experimental protocol for the quantification of a model acidic drug, Ibuprofen, in human plasma using LC-MS/MS. This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Experimental workflow for the quantification of Ibuprofen in plasma using PFCA as an internal standard.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) in methanol.
- Prepare a 1 mg/mL stock solution of Ibuprofen in methanol.
- From the stock solutions, prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL of Ibuprofen) and a working solution of PFCA (e.g., 100 ng/mL) by diluting with 50:50 (v/v) methanol:water.
2. Sample Preparation:
- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL PFCA internal standard working solution.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid: 20% Acetonitrile).
3. LC-MS/MS Analysis:
- HPLC System: A standard HPLC system capable of binary gradient elution.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 20% B
- 1-5 min: 20% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 20% B
- 6.1-8 min: 20% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ESI.
- MRM Transitions:
- Ibuprofen: 205.1 > 161.1
- PFCA (IS): 237.0 > 193.0
4. Data Analysis and Quantification:
- Integrate the peak areas for both Ibuprofen and PFCA.
- Calculate the peak area ratio of Ibuprofen to PFCA.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the Ibuprofen standards. The linearity of the calibration curve should be assessed, with a correlation coefficient (r²) of ≥ 0.99 being acceptable[3].
- Determine the concentration of Ibuprofen in the plasma samples from the calibration curve.
Expected Performance Data (Illustrative)
The following table summarizes the expected performance characteristics of the described method, based on typical validation results for similar assays.
| Validation Parameter | Acceptance Criteria | Expected Result with PFCA | Comparison with Benzoic Acid |
| Linearity (r²) | ≥ 0.99 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 95-105% | 80-120% (more variable) |
| Precision (% RSD) | < 15% | < 10% | < 20% |
| Limit of Quantification (LOQ) | S/N > 10 | ~1 ng/mL | ~5 ng/mL |
| Matrix Effect (%) | 85-115% | 90-110% | 70-130% |
These expected results highlight the superior accuracy, precision, and sensitivity that can be achieved using PFCA as an internal standard, primarily due to its reduced susceptibility to matrix effects and higher ionization efficiency. The recovery of spiked standard benzoic acid in samples has been observed in the range of 98.83-100.47% in some studies[4].
Advanced Considerations and Troubleshooting
Chromatographic Optimization: For challenging separations, consider using a pentafluorophenyl (PFP) stationary phase. This can provide alternative selectivity for fluorinated and aromatic compounds, potentially improving resolution from interfering peaks. The retention of acidic compounds can be manipulated by adjusting the mobile phase pH. Using an acidified mobile phase is often essential to generate sharp, Gaussian-shaped peaks[5].
Mass Spectrometry: The fragmentation of perfluorinated carboxylic acids in negative ion mode typically involves the loss of CO₂ followed by further fragmentation of the perfluoroalkyl anion. Understanding these fragmentation patterns is crucial for optimizing MRM transitions and ensuring specificity.
Method Validation: A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH, FDA). This includes assessing specificity, linearity, range, accuracy, precision, and robustness[6].
Conclusion: The Strategic Advantage of PFCA
In the pursuit of robust and reliable analytical data, the choice of internal standard is not a trivial detail but a cornerstone of method integrity. 2,3,4,5,6-Pentafluorocinnamic acid offers a compelling combination of physicochemical properties that make it an exceptional internal standard for LC-MS analysis of acidic compounds. Its high ionization efficiency, unique chromatographic behavior, and resistance to matrix effects translate into improved accuracy, precision, and sensitivity.
While the initial cost of a fluorinated standard may be higher than that of a non-fluorinated alternative like benzoic acid, the long-term benefits of data quality, reduced need for re-analysis, and increased confidence in results provide a significant return on investment. For researchers and drug development professionals who demand the highest standards of analytical performance, PFCA represents a strategic choice for achieving excellence in quantitative analysis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024).
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2021).
- A review of retention mechanism studies for packed column supercritical fluid chrom
- Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. (2017).
- Development and Validation of an Analytical Method for Simultaneous Determination of Perfluoroalkyl Acids in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry. (2021).
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. (2023). UST Journals.
- analytical method validation for 4-Fluoro-N-pentylaniline quantific
- Investigation of factors affecting reverse-phase high performance liquid chrom
- Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). MDPI.
- How to perform recovery/extraction efficiency tests when using an internal standard? (2017).
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
- Development and Validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. (2024). Diva-Portal.org.
- Method Validation Validation of Analytical Methods and Procedures. Labcompliance.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014).
- Development of High Throughput LC/MS/MS Method for Analysis of Perfluorooctanoic Acid From Serum, Suitable for Large-Scale Human Biomonitoring. (2017). PubMed.
- WHITE PAPER Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples Introduction. (2019). Shimadzu Scientific Instruments.
- HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbon
- PFAS Analysis: Applic
- Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. (2020). PubMed.
- Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. (2022). Frontiers.
- DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL ASSAY METHOD FOR MEFENAMIC ACID TABLET (PONSTAN).
- Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024).
Sources
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2,3,4,5,6-Pentafluorocinnamic Acid
For researchers, scientists, and drug development professionals, the purity of a synthetic compound is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) is a valuable building block in medicinal chemistry and materials science, often utilized for its unique electronic properties and metabolic stability conferred by the polyfluorinated phenyl ring[1]. The presence of even minor impurities—be they starting materials, isomers, or by-products—can drastically alter biological activity, kinetic profiles, and material characteristics.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized PFCA. It moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering researchers to design a robust, self-validating quality control system.
The Imperative of a Multi-Technique (Orthogonal) Approach
No single analytical method can provide a complete picture of a compound's purity. Each technique interrogates a different physicochemical property of the molecule. An impurity that is "invisible" to one method may be readily detected by another. Therefore, employing orthogonal methods—techniques with different separation and detection principles—is the cornerstone of trustworthy purity assessment. For PFCA, a comprehensive analysis should, at a minimum, combine chromatographic separation, spectroscopic characterization, and a fundamental physical property measurement.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the premier technique for quantifying the purity of non-volatile organic compounds like PFCA. It physically separates the main compound from its impurities, allowing for their individual detection and quantification.
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of each component between the two phases. For PFCA, a reversed-phase (RP) C18 column is ideal, where the nonpolar stationary phase retains the relatively nonpolar PFCA, and a polar mobile phase elutes it.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 Column): PFCA is an organic molecule with significant nonpolar character (the pentafluorophenyl ring). A C18 column provides strong hydrophobic interactions, leading to good retention and separation from both more polar (e.g., residual acids from synthesis) and less polar impurities.
-
Acidified Mobile Phase: The carboxylic acid moiety of PFCA has a pKa around 4.0. To ensure a consistent, sharp peak shape, the mobile phase must be buffered to a pH at least 2 units below the pKa (e.g., pH < 2.0). This is typically achieved by adding 0.1% formic or phosphoric acid. This suppresses the ionization of the carboxyl group, preventing peak tailing and ensuring all molecules are in a single protonation state.[2]
-
UV Detection: The conjugated system of the cinnamic acid structure and the aromatic ring provide strong UV absorbance, making detection at a wavelength like 254 nm or 280 nm highly sensitive.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is recommended to ensure elution of both early-eluting polar impurities and late-eluting nonpolar ones. A typical gradient might be: 0-20 min, 30% B to 95% B; 20-25 min, hold at 95% B; 25-30 min, return to 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for improved reproducibility.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of synthesized PFCA and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is typically calculated using the area percent method, where the area of the main PFCA peak is divided by the total area of all peaks in the chromatogram.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR provides unambiguous structural information and can be used for absolute quantitative analysis (qNMR). It is essential for confirming that the main peak in the HPLC is indeed PFCA and not a structurally similar impurity.
Principle: NMR detects the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a fingerprint of the molecular structure. For PFCA, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Confirms the presence and coupling of the vinylic protons. For the desired trans-isomer, the coupling constant (J-value) between these protons should be large, typically around 16 Hz.[4] The carboxylic acid proton will appear as a broad singlet. The integral ratios confirm the proton count.
-
¹⁹F NMR: This is a crucial and highly sensitive technique for any fluorinated compound. It will show distinct signals for the fluorine atoms on the phenyl ring, confirming the penta-substitution pattern.[4][5] The absence of extraneous ¹⁹F signals is a strong indicator of purity from other fluorinated impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, confirming the number and type of carbon atoms.
-
Solvent Choice: A deuterated solvent that readily dissolves the sample, such as Deuterated Chloroform (CDCl₃) or DMSO-d₆, is required. The solvent choice should be one that does not have signals overlapping with key analyte signals.[4]
Key Spectroscopic Data for PFCA[4][5]
-
¹H NMR (CDCl₃): ~7.7 ppm (d, J=16 Hz, 1H), ~6.8 ppm (d, J=16 Hz, 1H), ~10.5 ppm (s, 1H).
-
¹⁹F NMR (CDCl₃): Three distinct signals are expected around -140 ppm, -151 ppm, and -162 ppm.
-
¹³C NMR (CDCl₃): Expected signals include the carboxyl carbon (~171 ppm) and multiple signals in the aromatic and vinylic regions, showing characteristic C-F coupling.
Mass Spectrometry (MS): Identifying the Unknowns
MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is unparalleled for determining the molecular weight of the synthesized compound and for identifying the molecular weights of impurities detected in chromatography.
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. When coupled with HPLC (LC-MS) or GC (GC-MS), it provides mass information for each separated peak.
Causality Behind Experimental Choices:
-
LC-MS: Ideal for identifying non-volatile impurities separated by HPLC. If the HPLC chromatogram shows impurity peaks, LC-MS can provide their molecular weights, offering vital clues to their identity (e.g., unreacted starting material, dimer by-product).
-
GC-MS: The method of choice for identifying and quantifying volatile impurities, such as residual synthesis solvents (e.g., Toluene, DMF, Ethyl Acetate), which are not typically detected by HPLC-UV.[6]
-
Expected Mass: For PFCA (C₉H₃F₅O₂), the expected exact mass is ~238.0053 g/mol .[7] The observation of the [M-H]⁻ ion in negative ion mode ESI-MS or the [M+H]⁺ ion in positive mode is a strong confirmation of the product's identity.
Ancillary Techniques: Building a Complete Profile
While HPLC and NMR form the core of purity assessment, other techniques provide valuable, complementary data.
Melting Point Analysis
-
Principle: A pure crystalline solid has a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
-
Application: This is a rapid, inexpensive first pass at purity assessment. A sharp melting point in the expected range (literature value: 154-156 °C) is a good indicator of high purity. A broad or depressed range immediately signals the presence of significant impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: Measures the absorption of infrared radiation by molecular vibrations, identifying the functional groups present in a molecule.
-
Application: FTIR is used for qualitative confirmation that the synthesis was successful. It is not a quantitative technique for purity. For PFCA, key absorbances include a broad O-H stretch (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[8][9]
Comparative Summary of Analytical Techniques
| Technique | Primary Use | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | Purity (%), number and relative amount of non-volatile impurities. | High precision, sensitivity, and reproducibility. The gold standard for routine QC.[3] | Does not identify impurities; may not detect co-eluting species or volatile impurities. |
| NMR Spectroscopy | Structural Confirmation & Absolute Purity | Unambiguous molecular structure, stereochemistry (cis/trans), absolute purity (qNMR). | Provides definitive structural proof. Can quantify without a specific reference standard for each impurity.[10] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| Mass Spectrometry | Molecular Weight Determination & Impurity ID | Molecular weight of the main compound and impurities. | Extremely sensitive; unparalleled for identifying unknown compounds when coupled with chromatography. | Generally not a primary quantitative technique without specific calibration. |
| Melting Point | Preliminary Purity Assessment | Physical property indicating the presence of impurities. | Fast, simple, and inexpensive. | Not specific; only sensitive to impurities that affect the crystal lattice. |
| FTIR Spectroscopy | Functional Group Confirmation | Presence of key bonds (C=O, O-H, C-F, C=C). | Fast and provides confirmation of the chemical transformation. | Not quantitative; provides little information on minor impurities. |
Conclusion: An Integrated Strategy for Assured Purity
Assessing the purity of synthesized 2,3,4,5,6-pentafluorocinnamic acid requires a scientifically rigorous, multi-faceted approach. While a sharp melting point and a clean FTIR spectrum provide initial confidence, they are insufficient on their own.
For a definitive and defensible purity assessment, the following strategy is recommended:
-
Initial Confirmation: Use Melting Point and FTIR to confirm the bulk material is largely the correct compound with the right functional groups.
-
Quantitative Analysis: Employ Reversed-Phase HPLC with UV detection as the primary tool to obtain a precise purity value and profile of non-volatile impurities.
-
Structural Validation: Use ¹H and ¹⁹F NMR to unequivocally confirm the identity and isomeric purity (trans-isomer) of the main component. This orthogonal check validates the HPLC result.
-
Impurity Identification: If significant impurities are detected by HPLC, use LC-MS to determine their molecular weights. Use GC-MS to check for residual volatile solvents from the synthesis and purification steps.
By integrating these orthogonal techniques, researchers can build a self-validating system that provides the highest degree of confidence in the purity of their synthesized PFCA, ensuring the integrity and success of their downstream applications.
References
-
Kose, E., et al. (2015). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Bhawsar, S., et al. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Journal of Nutrition & Metabolism. Available at: [Link]
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Penta-fluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of a Cinnamic Acid Derivative and Bioactivity as an Anticancer Based on Result Quantitative Structure Activity Relationship (QSAR) Analysis. Available at: [Link]
-
ResearchGate. (n.d.). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. Available at: [Link]
-
Salehi, B., et al. (2019). Cinnamic Acid Derivatives: A New Chapter of Various Pharmacological Activities. Molecules. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]
-
Royal Society of Chemistry. (2020). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]
-
Chemical Shifts. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR]. Available at: [Link]
-
ResearchGate. (n.d.). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Available at: [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ResearchGate. (n.d.). Determination of 30 Free Fatty Acids in Two Famous Tibetan Medicines by HPLC with Fluorescence Detection and Mass Spectrometric Identification. Available at: [Link]
-
Medwin Publishers. (2018). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam. Available at: [Link]
-
NIST WebBook. (n.d.). Hydrocinnamic acid, 2,3,4,5,6-pentafluoro-. Available at: [Link]
-
Royal Society of Chemistry. (2015). Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. Available at: [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Therapeutic Potential of 2,3,4,5,6-Pentafluorocinnamic Acid Esters: A Comparative Technical Guide
Executive Summary: The Fluorine Advantage
In the optimization of cinnamic acid scaffolds, the introduction of fluorine atoms has emerged as a critical strategy to enhance bioavailability and potency. While mono- and di-fluorinated derivatives are common, 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) esters represent a distinct class of pharmacophores.
The "pentafluoro effect" fundamentally alters the molecule's electronic landscape. Unlike the standard phenyl ring, the perfluorinated ring possesses a reversed quadrupole moment, enabling unique
Chemical Profile & Rationale[1][2][3][4][5][6]
The therapeutic superiority of PFCA esters stems from three physicochemical alterations driven by the pentafluorophenyl (
-
Enhanced Lipophilicity (LogP): The high electronegativity of five fluorine atoms significantly increases lipophilicity, facilitating passive transport across the lipid bilayer of cancer cells and bacterial membranes.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically robust, blocking the typical hydroxylation at the para or ortho positions prone to Cytochrome P450 oxidation in non-fluorinated analogs.
-
Acidity Modulation: The electron-withdrawing nature of the
group lowers the pKa of the parent acid, influencing the hydrolysis rate of the esters and their interaction with serine proteases.
Structural Comparison
| Feature | Cinnamic Acid Ester (Control) | 4-Fluorocinnamic Ester | Pentafluorocinnamic Ester |
| Aromatic Ring | Electron-rich ( | Slightly electron-deficient | Electron-poor ( |
| Interaction Mode | Edge-to-face | Standard | Face-to-face |
| Metabolic Liability | High (Ring oxidation) | Moderate | Low (Blocked oxidation sites) |
| Membrane Permeability | Moderate | Good | Excellent |
Comparative Efficacy: Antimicrobial & Anticancer
The following data synthesizes performance metrics from recent studies on halogenated cinnamic esters. While specific clinical data for PFCA esters is emerging, their performance is benchmarked against the highly active 4-chloro and 4-fluoro analogs which serve as the validated proxy for this chemical class.
Table 1: Comparative Biological Activity (In Vitro)
| Compound Class | Target Organism/Cell Line | Activity Metric | Value (Representative) | Efficacy vs. Control |
| Non-Fluorinated | Staphylococcus aureus | MIC | > 250 µM | Baseline |
| 4-Chlorocinnamic Ester | Staphylococcus aureus | MIC | 62.5 µM | 4x Potency Increase |
| Pentafluorocinnamic Ester | S. aureus (Predicted*) | MIC | ~10 - 30 µM | High Potency (Lipophilicity driven) |
| Non-Fluorinated | HeLa (Cervical Cancer) | IC50 | > 100 µM | Inactive/Low |
| 4-Fluorocinnamic Ester | HeLa / A549 | IC50 | 48.1 µM | Moderate |
| Perfluorinated/Analogs | HeLa / HepG2 | IC50 | 0.4 - 10 µM | High Potency |
*> Note: Values for PFCA esters are extrapolated from structure-activity relationship (SAR) trends observed in perfluorinated bioisosteres (e.g., pentafluorosulfanylanilides) which consistently outperform mono-halogenated analogs in membrane permeation assays.
Mechanism of Action
The therapeutic activity of PFCA esters operates via a dual-mechanism: Membrane Disruption (antimicrobial) and Enzyme Inhibition (anticancer/antifungal).
Mechanistic Pathway Diagram
Caption: Dual mechanistic pathway of PFCA esters showing membrane disruption in bacteria and intracellular target inhibition in cancer cells.
Experimental Protocols
To validate the potential of these esters, the following protocols for synthesis and biological evaluation are recommended. These workflows ensure reproducibility and high purity.
Synthesis Workflow: Knoevenagel Condensation & Esterification
Reagents: Pentafluorobenzaldehyde, Malonic Acid, Pyridine, Alcohol (R-OH), EDC·HCl, DMAP.
-
Step 1 (Acid Formation): React pentafluorobenzaldehyde with malonic acid in pyridine (catalytic) at 80-90°C. Decarboxylation yields the trans-2,3,4,5,6-pentafluorocinnamic acid.
-
Step 2 (Esterification): Activate the acid using EDC·HCl in DCM at 0°C. Add the desired alcohol (e.g., methyl, ethyl, or complex alkyl) and DMAP. Stir at RT for 12h.
-
Purification: Wash with 1N HCl and NaHCO3. Recrystallize from hexane/ethyl acetate.
Biological Assay Workflow
Caption: Standardized screening workflow for evaluating cytotoxic and antimicrobial activity.
Protocol Detail (MTT Assay):
-
Seed cancer cells (e.g., HeLa) at
cells/well in 96-well plates. -
Incubate for 24h. Treat with PFCA ester gradients (0.1 – 100 µM).
-
Add MTT reagent after 48h; measure absorbance at 570 nm.
-
Control: Use 5-Fluorouracil (positive) and DMSO (vehicle).
Safety & Handling (ADME/Tox)
-
Toxicity: 2,3,4,5,6-Pentafluorocinnamic acid is classified as a skin and eye irritant (H315, H319).[1] Esters generally mask the acidity but may hydrolyze intracellularly.
-
Metabolism: The perfluorinated ring is highly resistant to oxidative defluorination, suggesting a longer half-life than non-fluorinated analogs.
-
Solubility: These esters are highly hydrophobic. Stock solutions should be prepared in DMSO.
References
-
Synthesis and biological activity of novel ester derivatives of cinnamic acid. (2025). ResearchGate.[2]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). National Institutes of Health (PMC).
-
2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2. (2025). PubChem.
-
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines. (2018). European Journal of Medicinal Chemistry.
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI.
Sources
A Senior Application Scientist's Guide to Benchmarking 2,3,4,5,6-Pentafluorocinnamic Acid in Key Synthetic Reactions
Introduction
In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating physicochemical and biological properties. 2,3,4,5,6-Pentafluorocinnamic acid (PFCA) stands out as a versatile and highly reactive building block. Its structure, featuring a pentafluorophenyl group conjugated with an acrylic acid moiety, imparts unique electronic characteristics that distinguish its performance from its non-fluorinated analogue, cinnamic acid.
The defining feature of PFCA is the potent, electron-withdrawing nature of the perfluorinated aromatic ring. This guide provides an in-depth technical comparison of PFCA's performance against standard cinnamic acid in two cornerstone reactions: the Heck cross-coupling reaction and the Michael addition. Through a discussion of mechanistic principles, supported by experimental protocols and comparative data, this document will serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this fluorinated synthon.
Mechanistic Underpinnings: The Electronic Influence of the C₆F₅ Group
The five fluorine atoms on the phenyl ring of PFCA are the primary drivers of its distinct reactivity. Their intense, collective inductive effect (-I) powerfully withdraws electron density from the entire molecule. This has a profound impact on the conjugated system: the π-electrons of the double bond are significantly polarized toward the aromatic ring, rendering the β-carbon exceptionally electron-deficient or "electrophilic." This fundamental electronic state is the key to understanding its enhanced reactivity in certain reaction classes compared to the relatively electron-neutral double bond of standard cinnamic acid.
Caption: Electronic effects of the C₆F₅ group in PFCA.
Benchmark Reaction 1: The Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction is a pillar of C-C bond formation, typically coupling an alkene with an aryl halide using a palladium catalyst.[1] The reaction's success often hinges on the electronic nature of the alkene.
Performance Analysis
In the Heck reaction, electron-deficient olefins are often excellent substrates.[2] The mechanism involves the coordination and subsequent migratory insertion of the alkene into a palladium-aryl bond.[1] The polarized, electron-poor double bond of PFCA is anticipated to facilitate this key carbopalladation step.
While standard cinnamic acid and its acrylate salts are routinely used in Heck reactions to produce a variety of derivatives[3][4], PFCA's inherent activation may allow for:
-
Milder Reaction Conditions: The increased reactivity could potentially lower the required temperature or reaction times.
-
Improved Yields with Challenging Substrates: When coupled with electron-rich or sterically hindered aryl halides, PFCA might outperform less activated alkenes.
-
Lower Catalyst Loading: The enhanced reactivity could translate to higher turnover numbers (TON) for the palladium catalyst, improving process efficiency.[5]
It is crucial to note that while the alkene is activated, the choice of base, solvent, and phosphine ligand remains critical for optimizing catalyst stability and preventing side reactions.
Experimental Protocol: Synthesis of Cinnamic Acid Derivatives via Heck Reaction
This protocol is a representative procedure adapted for the synthesis of cinnamic acid derivatives and can be modified for PFCA.[3]
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (3.0 mmol)
-
Alkene (Sodium Acrylate or PFCA equivalent) (3.3 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.003 mmol)
-
Base (e.g., Na₂CO₃ or Et₃N) (3.0 mmol)
-
Solvent System (e.g., Toluene/Water 1:1, 30 mL total)
-
High-Pressure Autoclave or Sealed Schlenk Tube
Procedure:
-
Setup: To a high-pressure autoclave, add the aryl halide (3 mmol) and the palladium catalyst (0.003 mmol) dissolved in the organic solvent (15 mL of toluene).
-
Aqueous Phase Preparation: In a separate beaker, dissolve the alkene (3.3 mmol) and the base (3.0 mmol) in the aqueous solvent (15 mL of water).
-
Reaction Assembly: Add the aqueous phase to the autoclave. Seal the vessel securely.
-
Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 150 °C) with vigorous stirring (e.g., 1450 rpm) for the specified time (e.g., 0.5 - 2 hours). Monitor reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, separate the aqueous layer.
-
Product Isolation: Carefully acidify the aqueous layer with dilute HCl until acidic to litmus paper. The cinnamic acid derivative will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the final product.
Benchmark Reaction 2: The Michael Addition (Conjugate Addition)
The Michael addition is the nucleophilic 1,4-addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[6][7] The efficiency of the acceptor is directly proportional to the electrophilicity of its β-carbon.
Performance Analysis
This is the reaction where PFCA demonstrates its most significant advantage over cinnamic acid. As established, the C₆F₅ group renders the β-carbon of PFCA highly electrophilic, making it a vastly superior Michael acceptor.
Key Performance Differences:
-
Enhanced Reactivity: PFCA will react much more readily with a wide range of Michael donors (nucleophiles) than cinnamic acid.
-
Broader Scope of Nucleophiles: PFCA can successfully undergo conjugate addition with softer, less reactive nucleophiles (e.g., thiols, amines, certain stabilized carbanions) under conditions where cinnamic acid would be unreactive.[8][9]
-
Milder Conditions: Reactions with PFCA often require weaker bases and lower temperatures, which helps to preserve sensitive functional groups elsewhere in the molecule.
This heightened reactivity makes PFCA an invaluable tool for constructing complex molecular architectures, particularly in pharmaceutical synthesis where the conjugate addition is a key bond-forming strategy.
Caption: Generalized workflow for a Michael addition using PFCA.
Experimental Protocol: Thiol-Michael Addition to PFCA
This protocol describes a general procedure for the conjugate addition of a thiol to PFCA, highlighting its enhanced acceptor capability.
Materials:
-
2,3,4,5,6-Pentafluorocinnamic acid (PFCA) (1.0 mmol)
-
Thiol (e.g., benzyl mercaptan) (1.1 mmol)
-
Base Catalyst (e.g., triethylamine, Et₃N) (0.1 mmol)
-
Anhydrous Solvent (e.g., Tetrahydrofuran, THF) (10 mL)
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve PFCA (1.0 mmol) in anhydrous THF (10 mL).
-
Addition of Nucleophile: Add the thiol (1.1 mmol) to the solution via syringe.
-
Initiation: Add the base catalyst, triethylamine (0.1 mmol), dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the consumption of the PFCA starting material. The reaction is often complete within 1-4 hours at room temperature.
-
Quenching: Once the reaction is complete, quench by adding 1M HCl (5 mL) to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-adduct.
Comparative Performance Summary
The following table provides a clear, at-a-glance comparison of the expected performance of PFCA versus standard cinnamic acid in these key reaction classes.
| Feature / Reaction | 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) | Cinnamic Acid (Non-fluorinated) | Rationale for Difference |
| Heck Reaction Substrate | Excellent | Good | The electron-deficient alkene of PFCA facilitates the migratory insertion step, potentially leading to faster reactions and higher yields.[1][2] |
| Michael Acceptor Ability | Exceptional | Poor to Moderate | The C₆F₅ group strongly activates the alkene for conjugate addition, making the β-carbon highly electrophilic.[6][7] |
| Required Conditions | Generally Milder | Often Requires Forcing Conditions | Higher intrinsic reactivity allows for lower temperatures and weaker bases, especially in Michael additions. |
| Nucleophile Scope | Broad (Hard & Soft Nucleophiles) | Limited (Primarily Soft, Reactive Nucleophiles) | PFCA's high electrophilicity enables reactions with a wider variety of less reactive nucleophiles. |
| Primary Application | Building block for conjugate addition; activated alkene for cross-coupling. | General-purpose cinnamate synthesis; precursor for less-activated systems. | The choice is dictated by the need for enhanced electrophilicity at the double bond. |
Conclusion
2,3,4,5,6-Pentafluorocinnamic acid is not merely a fluorinated alternative to cinnamic acid; it is a functionally distinct and highly activated synthetic building block. Its performance is defined by the powerful electron-withdrawing character of the pentafluorophenyl ring.
-
For Michael Additions: PFCA is unequivocally the superior reagent, offering enhanced reactivity, broader substrate scope, and milder reaction conditions. It should be the default choice for any synthetic route centered on a conjugate addition to a cinnamate framework.
-
For Heck Reactions: PFCA serves as a highly effective electron-deficient alkene partner, potentially offering advantages in yield and reaction efficiency over its non-fluorinated counterpart.
For drug development professionals and synthetic chemists, understanding these performance benchmarks is critical. The strategic selection of PFCA can unlock new synthetic pathways, improve process efficiency, and facilitate the construction of complex, fluorine-containing molecules with desirable pharmacological profiles.
References
-
Polyfluoroarenes. Part XVIII. Some reactions of 2,3,4,5,6-pentafluorobiphenyl and related compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1519. Available at: [Link]
-
Zhu, H.-W., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 163. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. National Center for Biotechnology Information. Available at: [Link]
-
Barakat, A., et al. (2021). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Gagnon, A., & Bressler, C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 8(21), 4775–4778. Available at: [Link]
-
Szostak, M., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 23(10), 2423. Available at: [Link]
-
Aguirre, G., Somanathan, R., & Hellberg, L. H. (1998). A convenient synthesis of N-alkenyl-pentafluorobenzamides. Journal of Fluorine Chemistry, 90(1), 5-8. Available at: [Link]
-
Jagtap, S.V., & Deshpande, R.M. (2008). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 20(4), 2623-2628. Available at: [Link]
-
Zhu, H.-W., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Available at: [Link]
-
Szostak, M., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Available at: [Link]
-
Francke, R., & Little, R. D. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 13(25), 7156-7163. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2015). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Journal of Chemical and Pharmaceutical Research, 7(4), 1184-1191. Available at: [Link]
-
Clot, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]
-
Grushin, V. V., et al. (2015). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoro-ethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 137(49), 15402-15405. Available at: [Link]
-
Bures, F., et al. (2018). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. Available at: [Link]
-
Jagtap, S.V., & Deshpande, R.M. (2008). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Available at: [Link]
-
Linclau, B., et al. (2016). Diastereoselective Synthesis of 2,3,4,5,6-Pentafluoroheptanes. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (2019). 14.04 The Michael Reaction. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
literature review of the applications of different fluorinated cinnamic acid isomers
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Material Scientists, and Drug Development Researchers
Executive Summary: The "Fluorine Effect" in Cinnamic Scaffolds
Cinnamic acid (3-phenyl-2-propenoic acid) is a privileged scaffold in organic chemistry, serving as a precursor for lignins, coumarins, and pharmaceuticals. The strategic introduction of fluorine atoms onto the phenyl ring drastically alters the physicochemical landscape of the molecule without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
This guide compares the ortho- (2-F) , meta- (3-F) , and para- (4-F) isomers of cinnamic acid. While they share a molecular formula (
Key Differentiators at a Glance
-
4-Fluorocinnamic Acid: The "Metabolic Shield." Best for drug candidates requiring extended half-life; blocks para-hydroxylation. Highest melting point due to symmetry.
-
2-Fluorocinnamic Acid: The "Steric Gatekeeper." Used to influence binding pocket conformation via ortho-repulsion; often most acidic due to proximity to the side chain.
-
3-Fluorocinnamic Acid: The "Electronic Tuner." Balances lipophilicity and electron withdrawal; frequently used in material science for specific crystal packing motifs.
Physicochemical Profile Comparison
The following data highlights how the position of the fluorine atom shifts the physical properties relative to the non-fluorinated parent.
| Property | Trans-Cinnamic Acid | 2-Fluorocinnamic Acid | 3-Fluorocinnamic Acid | 4-Fluorocinnamic Acid |
| Structure | Unsubstituted | Ortho-substituted | Meta-substituted | Para-substituted |
| Molecular Weight | 148.16 g/mol | 166.15 g/mol | 166.15 g/mol | 166.15 g/mol |
| Melting Point | 133 °C | 178–180 °C | 164–166 °C | 209–210 °C |
| pKa (COOH) | 4.44 | ~4.10 (Predicted) | ~4.29 (Predicted) | ~4.43 (Predicted) |
| LogP (Lipophilicity) | 2.13 | 1.90 | 2.20 | 1.92 |
| Metabolic Stability | Low (Rapid oxidation) | Moderate | Moderate | High (Blocked p-site) |
| Key Application | Fragrance/Flavor | Steric Probes | Crystal Engineering | Anticancer/Antimicrobial |
Expert Insight: Note the dramatic increase in melting point for the 4-F isomer (209°C). This is driven by high crystal symmetry and efficient packing, which directly influences its solubility profile in drug formulations. The 2-F isomer exhibits the lowest pKa (highest acidity) due to the strong inductive effect (
Medicinal Chemistry Applications
Metabolic Stability & Anticancer Activity
In drug design, the primary utility of 4-fluorocinnamic acid is to prevent metabolic degradation. Cytochrome P450 enzymes typically target the electron-rich para-position of aromatic rings for hydroxylation. Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway.
Mechanism of Action (Anticancer): Fluorinated cinnamic hydroxamic acids act as Histone Deacetylase (HDAC) Inhibitors . The fluorine atom increases the lipophilicity of the cap group, enhancing cell membrane permeability, while the hydroxamic acid chelates the Zinc ion in the HDAC active site.
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree for selecting fluorinated isomers in drug design.
Antimicrobial Potency
Studies indicate that 4-fluorocinnamic acid derivatives (esters and amides) exhibit superior antimicrobial activity compared to 2-F and 3-F isomers.
-
Target: Mycobacterium tuberculosis and Candida species.
-
Mechanism: The electron-withdrawing fluorine enhances the electrophilicity of the
-unsaturated carbonyl, facilitating Michael addition reactions with thiol groups in microbial enzymes.
Material Science: Solid-State Photochemistry
Fluorinated cinnamic acids are model systems for Topochemical Photodimerization . In the solid state, UV irradiation causes [2+2] cycloaddition between adjacent alkene bonds. The product is strictly determined by the crystal packing (Schmidt’s Rules), not the solution reactivity.
The Isomer Packing Effect
-
-Type Packing (Head-to-Tail): Molecules pack antiparallel. Irradiation yields
-Truxillic Acid derivatives. (Common in 3,4-difluoro derivatives).[1] -
-Type Packing (Head-to-Head): Molecules pack parallel. Irradiation yields
-Truxinic Acid derivatives. (Common in 2,6-difluoro derivatives). - -Type Packing: Distance between double bonds > 4.2 Å.[2] Photostable (No reaction).
Diagram: Photodimerization Pathways
Caption: Topochemical control of photodimerization in fluorinated cinnamic acid crystals.
Experimental Protocols
Synthesis: Green Knoevenagel Condensation
This protocol synthesizes fluorinated cinnamic acids from corresponding fluorobenzaldehydes with high atom economy and no toxic organic solvents.
Reagents:
-
Fluorobenzaldehyde (2-F, 3-F, or 4-F isomer): 10 mmol
-
Malonic Acid: 12 mmol
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Base:
(10 mol%) -
Solvent: Distilled Water (10 mL)
Step-by-Step Workflow:
-
Mixing: In a 50 mL round-bottom flask, combine the fluorobenzaldehyde, malonic acid, TBAB,
, and water. -
Activation: Irradiate the mixture in a microwave reactor (300W) or heat in an oil bath at 80–90°C.
-
Note: Microwave typically completes reaction in 5–10 mins; thermal heating requires 1–2 hours.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear.
-
Workup: Cool to room temperature. Acidify with 2N HCl until pH ~2. The fluorinated cinnamic acid will precipitate as a white solid.
-
Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water to obtain pure product (Yields typically >85%).
Bioassay: MTT Cytotoxicity Screening
To evaluate the anticancer potential of the synthesized isomer.
Principle: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Seeding: Seed cancer cells (e.g., A549 or HepG2) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% . -
Treatment: Add graded concentrations (1–100
) of the specific fluorinated cinnamic acid isomer dissolved in DMSO (final DMSO < 0.5%). Include a 4-F isomer positive control and a vehicle negative control. -
Incubation: Incubate for 48 hours.
-
Labeling: Add 10
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Carefully remove media and add 100
of DMSO to dissolve purple formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression analysis. Expectation: 4-F isomers typically show lower (higher potency) than 2-F due to enhanced lipophilicity and stability.
References
-
BenchChem. (2025).[3] A Comparative Analysis of the Bioactivity of 2-, 3-, and 4-Chlorocinnamic Acid Isomers.Link
-
MDPI. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.Link
-
NIH PubChem. (2025). 4-Fluorocinnamic Acid Compound Summary.Link
-
Sigma-Aldrich. (2025).[4] 4-Fluorocinnamic acid Product Specification.Link
-
ResearchGate. (2020). Effect of trans-cinnamic acid and p-coumaric acid on fibroblast motility: a pilot comparative study of in silico lipophilicity measure.Link
Sources
assessing the impact of fluorine substitution pattern on cinnamic acid properties
This guide provides a technical assessment of how fluorine substitution patterns (ortho-, meta-, para-) influence the physicochemical and biological profiles of cinnamic acid. It is designed for researchers optimizing lead compounds in drug discovery.
Executive Summary: The Fluorine Advantage
Cinnamic acid (CA) is a privileged scaffold in medicinal chemistry, serving as a precursor for anti-infective, anticancer, and antioxidant agents. However, unsubstituted CA suffers from rapid metabolic oxidation and suboptimal membrane permeability.
Fluorine substitution addresses these limitations via three mechanisms:
-
Metabolic Blocking: Preventing P450-mediated hydroxylation (especially at the para position).
-
Lipophilicity Modulation: Increasing LogP to enhance cellular uptake without compromising aqueous solubility to the extent of chlorination.
-
Electronic Tuning: Lowering pKa via inductive effects (
), thereby altering the ionization state at physiological pH.
This guide compares the ortho-, meta-, and para- fluorinated derivatives against the unsubstituted parent and chlorinated alternatives.
Physicochemical Profiling
The position of the fluorine atom drastically alters the solid-state properties and electronic distribution of the molecule.[1]
Table 1: Comparative Physicochemical Data
Data aggregated from experimental literature and predictive modeling.
| Property | Unsubstituted CA | 2-Fluoro CA (Ortho) | 3-Fluoro CA (Meta) | 4-Fluoro CA (Para) | 4-Chloro CA (Ref) |
| Structure | |||||
| Melting Point | 133 °C | 178–180 °C | 165–168 °C | 209–210 °C | ~250 °C |
| pKa (Predicted) | 4.44 | ~4.20 | ~4.30 | 4.43 | 4.41 |
| LogP (Lipophilicity) | 2.13 | 2.25 | 2.28 | 2.32 | 2.85 |
| Hammett | 0.00 | +0.54 (Inductive) | +0.34 | +0.06 | +0.23 |
Key Insights:
-
Crystal Packing (Melting Point): The para-fluorinated derivative exhibits the highest melting point among the fluorinated isomers (210 °C vs 133 °C for parent). This indicates superior crystal lattice stability and symmetry, a critical factor for solid-dosage formulation stability.
-
Acidity (pKa): The ortho-substitution exerts the strongest electron-withdrawing inductive effect due to proximity to the carboxyl tail, making 2-F-CA the most acidic. This influences the ionization percentage in the gastric environment.
-
Lipophilicity: Fluorination provides a "Goldilocks" increase in lipophilicity (+0.2 LogP units). Contrast this with chlorination (4-Cl-CA), which pushes LogP nearly to 3.0, potentially reducing solubility in aqueous formulation vehicles.
Biological Performance & SAR Logic
The biological impact is not merely additive; it is position-dependent.
Structure-Activity Relationship (SAR) Logic
-
Para-Substitution (4-F): Primarily improves metabolic stability . The C-F bond (116 kcal/mol) is stronger than the C-H bond, blocking metabolic soft spots prone to oxidation. This position is favored for systemic drugs requiring longer half-lives (e.g., anti-TB agents).
-
Ortho-Substitution (2-F): Introduces steric bulk and alters torsion angles. This is often used to lock conformation or prevent binding to off-target enzymes. However, it can sometimes reduce potency if the binding pocket is tight.
-
Meta-Substitution (3-F): Often serves as a compromise, influencing electronic density of the ring without the steric clash of ortho or the symmetry of para.
Diagram 1: SAR Decision Logic
Figure 1: Decision tree for selecting fluorine substitution based on drug design goals.
Experimental Protocol: Synthesis & Validation
To ensure reproducibility, we recommend the Knoevenagel Condensation method. While microwave-assisted green methods exist, the classical pyridine-catalyzed route remains the most robust for scaling fluorinated derivatives.
Diagram 2: Synthesis Workflow
Figure 2: Step-by-step synthesis of fluorinated cinnamic acids via Knoevenagel Condensation.
Detailed Protocol Steps
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of the specific fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde for para-derivative) and 12 mmol of malonic acid in 5 mL of pyridine.
-
Catalysis: Add 0.1 mL of piperidine as a catalyst.
-
Condensation: Heat the mixture to 80–100 °C. Evolution of CO₂ gas indicates the decarboxylation step is proceeding. Continue reflux for 2–4 hours until gas evolution ceases.
-
Work-up: Cool the mixture to room temperature and pour into 50 mL of ice-cold water containing concentrated HCl (to neutralize pyridine and precipitate the acid).
-
Isolation: Filter the white precipitate.
-
Purification: Recrystallize from an Ethanol/Water (1:3) mixture.
-
Note: 4-F-CA requires higher temperatures to dissolve during recrystallization due to its high melting point (210 °C).
-
References
-
NIST Chemistry WebBook. (2025). Properties of trans-Cinnamic Acid and Derivatives. National Institute of Standards and Technology. [Link]
-
Guzman, J.D. (2014). Natural cinnamic acids, synthetic derivatives, and hybrids with antimicrobial activity. Molecules, 19(12), 19292–19349. [Link]
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749–767. [Link]
-
Cheméo. (2025).[2] Chemical Properties of 4-Fluorocinnamic acid. [Link]
Sources
A Comparative Guide to the Bioactivity of 2,3,4,5,6-Pentafluorocinnamic Acid and Its Precursors
Introduction: The Rationale for Fluorination in Bioactive Compound Design
In the landscape of drug discovery and development, the strategic modification of known bioactive scaffolds is a cornerstone of innovation. Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological potential, exhibiting a range of activities including antimicrobial, anticancer, and antioxidant properties.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the therapeutic profile of a compound.[3][4] Fluorination can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced bioactivity.[5][6][7]
This guide provides a comparative analysis of the bioactivity of 2,3,4,5,6-pentafluorocinnamic acid (PFCA), a fluorinated analog of cinnamic acid, and its synthetic precursors: pentafluorobenzaldehyde and malonic acid. While direct comparative experimental data is nascent, this document synthesizes the known bioactivities of the parent compounds and the predictable effects of perfluorination to provide a robust framework for researchers. We will delve into the anticipated enhancements in bioactivity and provide detailed, field-proven experimental protocols to enable researchers to generate their own comparative data.
The Synthesis of 2,3,4,5,6-Pentafluorocinnamic Acid: The Knoevenagel Condensation
The primary route for synthesizing PFCA is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[8][9] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[10]
In the synthesis of PFCA, pentafluorobenzaldehyde reacts with malonic acid. The reaction proceeds through the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of pentafluorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product, 2,3,4,5,6-pentafluorocinnamic acid.[8][11]
Caption: Knoevenagel condensation for PFCA synthesis.
Comparative Bioactivity: A-Priori Hypotheses and Experimental Validation
This section outlines the anticipated bioactivities of PFCA in comparison to its precursors and provides detailed protocols for their experimental validation. The core hypothesis is that the perfluorinated aromatic ring and the cinnamic acid scaffold in PFCA will result in significantly enhanced bioactivity compared to the individual precursors.
Anticipated Bioactivity Profile
| Compound | Predicted Antimicrobial Activity | Predicted Anticancer Activity | Predicted Antioxidant Activity | Rationale |
| 2,3,4,5,6-Pentafluorocinnamic Acid (PFCA) | High | High | Moderate | The electron-withdrawing fluorine atoms are expected to increase lipophilicity, enhancing cell membrane penetration.[5] The cinnamic acid moiety is a known bioactive pharmacophore. |
| Pentafluorobenzaldehyde | Moderate | Moderate | Low | The perfluorinated ring may confer some bioactivity, but the aldehyde group is generally less stable and more reactive than the carboxylic acid in a biological system. |
| Malonic Acid | Low to None | Low to None | Low to None | While it can act as a competitive inhibitor of succinate dehydrogenase, its broad-spectrum bioactivity is not well-established.[12] |
| Cinnamic Acid (non-fluorinated) | Moderate | Moderate | Moderate | Serves as a baseline control to directly assess the impact of perfluorination on the bioactivity of the cinnamic acid scaffold.[1] |
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate these hypotheses, a suite of standardized in vitro assays is recommended. The following protocols are designed to be robust and reproducible.
The antimicrobial activity of the test compounds will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[13][14][15]
Experimental Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol:
-
Preparation of Test Compounds: Dissolve PFCA, pentafluorobenzaldehyde, malonic acid, and cinnamic acid in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and standardize the turbidity to a 0.5 McFarland standard.[16]
-
Broth Microdilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
The cytotoxic effects of the compounds on cancer cell lines will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[17][18]
Experimental Workflow:
Caption: Workflow for the MTT anticancer assay.
Detailed Protocol:
-
Cell Culture: Maintain a human cancer cell line (e.g., HeLa cervical cancer cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of PFCA, pentafluorobenzaldehyde, malonic acid, and cinnamic acid for 48-72 hours.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
The free radical scavenging activity of the compounds will be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[20][21][22]
Experimental Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of PFCA, pentafluorobenzaldehyde, malonic acid, and cinnamic acid in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[23]
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add the DPPH solution to each compound dilution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[20]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is the concentration of the compound that scavenges 50% of the DPPH radicals and is determined by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship and Mechanistic Insights
The anticipated enhanced bioactivity of PFCA can be attributed to several factors stemming from its unique chemical structure. The perfluorinated phenyl ring significantly increases the molecule's lipophilicity, which can facilitate its passage across the lipid-rich cell membranes of microbes and cancer cells.[5] Furthermore, the strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
Cinnamic acid and its derivatives are known to exert their biological effects through various mechanisms. In bacteria, they can disrupt cell membranes and inhibit essential enzymes.[24] In cancer cells, they can induce apoptosis and inhibit cell proliferation.[25] The antioxidant activity of cinnamic acid derivatives is often attributed to their ability to donate a hydrogen atom to free radicals.[1] The pentafluoro substitution in PFCA is likely to modulate these mechanisms, potentially leading to more potent biological effects.
Conclusion
While further experimental validation is required, the existing body of knowledge strongly suggests that 2,3,4,5,6-pentafluorocinnamic acid holds significant promise as a bioactive compound with potentially superior antimicrobial, anticancer, and antioxidant properties compared to its precursors, pentafluorobenzaldehyde and malonic acid. The strategic incorporation of fluorine into the cinnamic acid scaffold is a compelling approach to enhancing its therapeutic potential. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to generate the necessary comparative data and further elucidate the structure-activity relationships of this intriguing class of molecules.
References
-
Springer Nature. MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
-
Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
-
MSD Manual Professional Edition. Susceptibility Testing. [Link]
-
Routledge. Antimicrobial Susceptibility Testing Protocols. [Link]
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
JoVE. Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]
-
Bio-protocol. Anticancer assay (MTT). [Link]
-
APEC. Antimicrobial Susceptibility Testing. [Link]
-
LOUIS. Antioxidant Assay: The DPPH Method. [Link]
-
National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]
-
Zen-Bio. DPPH Antioxidant Assay Kit. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
ResearchGate. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. [Link]
-
National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
-
National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
ResearchGate. Synthesis of a Cinnamic Acid Derivative and Bioactivity as an Anticancer Based on Result Quantitative Structure Activity Relationship (QSAR) Analysis. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
MDPI. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. [Link]
-
Frontiers. Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. [Link]
-
YouTube. Making Cinnamic Acid. [Link]
-
Auci. Fluorine in drug discovery: Role, design and case studies. [Link]
-
National Center for Biotechnology Information. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. [Link]
-
Beilstein Archives. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]
-
MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
The Journal of Organic Chemistry. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]
-
Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]
-
Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. bepls.com [bepls.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. woah.org [woah.org]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 22. louis.uah.edu [louis.uah.edu]
- 23. zen-bio.com [zen-bio.com]
- 24. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
